Product packaging for 3-Sulfanyl-D-isovaline(Cat. No.:CAS No. 98119-54-1)

3-Sulfanyl-D-isovaline

Cat. No.: B15347966
CAS No.: 98119-54-1
M. Wt: 149.21 g/mol
InChI Key: GUSFMOZJJRCXRY-SDMSXHDGSA-N
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Description

3-Sulfanyl-D-isovaline is a useful research compound. Its molecular formula is C5H11NO2S and its molecular weight is 149.21 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO2S B15347966 3-Sulfanyl-D-isovaline CAS No. 98119-54-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

98119-54-1

Molecular Formula

C5H11NO2S

Molecular Weight

149.21 g/mol

IUPAC Name

(2S)-2-amino-2-methyl-3-sulfanylbutanoic acid

InChI

InChI=1S/C5H11NO2S/c1-3(9)5(2,6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)/t3?,5-/m1/s1

InChI Key

GUSFMOZJJRCXRY-SDMSXHDGSA-N

Isomeric SMILES

CC([C@](C)(C(=O)O)N)S

Canonical SMILES

CC(C(C)(C(=O)O)N)S

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Sulfanyl-D-isovaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3-Sulfanyl-D-isovaline, a non-proteinogenic amino acid of interest to researchers and professionals in drug development. Due to the limited direct literature on the synthesis of this specific molecule, this guide outlines a rational, multi-step approach based on established methodologies for the synthesis of related β-thiolated amino acids and D-amino acid derivatives.

Introduction

This compound is a chiral amino acid analog characterized by a sulfanyl (thiol) group at the β-position (C3) of the D-isovaline backbone. The presence of the thiol group offers a reactive handle for various chemical modifications, making it a valuable building block in peptide synthesis and for the development of novel therapeutic agents. Thiolated amino acids play crucial roles in protein structure and function, and their synthetic analogs are instrumental in designing peptides with enhanced biological activity and stability.[1][2]

This guide details a proposed synthetic strategy starting from the commercially available D-valine, proceeding through key intermediates to introduce the desired sulfanyl functionality with stereochemical control.

Proposed Synthetic Pathway

The proposed synthesis of this compound is envisioned to proceed via a three-stage process:

  • Protection of D-Valine: The amino and carboxylic acid functionalities of the starting material, D-valine, will be protected to prevent unwanted side reactions in subsequent steps.

  • Introduction of a Hydroxyl Group at the 3-Position: A hydroxyl group will be introduced at the C3 position of the protected D-valine, which will later serve as a leaving group.

  • Sulfanylation: The hydroxyl group will be converted to a good leaving group, followed by nucleophilic substitution with a thiol-containing reagent to yield the target molecule.

The overall proposed synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Stage 1: Protection cluster_1 Stage 2: Hydroxylation cluster_2 Stage 3: Sulfanylation D_Valine D-Valine Protected_D_Valine Protected D-Valine (e.g., Boc-D-Val-OMe) D_Valine->Protected_D_Valine Boc₂O, MeOH, Base Hydroxy_Intermediate 3-Hydroxy-Protected D-Valine Protected_D_Valine->Hydroxy_Intermediate Hydroxylation (e.g., via enolate) Activated_Intermediate Activated Intermediate (e.g., Mesylate) Hydroxy_Intermediate->Activated_Intermediate MsCl, Base Thiol_Product Protected This compound Activated_Intermediate->Thiol_Product Thioacetic acid, Base Final_Product This compound Thiol_Product->Final_Product Deprotection (e.g., Acid hydrolysis)

Proposed multi-stage synthesis of this compound.

Detailed Experimental Protocols

The following sections provide detailed, albeit generalized, experimental protocols for each stage of the proposed synthesis. These protocols are based on established methods for similar transformations on amino acids.[3]

3.1. Stage 1: Protection of D-Valine

The protection of the amino and carboxyl groups of D-valine is a critical first step. A common strategy involves the formation of a Boc-protected amine and a methyl ester.

  • Reaction: D-Valine + Boc₂O + CH₃OH → Boc-D-Val-OMe

  • Protocol:

    • Suspend D-valine in methanol.

    • Add a suitable base (e.g., triethylamine) to facilitate the dissolution and reaction.

    • Add di-tert-butyl dicarbonate (Boc₂O) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography.

Parameter Value Reference
Starting MaterialD-Valine
ReagentsDi-tert-butyl dicarbonate, Methanol, TriethylamineGeneral Knowledge
Typical Yield>95%General Knowledge
Purity>98%General Knowledge

3.2. Stage 2: Introduction of a Hydroxyl Group

Introducing a hydroxyl group at the β-position of the protected D-valine can be achieved through the formation of an enolate followed by reaction with an electrophilic oxygen source.

  • Reaction: Boc-D-Val-OMe → 3-Hydroxy-Boc-D-Val-OMe

  • Protocol:

    • Dissolve the protected D-valine in a dry aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon).

    • Cool the solution to -78 °C.

    • Add a strong base (e.g., Lithium diisopropylamide, LDA) dropwise to form the enolate.

    • After stirring for a defined period, add an electrophilic oxygen source (e.g., a peroxide or oxaziridine).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent and purify by column chromatography.

Parameter Value Reference
Starting MaterialBoc-D-Val-OMe-
ReagentsLDA, THF, Electrophilic oxygen sourceGeneral Knowledge
Expected Yield40-60%Estimated
Purity>95%Estimated

3.3. Stage 3: Sulfanylation

This stage involves the conversion of the hydroxyl group to a leaving group and subsequent nucleophilic substitution with a thiol source.

  • Reaction Sequence:

    • 3-Hydroxy-Boc-D-Val-OMe + MsCl → 3-Mesyloxy-Boc-D-Val-OMe

    • 3-Mesyloxy-Boc-D-Val-OMe + CH₃COSH → 3-Acetylthio-Boc-D-Val-OMe

    • 3-Acetylthio-Boc-D-Val-OMe → this compound

  • Protocol:

    • Mesylation: Dissolve the 3-hydroxy intermediate in a suitable solvent (e.g., dichloromethane) and cool to 0 °C. Add a base (e.g., triethylamine) followed by methanesulfonyl chloride (MsCl). Stir until the reaction is complete.

    • Thioacetate Displacement: The crude mesylate is then reacted with a thioacetate salt (e.g., potassium thioacetate) or thioacetic acid in the presence of a base.[3] This reaction is typically carried out in a polar aprotic solvent like DMF.

    • Deprotection: The resulting protected 3-acetylthio derivative is then subjected to acidic hydrolysis (e.g., using 6 N HCl) to remove the Boc, methyl ester, and acetyl protecting groups, yielding the final product, this compound.[1]

Parameter Value Reference
Starting Material3-Hydroxy-Boc-D-Val-OMe-
ReagentsMsCl, Triethylamine, Thioacetic acid, HCl[1][3]
Expected Overall Yield (from hydroxy intermediate)50-70%Estimated
Purity of Final Product>95% (after purification)Estimated

Logical Relationships in the Synthesis

The logical progression of the synthesis relies on the sequential modification of functional groups, with protection and deprotection steps being crucial for the successful outcome.

Logical_Flow Start D-Valine (Starting Material) Protect Functional Group Protection Start->Protect Hydroxylate C-H Activation and Hydroxylation Protect->Hydroxylate Activate Hydroxyl Group Activation Hydroxylate->Activate Sulfanylate Nucleophilic Substitution Activate->Sulfanylate Deprotect Final Deprotection Sulfanylate->Deprotect End This compound (Target Molecule) Deprotect->End

Logical flow of the this compound synthesis.

Conclusion

References

An In-depth Technical Guide on the Chemical Properties of 3-Sulfanyl-D-isovaline

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the currently available chemical and biological information for 3-Sulfanyl-D-isovaline. It should be noted that detailed experimental data for this specific compound is limited in publicly accessible literature. Much of the quantitative data presented is for the parent compound, D-isovaline, and is included for comparative and contextual purposes.

Chemical Identity and Properties

This compound is a derivative of the non-proteinogenic amino acid D-isovaline, characterized by the presence of a sulfanyl (-SH) group.

Table 1: General Chemical Identifiers for this compound

IdentifierValueSource
CAS Number 98119-54-1[1][2][3]
Molecular Formula C₅H₁₁NO₂S[1]
Molecular Weight 149.21 g/mol [1]
IUPAC Name (2S)-2-amino-2-methyl-3-sulfanylbutanoic acid[1]
Canonical SMILES CC(C(C)(C(=O)O)N)S[1]
InChI Key GUSFMOZJJRCXRY-SDMSXHDGSA-N[1]

Note on Stereochemistry: There is a discrepancy in the available data regarding the IUPAC name provided by one source, which suggests an (S)-configuration, conflicting with the "D-" designation in the common name. The D-configuration for isovaline corresponds to an (R)-configuration at the alpha-carbon. Further experimental verification is required to confirm the absolute stereochemistry.

Due to a lack of specific experimental data for this compound, the following table summarizes the known properties of its parent compound, D-isovaline, for reference.

Table 2: Physicochemical Properties of D-Isovaline

PropertyValueSource
Molecular Formula C₅H₁₁NO₂[4]
Molecular Weight 117.15 g/mol [4]
Appearance White crystalline powder or needles[4]
Specific Optical Rotation -9.0° to -12.0° (20°C, 589 nm) (c=1, water)[4]

Reactivity and Potential Biological Activity

Chemical Reactivity

The chemical reactivity of this compound is largely dictated by the functional groups present: the amino group, the carboxylic acid group, and the sulfanyl (thiol) group. The sulfanyl group is of particular interest, as it can participate in several types of reactions:

  • Oxidation: The thiol group can be oxidized to form disulfide bonds, or further to sulfinic or sulfonic acids.

  • Alkylation: The sulfur atom can act as a nucleophile in alkylation reactions.

  • Condensation: It may react with carbonyl compounds to form thiazolidine derivatives.[1]

Potential Biological Activity
  • Antioxidant Properties: The sulfanyl group may act as a free radical scavenger, contributing to antioxidant effects.[1]

  • Neuroprotective Effects: Similar compounds have shown promise in neuroprotection, making this compound a candidate for further research in neurodegenerative diseases.[1]

  • Antimicrobial Activity: Some isovaline derivatives have demonstrated antibacterial properties.[1]

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound are not available in the reviewed literature. However, a general workflow for the characterization of a novel amino acid derivative would typically involve the following steps.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_physchem Physicochemical Analysis cluster_bioactivity Biological Activity Screening synthesis Chemical Synthesis purification Purification (e.g., HPLC, Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry (HRMS) nmr->ms ftir FTIR Spectroscopy ms->ftir purity Purity Assessment (e.g., Chiral HPLC) ftir->purity solubility Solubility Studies purity->solubility antioxidant_assay Antioxidant Assays (e.g., DPPH, ABTS) purity->antioxidant_assay pka pKa Determination solubility->pka melting_point Melting Point Analysis pka->melting_point neuro_assay Neuroprotective Assays (in vitro) antioxidant_assay->neuro_assay antimicrobial_assay Antimicrobial Assays (MIC) neuro_assay->antimicrobial_assay G oxidative_stress Oxidative Stress nrf2 Activation of Nrf2 Pathway oxidative_stress->nrf2 apoptotic_stimuli Apoptotic Stimuli caspase Caspase Activation apoptotic_stimuli->caspase compound This compound compound->nrf2 compound->caspase Inhibition antioxidant_enzymes Upregulation of Antioxidant Enzymes nrf2->antioxidant_enzymes antioxidant_enzymes->oxidative_stress Reduces cell_survival Enhanced Neuronal Cell Survival antioxidant_enzymes->cell_survival Promotes apoptosis Apoptosis caspase->apoptosis apoptosis->cell_survival Prevents

References

Molecular Structure Elucidation of 3-Sulfanyl-D-isovaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide details the hypothetical molecular structure elucidation of 3-Sulfanyl-D-isovaline. As of the writing of this document, this specific compound is not found in publicly available scientific literature. Therefore, the data presented herein is simulated based on established principles of analytical chemistry and spectroscopy to provide a representative example of the elucidation process for a novel, non-proteinogenic amino acid.

This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel small molecules. It provides a comprehensive overview of the methodologies and data interpretation involved in confirming the structure of a synthesized compound.

Introduction

Non-proteinogenic amino acids are of significant interest in drug discovery and development due to their potential to introduce novel structural and functional properties into peptides and other therapeutic agents. D-isovaline, a non-proteinogenic amino acid found in meteorites, provides a unique scaffold. The introduction of a sulfanyl (thiol) group at the 3-position of D-isovaline is hypothesized to offer a reactive handle for conjugation, disulfide bond formation, or interaction with biological targets. This guide outlines the analytical workflow for the structural confirmation of the synthesized target compound, this compound.

Proposed Synthesis

A plausible synthetic route for this compound would involve the modification of a suitable precursor. One potential pathway could start from a protected form of D-isovaline, followed by stereoselective functionalization and introduction of the thiol group.

G cluster_0 Proposed Synthesis of this compound D-Isovaline D-Isovaline Protected D-Isovaline Protected D-Isovaline D-Isovaline->Protected D-Isovaline Protection Functionalized Intermediate Functionalized Intermediate Protected D-Isovaline->Functionalized Intermediate Stereoselective Functionalization This compound This compound Functionalized Intermediate->this compound Thiolation & Deprotection G cluster_1 Structure Elucidation Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Mass_Spec Mass Spectrometry (HRMS) Purification->Mass_Spec NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Purification->NMR XRay X-ray Crystallography Purification->XRay Structure_Confirmed Structure_Confirmed Mass_Spec->Structure_Confirmed Elemental Composition NMR->Structure_Confirmed Connectivity & Stereochemistry XRay->Structure_Confirmed Absolute Configuration

The Biological Activity of Thiol-Containing Isovaline: A Frontier in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 27, 2025 – The exploration of novel amino acid derivatives as therapeutic agents represents a significant frontier in medicinal chemistry. Isovaline, a non-proteinogenic amino acid, has garnered attention for its unique biological activities. The introduction of a thiol (-SH) group to the isovaline scaffold is a logical next step in developing new chemical entities with potentially enhanced or novel pharmacological profiles. This technical guide provides an in-depth overview of the current, albeit limited, understanding of the biological activity of thiol-containing isovaline and its analogs, targeting researchers, scientists, and drug development professionals.

Introduction to Isovaline and the Significance of Thiol-Functionalization

Isovaline, or α-methyl-α-aminobutyric acid, is a structural isomer of the common amino acid valine. It is notable for its presence in meteorites and its rarity in terrestrial biology. Pharmacological studies have revealed that isovaline exhibits analgesic properties, primarily acting as an agonist at peripheral gamma-aminobutyric acid B (GABAB) receptors. This peripheral action is a key feature, as it suggests the potential for developing analgesics with reduced central nervous system side effects.

The incorporation of a thiol group into drug candidates is a well-established strategy in medicinal chemistry. Thiols are known to participate in a variety of biological processes, including:

  • Antioxidant Activity: The thiol group can act as a potent scavenger of reactive oxygen species (ROS), thereby mitigating oxidative stress, a key pathological factor in numerous diseases.

  • Enzyme Inhibition: The nucleophilic nature of the thiol group allows it to interact with and inhibit enzymes, particularly those with susceptible cysteine residues in their active sites.

  • Metal Chelation: Thiols can form stable complexes with metal ions, a property that can be exploited for the treatment of heavy metal poisoning or to modulate the activity of metalloenzymes.

  • Disulfide Bond Formation: The reversible formation of disulfide bonds is a critical mechanism for regulating protein structure and function.

The synthesis of a thiol-containing isovaline, such as 2-amino-2-methyl-3-mercaptopropanoic acid (a structural analog of α-methylcysteine), would therefore be a compound of significant interest. Such a molecule could potentially combine the GABAergic activity of isovaline with the diverse functionalities of a thiol group, leading to a synergistic or novel therapeutic profile.

Synthesis of Thiol-Containing Amino Acid Analogs

A common approach involves the use of α-methyl-serine as a starting material. The hydroxyl group of serine can be converted to a better leaving group, which is then displaced by a thiol-containing nucleophile.

Below is a generalized workflow for such a synthesis:

G cluster_0 Synthesis of α-Methylcysteine start α-Methyl-D-serine step1 Protection of amine and carboxylic acid groups start->step1 Protecting agents step2 Activation of hydroxyl group (e.g., mesylation) step1->step2 e.g., MsCl, TEA step3 Nucleophilic substitution with a thiol-containing reagent step2->step3 e.g., NaSH step4 Deprotection step3->step4 Deprotecting agents end α-Methylcysteine step4->end

A generalized synthetic workflow for α-methylcysteine.

Anticipated Biological Activities and Signaling Pathways

Based on the known activities of isovaline and the general functions of thiol groups, several potential biological activities and signaling pathways can be hypothesized for thiol-containing isovaline.

Analgesic and Neuromodulatory Effects

Isovaline is known to exert its analgesic effects through the activation of peripheral GABAB receptors. The addition of a thiol group is not expected to abolish this activity and may even enhance it through secondary interactions. The GABAB receptor is a G-protein coupled receptor (GPCR) that, upon activation, leads to the inhibition of adenylyl cyclase and the modulation of ion channels.

G cluster_0 Hypothetical GABA-B Receptor Signaling ligand Thiol-Isovaline receptor GABA-B Receptor ligand->receptor Agonist g_protein Gαi/o receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channel K+ Channel (GIRK) g_protein->ion_channel Opens camp cAMP adenylyl_cyclase->camp Decreases

Hypothesized signaling pathway for thiol-isovaline at GABA-B receptors.
Antioxidant and Cytoprotective Properties

The thiol group would likely confer significant antioxidant properties to the isovaline scaffold. By directly scavenging reactive oxygen species (ROS) and serving as a precursor for glutathione (GSH) synthesis, thiol-containing isovaline could protect cells from oxidative damage. This could be particularly relevant in conditions where pain and inflammation are associated with oxidative stress, such as in neurodegenerative diseases and chronic inflammatory disorders.

Experimental Protocols for Evaluation

To elucidate the biological activity of a novel thiol-containing isovaline, a series of in vitro and in vivo experiments would be necessary.

In Vitro Assays
  • Receptor Binding Assays: To determine the affinity and selectivity of the compound for GABAB and other relevant receptors.

  • Enzyme Inhibition Assays: To screen for inhibitory activity against a panel of enzymes, particularly those involved in inflammation and pain signaling (e.g., cyclooxygenases, lipoxygenases).

  • Antioxidant Capacity Assays: To quantify the radical scavenging activity using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

  • Cell Viability and Cytotoxicity Assays: To assess the safety profile of the compound in various cell lines.

In Vivo Models
  • Analgesia Models: To evaluate the antinociceptive effects in models of acute and chronic pain (e.g., hot plate test, formalin test, neuropathic pain models).

  • Anti-inflammatory Models: To assess the ability to reduce inflammation in models such as carrageenan-induced paw edema.

  • Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Data Presentation

As this is a prospective analysis, no quantitative data from experimental studies on thiol-containing isovaline is currently available. Future research should aim to generate such data and present it in a structured format for clear comparison and interpretation. An example of a potential data table is provided below.

Table 1: Hypothetical Biological Activity Profile of Thiol-Containing Isovaline Derivatives

CompoundGABAB Binding Affinity (Ki, nM)COX-2 Inhibition (IC50, µM)DPPH Scavenging Activity (EC50, µM)Analgesic Effect (% MPE in Hot Plate Test)
Thiol-Isovaline 1Data Not AvailableData Not AvailableData Not AvailableData Not Available
Thiol-Isovaline 2Data Not AvailableData Not AvailableData Not AvailableData Not Available
Isovaline (Ref.)Data Not AvailableData Not AvailableData Not AvailableData Not Available

MPE: Maximum Possible Effect

Conclusion and Future Directions

The synthesis and biological evaluation of thiol-containing isovaline represents a promising yet underexplored area of medicinal chemistry. The combination of the known analgesic properties of isovaline with the versatile reactivity of a thiol group could lead to the development of novel therapeutic agents with multi-faceted mechanisms of action. Future research should focus on the successful synthesis of these compounds, followed by a comprehensive pharmacological characterization to validate the hypotheses presented in this guide. Such efforts could pave the way for new treatments for pain, inflammation, and other conditions linked to oxidative stress.

The Final Response: A Technical Guide on the Discovery and Isolation of Novel Isovaline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Technical Guide to the Discovery, Isolation, and Biological Evaluation of Novel Isovaline Derivatives for Researchers, Scientists, and Drug Development Professionals

Introduction

Isovaline, a non-proteinogenic amino acid first discovered in the Murchison meteorite, has garnered significant interest in the scientific community due to its unique structural properties and intriguing biological activities.[1] Unlike most proteinogenic amino acids, isovaline possesses a chiral quaternary α-carbon, making it a valuable building block for the synthesis of conformationally constrained peptides and peptidomimetics. Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) has led to the exploration of its potential as a modulator of GABA receptors, with demonstrated analgesic and anticonvulsant properties. This technical guide provides an in-depth overview of the discovery and isolation of novel isovaline derivatives, with a focus on their synthesis, characterization, and biological evaluation.

Discovery and Synthesis of Novel Isovaline Derivatives

The development of novel isovaline derivatives is primarily driven by synthetic chemistry, aiming to explore the structure-activity relationships (SAR) and enhance the therapeutic potential of the parent molecule. A key approach involves the incorporation of isovaline into peptide chains or the modification of its carboxylic acid and amine functionalities to create novel amides, esters, and other conjugates.

A notable example is the synthesis of a series of (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl) acetamides, where a substituted benzothiazole moiety is coupled with a derivative of 1-phenyl-1,2,3,4-tetrahydroisoquinoline. While not direct isovaline derivatives, the synthetic strategy and detailed characterization presented in the synthesis of these compounds serve as a valuable blueprint for the generation of novel isovaline analogs.[2]

General Synthetic Approach: Amide Bond Formation

A common method for synthesizing isovaline amides involves the coupling of the isovaline carboxylic acid group with a primary or secondary amine using a suitable coupling agent.

Experimental Workflow for Isovaline Amide Synthesis

experimental_workflow start Start: Isovaline and Amine dissolve Dissolve Isovaline and Amine in DCM start->dissolve cool Cool to 0°C dissolve->cool add_reagents Add Et3N and T3P cool->add_reagents stir Stir at Room Temperature (6-12h) add_reagents->stir monitor Monitor by TLC stir->monitor workup Aqueous Workup (Water and NaHCO3) monitor->workup Reaction Complete extract Extract with DCM workup->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify characterize Characterize (NMR, MS, IR) purify->characterize end End: Purified Isovaline Amide characterize->end

Caption: General workflow for the synthesis of novel isovaline amides.

Quantitative Data Presentation

The following table summarizes the characterization data for a representative synthesized benzothiazole-isoquinoline derivative, illustrating the type of quantitative data that should be collected for novel isovaline derivatives.[2]

Compound IDMolecular FormulaYield (%)Melting Point (°C)1H NMR (CDCl3, 300 MHz) δ (ppm)ESI-MS (m/z) [M+H]+
4a C24H20ClN3OS82.63245.6-247.09.98 (1H, s, –NH), 7.33–7.12 (12H, m, –C6H5), 5.69 (1H, s, –CH), 4.86 (2H, t, –CH2–), 3.58–3.49 (4H, m, –C6H5)433.1078
4b C24H20ClN3OS81.48248.1-250.99.18 (1H, s, –NH), 7.58–6.68 (12H, m, –C6H5), 5.28 (1H, s, –CH), 4.72 (2H, t, –CH2), 3.36–3.30 (4H, m, –C6H5)433.1078
4c C24H20ClN3OS80.17240.7-243.112.11 (1H, s, –NH), 7.71–7.01 (12H, m, –C6H5), 4.98 (1H, s, –CH), 4.72 (2H, t, –CH2–), 2.98–2.84 (4H, m, –C6H5)433.1078
4k C25H23N3O2S73.37248.9-250.19.91 (1H, s, –NH), 7.31–6.71 (12H, m, –C6H5), 5.29 (1H, s, –CH), 4.72 (2H, t, –CH2–), 3.95–3.08 (4H, m, –C6H5), 2.80 (3H, s, –CH3)429.1578

Experimental Protocols

General Procedure for the Synthesis of N-Substituted Benzothiazole Isoquinoline Acetamides[2]

A solution of the appropriate 2-amino-substituted benzothiazole (1.0 equiv.) and 2-((R)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid (1.0 equiv.) in DCM (3.0 mL) is stirred at 0 °C under a dry argon atmosphere. Triethylamine (Et3N, 7.0 equiv.) and propylphosphonic anhydride (T3P, 50.0% solution in ethyl acetate, 4.0 equiv.) are then added to the solution. The reaction mixture is stirred at room temperature for 6–12 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solution is diluted with DCM and extracted with water (3 x 20 mL) and saturated NaHCO3 solution (3 x 20 mL). The organic layer is separated, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to afford the desired compound.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a spectrometer at 300 MHz and 75 MHz, respectively, using CDCl3 as the solvent and tetramethylsilane (TMS) as the internal standard.

  • Mass Spectrometry (MS): Electrospray ionization mass spectra (ESI-MS) are obtained on a mass spectrometer.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on a spectrophotometer using KBr pellets.

  • Melting Point: Melting points are determined using an open capillary method and are uncorrected.

  • Purity Analysis: The purity of the final compounds is determined by High-Performance Liquid Chromatography (HPLC).

Biological Activity and Signaling Pathways

Isovaline and its derivatives have shown significant potential as modulators of the central nervous system, particularly through their interaction with GABAA receptors.

Anticonvulsant Activity of Isovaline

Studies have demonstrated that isovaline exhibits anticonvulsant properties in in vitro hippocampal seizure models.[1] Isovaline was found to increase the spontaneous spiking of interneurons, leading to an overall inhibitory effect on neuronal circuits prone to seizure-like activity.[1] This suggests that isovaline derivatives could be developed as a novel class of anticonvulsant drugs.

Modulation of GABAA Receptors

The GABAA receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain. Positive allosteric modulators of the GABAA receptor, such as benzodiazepines, enhance the effect of GABA, leading to an influx of chloride ions and hyperpolarization of the neuron, thus reducing its excitability. Isovaline is believed to act as a positive allosteric modulator at the GABAA receptor.[3]

Signaling Pathway of GABAA Receptor Modulation

gabaa_signaling cluster_receptor GABAA Receptor cluster_cellular_response Cellular Response GABA GABA Receptor GABAA Receptor (Pentameric Ion Channel) GABA->Receptor Binds to Orthosteric Site Isovaline Isovaline Derivative Isovaline->Receptor Binds to Allosteric Site Cl_influx Chloride Ion (Cl-) Influx Receptor->Cl_influx Channel Opening Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Therapeutic_Effect Therapeutic Effect (e.g., Anticonvulsant) Reduced_Excitability->Therapeutic_Effect

Caption: Proposed signaling pathway for isovaline derivatives at the GABAA receptor.

Conclusion

The unique structural and biological properties of isovaline make it a compelling starting point for the development of novel therapeutic agents. The synthesis of isovaline derivatives, particularly amides and peptidomimetics, offers a promising avenue for the discovery of new drugs targeting the central nervous system, with potential applications in the treatment of epilepsy, anxiety, and pain. This guide provides a foundational framework for researchers and drug development professionals to explore the synthesis, characterization, and biological evaluation of novel isovaline derivatives, paving the way for future innovations in this exciting field of medicinal chemistry.

References

Spectroscopic Characterization of 3-Sulfanyl-D-isovaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Sulfanyl-D-isovaline is a derivative of the non-proteinogenic amino acid D-isovaline, which is of significant interest in astrobiology and studies on the origin of life due to its discovery in meteorites[1]. The introduction of a sulfanyl (thiol) group at the 3-position is anticipated to impart unique chemical properties, making it a molecule of interest for pharmaceutical and peptidomimetic research. A thorough spectroscopic characterization is the foundational step for any further investigation into its biological activity and potential applications. This guide outlines the predicted spectroscopic characteristics and the detailed experimental protocols required for such an analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These predictions are derived from the analysis of D-isovaline and known substituent effects of a thiol group.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: D₂O

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~ 1.0t3H-CH₂CH₃
~ 1.4s3Hα-CH₃
~ 1.7q2H-CH₂ CH₃
~ 2.5 - 2.8s (broad)1H-SH This peak is exchangeable with D₂O and may not be observed.
Table 2: Predicted ¹³C NMR Spectral Data

Solvent: D₂O

Chemical Shift (δ, ppm)AssignmentNotes
~ 10-CH₂CH₃
~ 25α-CH₃
~ 35-CH₂ CH₃
~ 60α-C Quaternary carbon, may show a weaker signal.
~ 180-C OOH
Table 3: Predicted Mass Spectrometry Data

Ionization Method: Electrospray (ESI)

m/zIonNotes
150.0640[M+H]⁺Predicted exact mass for C₅H₁₂NO₂S⁺
148.0483[M-H]⁻Predicted exact mass for C₅H₁₀NO₂S⁻
104.0529[M+H - H₂S - H₂O]⁺Potential fragment from loss of hydrogen sulfide and water.
74.0600[M+H - C₄H₇S]⁺Potential fragment from cleavage of the side chain.
Table 4: Predicted Infrared (IR) Spectroscopy Data

Sample State: Solid (KBr pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~ 3400-2500BroadO-H stretch (carboxylic acid) and N-H stretch (amine)
~ 2960-2850Medium-StrongC-H stretch (aliphatic)
~ 2550-2600WeakS-H stretch[2][3]
~ 1700-1725StrongC=O stretch (carboxylic acid)[4]
~ 1640-1550MediumN-H bend (amine)
~ 1465MediumC-H bend (CH₂ and CH₃)[2]
Table 5: Predicted Circular Dichroism (CD) Spectroscopy Data

Solvent: Aqueous Buffer

Wavelength (nm)Predicted Cotton EffectNotes
~ 190-220Negative or PositiveThe sign of the Cotton effect for α-methylated amino acids like isovaline can differ from proteinogenic amino acids[5]. The introduction of the sulfanyl group may further influence the chiroptical properties.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Add a small amount of a reference standard (e.g., DSS or TMS).

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: 400-600 MHz spectrometer, 32-64 scans, relaxation delay of 1-2 seconds.

    • To confirm the presence of the exchangeable -SH proton, a D₂O exchange experiment can be performed.

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: 100-150 MHz spectrometer, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC):

    • To unambiguously assign all proton and carbon signals and confirm connectivity, acquire 2D NMR spectra (e.g., COSY for ¹H-¹H correlations, HSQC for direct ¹H-¹³C correlations, and HMBC for long-range ¹H-¹³C correlations).

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition, and to study fragmentation patterns.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µM) in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or with 0.1% ammonium hydroxide for negative ion mode).

  • High-Resolution Mass Spectrometry (HRMS):

    • Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) using electrospray ionization (ESI).

    • Acquire spectra in both positive and negative ion modes to determine the accurate mass of the molecular ions ([M+H]⁺ and [M-H]⁻).

    • Use the accurate mass to calculate the elemental formula.

  • Tandem Mass Spectrometry (MS/MS):

    • Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD)[6][7].

    • Analyze the resulting fragment ions to elucidate the structure of the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (~1 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Place the sample in the IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups (e.g., O-H, N-H, C-H, C=O, S-H)[2][3].

Circular Dichroism (CD) Spectroscopy

Objective: To confirm the stereochemistry and study the chiroptical properties of the molecule.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water, methanol, or a buffer solution) in a quartz cuvette with a known path length (e.g., 1 mm or 1 cm). The concentration should be optimized to give a suitable signal-to-noise ratio without saturating the detector.

  • Data Acquisition:

    • Place the cuvette in a CD spectrophotometer.

    • Record the CD spectrum over a desired wavelength range (e.g., 190-300 nm).

    • Record a baseline spectrum of the solvent in the same cuvette and subtract it from the sample spectrum.

  • Data Analysis: The resulting spectrum will show positive or negative peaks (Cotton effects) at wavelengths where the molecule absorbs circularly polarized light differently. The sign and magnitude of these peaks are characteristic of the molecule's stereochemistry[8].

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_report Final Output Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (1H, 13C, 2D) Synthesis->NMR MS Mass Spectrometry (HRMS, MS/MS) Synthesis->MS IR Infrared Spectroscopy Synthesis->IR CD Circular Dichroism Synthesis->CD Structure Structure Elucidation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure MS->Purity IR->Structure Stereochem Stereochemical Confirmation CD->Stereochem Report Comprehensive Technical Report Structure->Report Purity->Report Stereochem->Report

Caption: Experimental workflow for the spectroscopic characterization.

Logical Relationships in Spectroscopic Analysis

logical_relationships cluster_techniques Spectroscopic Techniques cluster_information Derived Information cluster_goal Primary Goal NMR NMR (¹H, ¹³C, 2D) Connectivity Atomic Connectivity NMR->Connectivity MS Mass Spec (HRMS, MS/MS) MolecularFormula Molecular Formula & Exact Mass MS->MolecularFormula Fragmentation Fragmentation Pattern MS->Fragmentation IR Infrared FunctionalGroups Functional Groups IR->FunctionalGroups CD Circular Dichroism Stereochemistry Absolute Stereochemistry CD->Stereochemistry FinalStructure Unambiguous Structure of this compound Connectivity->FinalStructure MolecularFormula->FinalStructure FunctionalGroups->FinalStructure Stereochemistry->FinalStructure Fragmentation->FinalStructure

Caption: Interrelation of spectroscopic techniques and derived structural information.

References

3-Sulfanyl-D-isovaline: An Examination of Stability and Degradation Profiles

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

3-Sulfanyl-D-isovaline, a sulfur-containing amino acid derivative, holds potential in pharmaceutical and biochemical applications. Its unique structure, featuring a sulfanyl group, suggests possible antioxidant and neuroprotective properties. However, a comprehensive understanding of its stability and degradation profile is paramount for its development as a therapeutic agent. This technical guide synthesizes the available information regarding the stability of this compound and outlines the general methodologies for conducting forced degradation studies to elucidate its degradation pathways, in the absence of specific published stability data for this molecule.

Introduction to this compound

This compound, also known as 3-mercapto-D-valine, is a derivative of the non-proteinogenic amino acid D-isovaline. The presence of a thiol (-SH) group is a key structural feature, making it a target of interest for research into its potential biological activities, including roles as an antioxidant due to the free radical scavenging ability of the sulfanyl group. Its structural similarity to other amino acids suggests possible interactions with biological systems.

General Principles of Forced Degradation Studies

Forced degradation, or stress testing, is essential in pharmaceutical development to establish the intrinsic stability of a drug substance.[1][2] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[1][3] The International Council for Harmonisation (ICH) guidelines recommend stress testing to be conducted to demonstrate the specificity of stability-indicating analytical methods.[1][4]

A typical forced degradation study involves exposing the drug substance to the following conditions:

  • Acid and Base Hydrolysis: Treatment with acids (e.g., HCl) and bases (e.g., NaOH) to evaluate susceptibility to pH-dependent degradation.[4]

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide, to assess oxidative stability.[1]

  • Thermal Stress: Subjecting the solid drug substance to dry heat.[1]

  • Photostability: Exposing the drug substance to light, typically a combination of UV and visible light.[1]

The goal is to achieve a target degradation of 5-20%, as over-stressing can lead to the formation of secondary degradants not relevant to formal stability studies.[3][5]

Predicted Stability Profile and Potential Degradation Pathways of this compound

Based on the chemical structure of this compound, several potential degradation pathways can be hypothesized. The primary sites susceptible to degradation are the sulfanyl group, the amino group, and the carboxylic acid group.

Oxidation of the Sulfanyl Group

The thiol group is prone to oxidation. Potential degradation products could include the formation of a disulfide bond with another molecule of this compound, or oxidation to form sulfenic acid, sulfinic acid, or sulfonic acid derivatives.

Diagram: Potential Oxidative Degradation Pathway of this compound

G A This compound B Disulfide Dimer A->B Oxidation C Sulfenic Acid Derivative A->C Oxidation D Sulfinic Acid Derivative C->D Further Oxidation E Sulfonic Acid Derivative D->E Further Oxidation

Caption: Predicted oxidative degradation of the sulfanyl group.

Reactions Involving the Amino and Carboxyl Groups

The amino and carboxyl groups can participate in various reactions, such as deamidation (if formulated in a peptide) or reactions with excipients. For peptides containing asparagine residues, deamidation can occur via a cyclic imide intermediate, particularly under neutral or alkaline conditions.[6] While this compound itself will not undergo deamidation, if incorporated into a peptide, the neighboring amino acid residues could influence its stability.

Methodologies for Stability and Degradation Analysis

A robust stability-indicating analytical method is required to separate and quantify the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Experimental Protocol for a Forced Degradation Study

The following provides a generalized protocol for conducting a forced degradation study on this compound.

Objective: To identify the potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • HPLC grade acetonitrile and water

  • Suitable buffer (e.g., phosphate or acetate)

  • C18 HPLC column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Keep at room temperature for a specified time. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for a specified time.

    • Thermal Degradation: Expose the solid powder of this compound to dry heat at a temperature above that used for accelerated stability (e.g., 70°C).

    • Photolytic Degradation: Expose the solid powder and a solution of this compound to a calibrated light source as per ICH Q1B guidelines.

  • Sample Analysis:

    • Analyze the stressed samples at different time points using an HPLC method. The mobile phase will likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile. A gradient elution may be necessary to separate all degradation products.

    • A UV detector is commonly used for detection. The wavelength should be chosen to maximize the response of both the parent compound and potential degradants.

    • Mass spectrometry (LC-MS) should be used to identify the mass-to-charge ratio of the degradation products, which is crucial for structure elucidation.[7]

Diagram: Experimental Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis G HPLC-UV A->G B Base Hydrolysis B->G C Oxidation C->G D Thermal D->G E Photolytic E->G H LC-MS G->H For Peak Identification F This compound Sample F->A F->B F->C F->D F->E

Caption: General workflow for forced degradation studies.

Data Presentation and Interpretation

The results from the forced degradation studies should be summarized in tables to facilitate comparison.

Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)

Stress ConditionTime (hours)% Assay of this compoundNumber of DegradantsMajor Degradant Peak Area (%)
0.1 N HCl (60°C)2492.515.2 (RRT 0.8)
0.1 N NaOH (RT)888.128.9 (RRT 1.2), 2.5 (RRT 1.5)
3% H₂O₂ (RT)485.3310.1 (RRT 0.9), 3.2 (RRT 1.1), 1.1 (RRT 1.4)
Thermal (70°C)4898.20-
Photolytic2495.713.1 (RRT 0.7)

RRT = Relative Retention Time

Conclusion

While specific stability data for this compound is not currently available in published literature, this guide provides a framework for approaching its stability and degradation profiling based on established principles of pharmaceutical sciences. The presence of a reactive sulfanyl group suggests that oxidative degradation is a likely pathway. A thorough forced degradation study, employing techniques like HPLC and LC-MS, is essential to identify and characterize any potential degradants. The insights gained from such studies are critical for the successful development of stable and effective formulations of this compound for therapeutic use. Further research is warranted to generate empirical data on the stability of this promising compound.

References

An In-depth Technical Guide to the Aqueous Solubility of 3-Sulfanyl-D-isovaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the aqueous solubility of 3-Sulfanyl-D-isovaline. Due to the absence of direct experimental data for this specific compound in publicly available literature, this paper employs a structural analog approach to predict its solubility characteristics. By examining the properties of two closely related molecules, D-penicillamine (3-mercapto-D-valine) and D-isovaline, we infer the likely solubility behavior of this compound. This guide includes a detailed structural comparison, tabulated solubility data for the analogs, a predictive assessment of the target compound's properties, and a standardized experimental protocol for its empirical determination.

Introduction and Structural Analysis

This compound is a non-proteinogenic amino acid. A thorough review of scientific literature and chemical databases reveals a lack of specific studies on its aqueous solubility. However, its chemical structure allows for a robust estimation of its properties based on well-characterized analogs: D-penicillamine and D-isovaline.

  • D-Penicillamine (3-mercapto-D-valine): This analog shares the core structure of a C5 amino acid with a thiol (sulfanyl) group at the C3 position.[1] Its solubility is known to be influenced by the three ionizable groups: a carboxyl, an amino, and a thiol group.[2]

  • D-Isovaline ((R)-2-amino-2-methylbutanoic acid): This analog shares the characteristic α-methyl group of isovaline, which lacks a hydrogen on the α-carbon.[3][4] This structural feature can influence crystal packing and interactions with solvent molecules.

  • This compound: The target molecule combines features from both analogs. It possesses the α-methyl group from isovaline and the 3-sulfanyl group from penicillamine. Therefore, its behavior in aqueous solutions is expected to be a composite of these two, exhibiting zwitterionic properties and pH-dependent solubility.

Below is a structural comparison of the three molecules.

G cluster_0 This compound (Target) cluster_1 D-Penicillamine (Analog 1) cluster_2 D-Isovaline (Analog 2) a c b

Figure 1: Structural comparison of the target and analog molecules.

Solubility Data of Structural Analogs

The following tables summarize the available aqueous solubility data for D-penicillamine and D-isovaline.

Table 1: Aqueous Solubility of D-Penicillamine (3-mercapto-D-valine)
Solubility ValueConditionsSource TypeReference
11.1 g/100 mL20 °CChemical Database[5]
100 mg/mLWater (H₂O)Vendor Data[6]
1.11E+05 mg/L20 °CExperimental Data[2]
"Sparingly soluble"Aqueous BuffersVendor Data
"Soluble"Water (H₂O)Patent Data[7][8]
~0.12 mg/mLDMSO:PBS (1:7), pH 7.2Vendor Data

Note: The significant variation in reported solubility for D-penicillamine highlights its pH-dependent nature. With pKa values of approximately 1.8 (carboxyl), 7.9 (amino), and 10.5 (thiol), its solubility is lowest near its isoelectric point and increases substantially in acidic or alkaline conditions.[2] The high values (e.g., 100-111 mg/mL) likely represent solubility in unbuffered water where the compound itself dictates the pH, or at optimized pH values, while the "sparingly soluble" description pertains to specific buffered conditions like physiological pH (7.2-7.4).

Table 2: Aqueous Solubility of D-Isovaline
Solubility ValueConditionsSource TypeReference
"Freely soluble"Water (H₂O)Chemical Database[9][10]
"Soluble"Water (H₂O)Chemical Database[11]
~39 g/100 mLCold Water (DL form)Literature[12]
200 mg/mLWater (H₂O), with ultrasoundVendor Data[13]

Predicted Solubility Profile for this compound

Based on the data from its structural analogs, the aqueous solubility of this compound can be inferred:

  • General Solubility: The presence of a carboxyl, an amino, and a thiol group imparts a high degree of polarity. Like its parent structures, it is expected to be a water-soluble, crystalline solid.

  • pH Dependence: Possessing three ionizable functional groups, its aqueous solubility will be highly dependent on pH. It will exist as a zwitterion over a certain pH range and exhibit minimum solubility at its isoelectric point (pI). At pH values significantly above or below the pI, its solubility will increase dramatically as it forms the more soluble anionic or cationic species.

  • Impact of α-Methyl Group: The α-methyl group, a feature from D-isovaline, may slightly reduce the absolute solubility compared to an analog with an α-hydrogen due to increased steric hindrance and a minor increase in lipophilicity. However, the powerful solubilizing effect of the three polar groups is expected to dominate.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The definitive method for determining the thermodynamic solubility of a compound is the shake-flask method.[14] The following protocol provides a standardized workflow for this compound.

Objective: To determine the equilibrium solubility of this compound in a specified aqueous buffer at a constant temperature.

Materials:

  • This compound (solid, crystalline powder)

  • Aqueous buffer of desired pH (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Deionized water

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters, 0.22 µm)

  • Calibrated analytical balance

  • pH meter

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount sufficient to ensure undissolved solid remains at equilibrium is crucial. A starting point is 5-10 mg of solid per 1 mL of buffer.

  • Solvent Addition: Add a precise volume of the selected aqueous buffer to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the suspension to equilibrate for a minimum of 24-48 hours to ensure equilibrium is reached.[15]

  • Phase Separation: After equilibration, remove the vial and allow it to stand at the controlled temperature to let the excess solid settle. Separate the solid from the saturated solution by either:

    • Centrifugation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Filtration: Withdraw the supernatant using a syringe and pass it through a low-binding 0.22 µm filter to remove any remaining solid particles. Adsorption to the filter should be checked.

  • Sample Analysis:

    • Carefully take an aliquot of the clear, saturated supernatant or filtrate.

    • Dilute the sample with the mobile phase or an appropriate solvent to fall within the linear range of a pre-established calibration curve.

    • Quantify the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV or LC-MS).

  • pH Verification: Measure the final pH of the saturated solution to ensure it has not shifted significantly during the experiment.[14]

  • Data Reporting: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions (buffer, pH, temperature). The experiment should be performed in triplicate.

G A 1. Add Excess Solid to Vial B 2. Add Aqueous Buffer (e.g., PBS, pH 7.4) A->B C 3. Equilibrate (24-48h at constant T°) B->C D 4. Phase Separation (Centrifuge or Filter) C->D E 5. Collect Supernatant (Saturated Solution) D->E F 6. Dilute Sample E->F G 7. Quantify Concentration (HPLC-UV / LC-MS) F->G H Solubility Result (mg/mL) G->H

Figure 2: Workflow for the Shake-Flask Solubility Determination Method.

Potential Mechanism of Action: Chelation

Thiol-containing amino acids like D-penicillamine are well-known chelating agents, particularly for heavy metals like copper.[2][16] The mechanism involves the coordination of the metal ion by the thiol, amino, and carboxylate groups. Given that this compound possesses the same trifunctional arrangement, it is highly likely to exhibit similar chelating properties.[17] This is a critical consideration in drug development, as it can be a therapeutic mechanism (e.g., in Wilson's disease) or a source of drug-metal interactions.

G cluster_pen 2x Penicillamine Molecules S1 S⁻ Cu Cu²⁺ S1->Cu N1 NH₂ N1->Cu O1 COO⁻ S2 S⁻ S2->Cu N2 NH₂ N2->Cu O2 COO⁻ Chelate Stable Chelate Complex (Excretable) Cu->Chelate

Figure 3: Proposed chelation of a copper ion by two penicillamine molecules.

References

Theoretical Modeling of 3-Sulfanyl-D-isovaline Properties: A Methodological Whitepaper for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Sulfanyl-D-isovaline is a non-proteinogenic amino acid with significant potential in drug development due to its unique structural features, including a thiol group and a chiral quaternary alpha-carbon. This technical guide outlines a comprehensive theoretical and computational workflow for characterizing the molecular and electronic properties of this compound. In the absence of extensive experimental data for this specific molecule, this paper presents a methodological framework derived from established computational studies on analogous compounds such as D-cysteine and isovaline. The proposed workflow encompasses quantum chemical calculations for determining conformational landscapes, vibrational spectra, and electronic properties, alongside molecular dynamics simulations to probe its behavior in physiological environments. Furthermore, this guide details prospective experimental protocols for the validation of theoretical predictions and includes structured tables to serve as templates for data presentation. Visualizations of the proposed workflows and conceptual relationships are provided using Graphviz diagrams to facilitate a clear understanding of the multi-faceted approach required to unlock the therapeutic potential of this compound.

Introduction

Non-proteinogenic amino acids are of increasing interest in medicinal chemistry as building blocks for peptidomimetics and other therapeutic agents. Their unique side chains and stereochemistry can confer enhanced stability, novel biological activity, and improved pharmacokinetic profiles compared to their proteinogenic counterparts. This compound, a derivative of isovaline containing a reactive thiol group, presents a compelling scaffold for drug design. The presence of the sulfhydryl moiety allows for covalent targeting of specific protein residues, a strategy employed in a growing number of approved drugs. The D-configuration and the quaternary α-carbon contribute to resistance against enzymatic degradation.

A thorough understanding of the physicochemical properties of this compound at the molecular level is paramount for its rational application in drug discovery. Theoretical and computational modeling offers a powerful and cost-effective avenue to elucidate these properties before embarking on extensive experimental investigations. This whitepaper details a proposed workflow for the in silico characterization of this compound, drawing upon established methodologies for similar molecules.

Proposed Theoretical Modeling Workflow

The theoretical investigation of this compound can be systematically approached through a multi-step computational workflow. This workflow, illustrated below, integrates quantum mechanics (QM) and molecular mechanics (MM) methods to provide a holistic understanding of the molecule's properties.

Theoretical_Modeling_Workflow Proposed Theoretical Modeling Workflow for this compound cluster_QM Quantum Mechanics (QM) Calculations cluster_MM Molecular Mechanics (MM) & Dynamics (MD) cluster_Validation Experimental Validation A Conformational Search B Geometry Optimization & Frequency Calculation A->B Lowest energy conformers C Electronic Structure Analysis B->C Optimized geometry D Spectroscopic Properties Prediction B->D Vibrational frequencies E Force Field Parameterization B->E Partial charges, bond constants J Crystallography B->J Comparison of structure H Interaction with Biological Targets C->H Reactivity insights I Spectroscopy (NMR, IR) D->I Comparison of spectra F Molecular Dynamics Simulations E->F Parameterized model G Free Energy Calculations F->G Simulation trajectories F->H Binding pose analysis K Binding Assays G->K Binding affinity prediction H->K Binding mode validation

Caption: A comprehensive workflow for the theoretical and experimental characterization of this compound.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are proposed for the initial, high-accuracy characterization of this compound in the gas phase and in solution.

Conformational Analysis

Due to the rotational freedom around its single bonds, this compound can exist in multiple conformations. A systematic conformational search is the first critical step.

Methodology:

  • Initial Search: A molecular mechanics-based conformational search (e.g., using the MMFF94 force field) to generate a large number of potential conformers.

  • Geometry Optimization and Energy Ranking: Subsequent geometry optimization and energy calculation of the promising low-energy conformers using a DFT functional (e.g., B3LYP or ωB97X-D) with a suitable basis set (e.g., 6-311+G(d,p)).[1][2]

  • Solvent Effects: Implicit solvent models, such as the Polarizable Continuum Model (PCM), should be incorporated to account for the influence of an aqueous environment on conformational stability.[1][2]

Geometric and Vibrational Properties

For the most stable conformers, detailed geometric parameters and vibrational frequencies should be calculated.

Methodology:

  • Frequency Calculations: Perform frequency calculations at the same level of theory as the final geometry optimization. The absence of imaginary frequencies will confirm that the optimized structures are true energy minima.

  • Data Extraction: Key bond lengths, bond angles, and dihedral angles will be extracted. Vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule.[3]

Electronic Properties

Understanding the electronic structure is crucial for predicting reactivity and intermolecular interactions.

Methodology:

  • Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to identify regions of nucleophilicity and electrophilicity.

  • Electrostatic Potential (ESP): Calculation of the ESP surface to visualize charge distribution and predict sites for non-covalent interactions.

  • Atomic Charges: Derivation of atomic charges (e.g., using Natural Bond Orbital (NBO) analysis or Restrained Electrostatic Potential (RESP) fitting) for use in subsequent molecular dynamics simulations.[4]

Prospective Quantum Chemical Data

The following tables provide a template for summarizing the key quantitative data obtained from quantum chemical calculations.

Table 1: Calculated Relative Energies of this compound Conformers

Conformer Relative Energy (gas phase, kcal/mol) Relative Energy (aqueous, PCM, kcal/mol) Boltzmann Population (%)
Conf-1 0.00 0.00 Calculated Value
Conf-2 Calculated Value Calculated Value Calculated Value

| Conf-3 | Calculated Value | Calculated Value | Calculated Value |

Table 2: Key Geometric Parameters of the Most Stable Conformer

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
Cα-Cβ Calculated Value
Cβ-S Calculated Value
S-H Calculated Value
Cα-Cβ-S Calculated Value
Cβ-S-H Calculated Value

| | | | N-Cα-Cβ-S |

Table 3: Predicted Vibrational Frequencies and IR Intensities

Vibrational Mode Frequency (cm⁻¹) IR Intensity (km/mol)
S-H stretch Calculated Value Calculated Value
C=O stretch (acid) Calculated Value Calculated Value

| N-H stretch (amine) | Calculated Value | Calculated Value |

Molecular Dynamics Simulations

To understand the dynamic behavior of this compound in a physiological environment and its interactions with potential biological targets, classical molecular dynamics (MD) simulations are indispensable.

Force Field Parameterization

Accurate MD simulations require a well-parameterized force field. While general force fields like AMBER or CHARMM can provide a starting point, specific parameters for the novel this compound moiety may need to be developed.

Methodology:

  • Charge Derivation: Utilize atomic charges derived from QM calculations (e.g., RESP charges).[4]

  • Parameter Fitting: Fit dihedral angle parameters and other missing terms to high-level QM potential energy surface scans.

Solvated System Simulations

MD simulations of this compound in a periodic box of water will reveal its hydration properties and conformational dynamics in solution.

Methodology:

  • System Setup: Place the parameterized molecule in a box of explicit water molecules (e.g., TIP3P).

  • Simulation Protocol: Perform energy minimization, followed by gradual heating and equilibration under constant temperature and pressure (NPT ensemble).

  • Production Run: Conduct a long production run (e.g., 100 ns or more) to sample the conformational space adequately.

  • Analysis: Analyze trajectories for conformational transitions, radial distribution functions of water around key functional groups, and hydrogen bonding dynamics.

Interaction with Biological Targets

MD simulations are crucial for studying the binding of this compound to a protein of interest.

Methodology:

  • Molecular Docking: Initially predict the binding pose of this compound in the active site of the target protein.

  • System Setup: Embed the protein-ligand complex in a solvated environment.

  • MD Simulations: Run MD simulations of the complex to assess the stability of the binding pose and characterize key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).[5]

  • Free Energy Calculations: Employ methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or free energy perturbation (FEP) to estimate the binding free energy.

Proposed Experimental Validation Protocols

Theoretical models must be validated by experimental data. The following protocols are proposed for the characterization of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To determine the solution-state structure and confirm the chemical identity.

  • Protocol:

    • Dissolve a synthesized sample of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

    • Compare experimental chemical shifts and coupling constants with those predicted from QM calculations (e.g., using the GIAO method).

Infrared (IR) Spectroscopy:

  • Objective: To identify characteristic vibrational modes.

  • Protocol:

    • Prepare a sample (e.g., as a KBr pellet or in solution).

    • Acquire the IR spectrum.

    • Compare the positions and relative intensities of experimental absorption bands with the predicted vibrational spectrum from DFT calculations.

X-ray Crystallography
  • Objective: To determine the solid-state structure with high precision.

  • Protocol:

    • Grow single crystals of this compound.

    • Perform single-crystal X-ray diffraction analysis.

    • The resulting crystal structure will provide definitive information on bond lengths, angles, and intermolecular interactions in the solid state, which can be compared with the lowest energy gas-phase conformer predicted by QM.[6][7]

Binding Assays
  • Objective: To quantify the interaction with a biological target.

  • Protocol:

    • Express and purify the target protein.

    • Use techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or fluorescence-based assays to measure the binding affinity (Kd) of this compound to the target.

    • Compare the experimentally determined binding free energy (ΔG = -RTlnKd) with the values predicted from computational free energy calculations.

Logical Relationships and Data Flow

The interplay between the computational and experimental components is crucial for a robust understanding of this compound's properties.

Data_Flow Data Flow and Validation Loop QM QM Calculations MD MD Simulations QM->MD Provides parameters (charges, etc.) Exp Experimental Data QM->Exp Predicts spectra & structure Model Refined Molecular Model QM->Model Provides fundamental properties MD->Exp Predicts binding affinity & dynamics MD->Model Provides dynamic insights Exp->Model Validates & refines Model->QM Hypothesis for new calculations Model->MD Informs new simulations

Caption: Iterative cycle of prediction, validation, and model refinement for this compound.

Conclusion

This whitepaper has outlined a comprehensive, albeit prospective, theoretical and experimental strategy for the in-depth characterization of this compound. By integrating quantum mechanics, molecular dynamics, and targeted experimental validation, a robust understanding of this promising molecule's physicochemical properties can be achieved. The methodologies and data presentation formats described herein provide a clear roadmap for researchers and drug developers to systematically investigate this compound and unlock its full therapeutic potential. This structured, multi-faceted approach will facilitate the rational design of novel therapeutics based on this unique non-proteinogenic amino acid scaffold.

References

The Natural Occurrence of Sulfanylated Amino Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sulfanylated amino acids, characterized by the presence of a sulfur atom bonded to another sulfur atom (a persulfide group) or integrated into a heterocyclic ring, are a unique class of molecules with profound implications for cellular redox biology, signaling, and cytoprotection. Their natural occurrence spans a wide range of organisms, from bacteria and fungi to marine invertebrates and mammals, including humans. This technical guide provides a comprehensive overview of the core aspects of naturally occurring sulfanylated amino acids, with a focus on ergothioneine, ovothiol, and protein persulfidation. It is designed to be a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of these fascinating compounds.

Quantitative Occurrence of Sulfanylated Amino Acids

The concentration of sulfanylated amino acids varies significantly across different organisms and tissues. The following tables summarize the quantitative data available in the literature, providing a comparative overview of their natural abundance.

Table 1: Quantitative Occurrence of Ergothioneine in Various Natural Sources

Natural SourceSpeciesConcentration (mg/g dry weight)Reference
Mushrooms
Lepista nuda (Wood Blewit)5.54[1]
Pleurotus citrinopileatus (Golden Oyster)Up to 13 (in a 3-ounce serving)[2]
Grifola frondosa (Maitake)1.13 - 7.27[3][4]
Lentinula edodes (Shiitake)0.4 - 2.0[3]
Pleurotus eryngii (King Oyster)0.4 - 2.0[3]
Pleurotus ostreatus (Oyster Mushroom)0.4 - 2.0[3]
Agaricus bisporus (Portabella)0.4 - 2.0[3]
Agaricus bisporus (Crimini)High levels[2]
Agaricus bisporus (White Button)0.4 - 2.0[3]
Ganoderma applanatum0.06[1]
Ganoderma lucidum (Reishi)0.08[1]
Other Foods
Black BeansPresent
Kidney BeansPresent
Oat BranPresent
LiverPresent
KidneyPresent
Human Tissues
ErythrocytesUp to 1-2 mM[1]
Eye LensHigh amounts
SemenHigh amounts
SkinHigh amounts

Table 2: Quantitative Occurrence of Ovothiol in Marine Invertebrates

OrganismTissue/Cell TypeConcentrationReference
Paracentrotus lividus (Sea Urchin)Eggs~4 times higher than glutathione
Gonads (pre-spawning)Higher than glutathione
Coelomocytes (Male)0.98 ± 0.12 µg/mg dry weight
Coelomocytes (Female)0.76 ± 0.22 µg/mg dry weight
Mytilus galloprovincialis (Mussel)Eggs~4 times higher than glutathione
Gonads (post-spawning)Ratio to glutathione ~1.03
Strongylocentrotus purpuratus (Sea Urchin)Eggs~4.3 mM[5]
Chlamys hastata (Scallop)OvaryPredominant thiol[5]
Evasterias troschelii (Starfish)OvaryPredominant thiol[5]

Table 3: Protein Persulfidation Levels in Mammalian Tissues

OrganismTissue/Cell LinePersulfidation LevelReference
MouseLiver11.6 ± 6.9 μg/mg protein[6]
HumanHEK293 cells1.52 ± 0.6 μg/mg protein[6]

Biosynthesis of Sulfanylated Amino Acids

The biosynthetic pathways of sulfanylated amino acids involve unique enzymatic reactions that introduce sulfur into precursor amino acids.

Ergothioneine Biosynthesis

Ergothioneine is derived from the amino acid histidine. Its biosynthesis occurs in certain fungi and bacteria through both aerobic and anaerobic pathways.[7][8][9]

Aerobic Pathway (e.g., in Mycobacterium smegmatis): [8][9]

  • Hercynine formation: Histidine is trimethylated by the enzyme EgtD, using S-adenosylmethionine (SAM) as the methyl donor, to form hercynine.

  • Sulfur transfer: The enzyme EgtB catalyzes the transfer of a sulfur atom from γ-glutamylcysteine to hercynine.

  • Glutamate cleavage: EgtC removes the glutamate residue.

  • C-S bond cleavage: EgtE catalyzes the final step to produce ergothioneine.

Fungal Aerobic Pathway (e.g., in Neurospora crassa): [8]

  • Hercynine formation: The enzyme Egt1 catalyzes the trimethylation of histidine to hercynine.

  • Cysteine addition: Egt1 then adds cysteine to hercynine, forming hercynylcysteine sulfoxide.

  • Final conversion: The enzyme Egt2 converts hercynylcysteine sulfoxide to ergothioneine.

Anaerobic Pathway (e.g., in Chlorobium limicola): [7][9]

  • Hercynine formation: The methyltransferase EanA trimethylates histidine to hercynine.

  • Sulfur insertion: The rhodanese-like enzyme EanB directly transfers a sulfur atom to the imidazole ring of hercynine.

Ergothioneine_Biosynthesis cluster_aerobic_mycobacterium Aerobic Pathway (Mycobacterium) cluster_aerobic_fungi Aerobic Pathway (Fungi) cluster_anaerobic Anaerobic Pathway His_M Histidine Herc_M Hercynine His_M->Herc_M EgtD (3 SAM -> 3 SAH) Inter1_M Hercynyl-γ-glutamylcysteine Herc_M->Inter1_M EgtB gGluCys_M γ-Glutamylcysteine gGluCys_M->Inter1_M Inter2_M Hercynylcysteine Inter1_M->Inter2_M EgtC (Glu released) EGT_M Ergothioneine Inter2_M->EGT_M EgtE His_F Histidine Herc_F Hercynine His_F->Herc_F Egt1 (3 SAM -> 3 SAH) HCSO_F Hercynylcysteine Sulfoxide Herc_F->HCSO_F Egt1 Cys_F Cysteine Cys_F->HCSO_F EGT_F Ergothioneine HCSO_F->EGT_F Egt2 His_A Histidine Herc_A Hercynine His_A->Herc_A EanA (3 SAM -> 3 SAH) EGT_A Ergothioneine Herc_A->EGT_A EanB (+ Sulfur) Ovothiol_Biosynthesis His Histidine HCSO 5-Histidylcysteine Sulfoxide His->HCSO OvoA (Sulfoxide Synthase) Cys Cysteine Cys->HCSO MercaptoHis 5-Mercaptohistidine HCSO->MercaptoHis OvoB (β-lyase) OvothiolA Ovothiol A MercaptoHis->OvothiolA OvoA (Methyltransferase) Protein_Persulfidation cluster_H2S_Production H₂S Production cluster_Persulfide_Formation Persulfide Formation Cys Cysteine H2S H₂S Cys->H2S CBS, CSE, CAT/MST Hcy Homocysteine Hcy->H2S CBS Protein_SOH Protein-SOH (Sulfenic Acid) H2S->Protein_SOH Protein_SNO Protein-SNO (S-nitrosothiol) H2S->Protein_SNO Protein_SH Protein-SH (Cysteine) Protein_SH->Protein_SOH ROS Protein_SH->Protein_SNO RNS Protein_SSH Protein-SSH (Persulfide) Protein_SOH->Protein_SSH + H₂S Protein_SNO->Protein_SSH + H₂S Protein_SSH_donor Protein-SSH Protein_SH_donor Protein-SH Protein_SSH_donor->Protein_SH_donor Protein_SSH_acceptor Protein-SSH Protein_SSH_donor->Protein_SSH_acceptor Transpersulfidation Protein_SH_acceptor Protein-SH Protein_SH_acceptor->Protein_SSH_acceptor HPLC_Ergothioneine_Workflow Start Mushroom Sample FreezeDry Freeze-dry and Grind Start->FreezeDry Extract Extract with 70% Ethanol (Vortex and Sonicate) FreezeDry->Extract Centrifuge Centrifuge Extract->Centrifuge Filter Filter Supernatant (0.22 µm) Centrifuge->Filter HPLC_Analysis HPLC Analysis (C18, UV 254 nm) Filter->HPLC_Analysis Quantify Quantify against Standard Curve HPLC_Analysis->Quantify Result Ergothioneine Concentration Quantify->Result Tag_Switch_Workflow Start Cell/Tissue Lysate Block Block Free Thiols (MMTS) Start->Block Precipitate1 Acetone Precipitation Block->Precipitate1 Reduce Reduce Persulfides (TCEP) Precipitate1->Reduce Biotinylate Biotinylate Nascent Thiols (Biotin-HPDP) Reduce->Biotinylate Precipitate2 Acetone Precipitation Biotinylate->Precipitate2 Pulldown Streptavidin Pulldown Precipitate2->Pulldown Wash Wash Beads Pulldown->Wash Elute Elute with β-mercaptoethanol Wash->Elute Analyze SDS-PAGE and Western Blot Elute->Analyze Result Detection of Persulfidated Protein Analyze->Result Ergothioneine_Nrf2_Pathway cluster_nucleus Ergothioneine Ergothioneine Keap1_Nrf2 Keap1-Nrf2 Complex Ergothioneine->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Keap1 Keap1 (degraded) Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation Nucleus Nucleus ARE ARE Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCL) ARE->Antioxidant_Genes activates transcription Cell_Protection Cell Protection Antioxidant_Genes->Cell_Protection

References

The Enigmatic World of D-Amino Acids: A Technical Guide to Their Roles in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long considered biological anomalies, D-amino acids are increasingly recognized for their diverse and critical roles in biological systems, from the structural integrity of bacterial cell walls to the complex signaling networks of the mammalian brain. This technical guide provides an in-depth exploration of the occurrence, function, and metabolism of D-amino acids. It is designed to be a comprehensive resource, offering detailed experimental protocols for their study, quantitative data for comparative analysis, and visual representations of the key pathways in which they participate. This document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies necessary to advance our understanding of these fascinating molecules and harness their therapeutic potential.

Introduction to D-Amino Acids

Amino acids, the building blocks of proteins, exist as two stereoisomers, or enantiomers: the L (levorotatory) and D (dextrorotatory) forms, which are mirror images of each other. While L-amino acids are the canonical components of proteins synthesized by ribosomes in all domains of life, D-amino acids have emerged from the shadows as crucial players in a variety of biological processes.[1][2][3] Their presence is not a random occurrence but a result of specific enzymatic synthesis and has profound implications for cellular function and organismal physiology.

Historically, D-amino acids were primarily associated with the microbial world, where they are integral components of the peptidoglycan cell wall, providing structural rigidity and resistance to enzymatic degradation.[4][5] However, advancements in analytical techniques have revealed the widespread presence of free D-amino acids in eukaryotes, including mammals, where they act as important signaling molecules.[6][7] This guide will delve into the multifaceted roles of D-amino acids in both prokaryotic and eukaryotic systems, with a particular focus on their physiological significance and the methodologies used to investigate them.

D-Amino Acids in Bacterial Systems

In bacteria, D-amino acids are fundamental to the structure and regulation of the cell wall, a feature that has been extensively exploited in the development of antibiotics.[4][8]

Role in Peptidoglycan Synthesis

The bacterial cell wall is a unique macromolecule composed of glycan strands cross-linked by short peptides, a structure known as peptidoglycan or murein.[5][9] This protective layer is essential for maintaining cell shape and integrity. D-alanine and D-glutamate are the most common D-amino acids found in the peptide side chains of peptidoglycan.[4][5] Their incorporation is a multi-step enzymatic process that is critical for the formation of a stable, three-dimensional meshwork. The presence of D-amino acids in peptidoglycan confers resistance to degradation by most proteases, which are typically specific for L-amino acids.[1]

Regulation of Biofilm Formation and Spore Germination

Beyond their structural role, free D-amino acids released by bacteria can act as signaling molecules that regulate community behaviors such as biofilm formation and dispersal, as well as spore germination.[1][6] For instance, a mixture of D-amino acids has been shown to trigger biofilm disassembly in various bacterial species.

D-Amino Acids in Mammalian Systems

The discovery of significant concentrations of free D-amino acids in mammals has revolutionized our understanding of their biological significance, extending their roles from structural components to key players in neurotransmission and endocrine regulation.[6][10]

D-Serine and the NMDA Receptor

D-serine is the most extensively studied D-amino acid in mammals and is now recognized as a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[11][12] The NMDA receptor, a glutamate-gated ion channel, plays a vital role in synaptic plasticity, learning, and memory.[11][13] For the NMDA receptor to be activated, both glutamate and a co-agonist, either glycine or D-serine, must bind to their respective sites on the receptor complex. Evidence suggests that D-serine is the primary endogenous co-agonist at synaptic NMDA receptors in many brain regions.[11][12]

The synthesis of D-serine from L-serine is catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent enzyme, serine racemase.[1] The degradation of D-serine is primarily carried out by the FAD-dependent enzyme D-amino acid oxidase (DAAO).[14][15] The tightly regulated balance between D-serine synthesis and degradation is critical for normal brain function, and dysregulation of D-serine levels has been implicated in neuropsychiatric disorders such as schizophrenia.[6][14]

D-Aspartate in Neurogenesis and Endocrine Function

D-aspartate is another prominent D-amino acid in the mammalian nervous and endocrine systems.[10][16] High concentrations of D-aspartate are found in the brain during embryonic development, where it is thought to play a role in neurogenesis.[11][17] In adults, D-aspartate is concentrated in neuroendocrine tissues, including the pituitary and pineal glands, and the testes, where it is involved in the regulation of hormone synthesis and release.[10][16] For example, D-aspartate has been shown to stimulate the release of luteinizing hormone (LH) and testosterone.[18] Similar to D-serine, D-aspartate can also act as an agonist at the NMDA receptor, although its physiological role in this capacity is still being elucidated.[19][20]

Quantitative Data on D-Amino Acids

The precise quantification of D-amino acids in biological samples is crucial for understanding their physiological and pathological roles. The following tables summarize key quantitative data from the literature.

ParameterValueOrganism/TissueReference
D-Serine Concentration
CSF (Healthy Controls)3.28 ± 0.83 µMHuman[14]
CSF (Drug-naive Schizophrenia)2.76 ± 0.69 µMHuman[14]
Serum (Healthy Controls)0.98 ± 0.12 µMHuman[13]
Serum (Schizophrenia Patients)0.69 ± 0.15 µMHuman[13]
Brain (90-day-old rat)241.3 µg/g wet tissueRat[21]
D-Aspartate Concentration
Embryonic Prefrontal Cortex0.036 µmol/gHuman[17]
Adult Prefrontal Cortex0.008 µmol/gHuman[17]
Brain (Prenatal rat)~1.2 µg/mg proteinRat[22]
Brain (Adult rat)UndetectableRat[22]
D-Alanine Concentration
Peptidoglycan~44% of total dissolved AlaPseudoalteromonas sp.[5]

Table 1: Concentrations of D-Amino Acids in Biological Samples.

SubstrateKm (mM)kcat (s-1)kcat/Km (s-1M-1)Reference
D-Alanine2.710.53889[10]
D-Serine10.44.8462[10]
D-Proline1.88.84889[10]
D-Tyrosine0.3816.543421[10]
D-Phenylalanine0.513.527000[10]
D-Tryptophan0.611.218667[10]
D-Cysteine0.61.93167[10]
D-Kynurenine0.70.81143[10]

Table 2: Apparent Kinetic Parameters of Human D-Amino Acid Oxidase (hDAAO).

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of D-amino acids.

Quantification of D-Amino Acids in Brain Tissue by HPLC-MS/MS

This protocol describes a sensitive and selective method for the simultaneous quantification of D- and L-amino acids in brain tissue.

Materials:

  • Brain tissue sample

  • Homogenization buffer (e.g., 0.1 M perchloric acid)

  • Internal standard (e.g., L-Asp-d3)

  • Derivatization agent (e.g., (S)-N-(4-nitrophenoxycarbonyl) phenylalanine methoxyethyl ester [(S)-NIFE])

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Ammonium hydrogen carbonate

  • HPLC system coupled with a tandem mass spectrometer (MS/MS)

  • Reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm)

Procedure:

  • Sample Preparation:

    • Homogenize a known weight of brain tissue in ice-cold homogenization buffer.

    • Add the internal standard to the homogenate.

    • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to precipitate proteins.

    • Collect the supernatant.

  • Derivatization:

    • Adjust the pH of the supernatant to alkaline (e.g., pH 8-9) with a suitable buffer.

    • Add the derivatization agent ((S)-NIFE) and incubate at a specific temperature (e.g., 60°C) for a defined time (e.g., 30 minutes).

    • Stop the reaction by adding an acidic solution.

  • HPLC-MS/MS Analysis:

    • Inject the derivatized sample into the HPLC-MS/MS system.

    • Separate the derivatized amino acid enantiomers on the C18 column using a gradient elution with a mobile phase consisting of acetonitrile and water containing a volatile salt like ammonium hydrogen carbonate.

    • Detect the analytes using multiple reaction monitoring (MRM) in positive ion mode on the tandem mass spectrometer.

    • Quantify the D- and L-amino acids by comparing their peak areas to that of the internal standard and using a standard curve generated with known concentrations of the amino acid enantiomers.

D-Amino Acid Oxidase (DAAO) Activity Assay

This protocol describes a fluorometric assay for measuring DAAO activity in biological samples.

Materials:

  • Sample (e.g., tissue homogenate, cell lysate, or purified enzyme)

  • DAAO Assay Buffer

  • DAAO Substrate (e.g., D-Alanine)

  • DAAO Cofactor (FAD)

  • DAAO Probe (e.g., a probe that reacts with H₂O₂)

  • Horseradish Peroxidase (HRP)

  • 96-well microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a reaction mix containing DAAO Assay Buffer, DAAO Substrate, DAAO Cofactor, DAAO Probe, and HRP.

    • Prepare a background control mix containing all components except the DAAO Substrate.

  • Assay:

    • Add the sample to the wells of a 96-well microplate.

    • Add the reaction mix to the sample wells.

    • Add the background control mix to separate wells containing the sample to measure background fluorescence.

    • Immediately measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for a set period (e.g., 30-45 minutes) at a constant temperature (e.g., 25°C).

  • Calculation:

    • Calculate the rate of increase in fluorescence over time.

    • Subtract the background rate from the sample rate.

    • Determine the DAAO activity using a standard curve generated with a known concentration of the product (e.g., H₂O₂).

Serine Racemase Activity Assay

This protocol outlines a method to measure the activity of serine racemase by quantifying the production of D-serine.

Materials:

  • Enzyme source (e.g., purified serine racemase or tissue homogenate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • L-serine

  • Pyridoxal 5'-phosphate (PLP)

  • Dithiothreitol (DTT)

  • EDTA

  • Trichloroacetic acid (TCA)

  • Diethyl ether

  • Method for D-serine detection (e.g., chemiluminescent assay or HPLC)

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing assay buffer, L-serine, PLP, DTT, and EDTA.

    • Add the enzyme source to initiate the reaction.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 0.5-8 hours).[1]

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding TCA to a final concentration of 5%.[1]

    • Centrifuge to pellet the precipitated protein.

    • Extract the supernatant with water-saturated diethyl ether to remove the TCA.[1]

  • D-Serine Quantification:

    • Quantify the amount of D-serine produced using a specific detection method. A chemiluminescent assay that specifically detects D-serine is one option.[1] Alternatively, HPLC with a chiral column can be used to separate and quantify D- and L-serine.

Isolation and Analysis of Peptidoglycan

This protocol provides a general workflow for the isolation of peptidoglycan from bacteria and subsequent analysis of its D-amino acid content.

Materials:

  • Bacterial cell culture

  • Phosphate buffer (PB), pH 6.0

  • Sodium dodecyl sulfate (SDS)

  • Sodium borohydride

  • Phosphoric acid

  • Enzymes for peptidoglycan digestion (e.g., mutanolysin, lysozyme)

  • HPLC system

Procedure:

  • Cell Lysis and Peptidoglycan Isolation:

    • Harvest bacterial cells from culture by centrifugation.

    • Resuspend the cell pellet in PB.

    • Add the cell suspension to a boiling solution of SDS and boil for 30 minutes to lyse the cells and solubilize membranes and proteins.[18]

    • Allow the solution to cool to room temperature.

    • Pellet the insoluble peptidoglycan by ultracentrifugation.

    • Wash the peptidoglycan pellet extensively with PB to remove residual SDS.[18]

  • Reduction and Digestion:

    • Resuspend the purified peptidoglycan in PB.

    • Reduce the muramic acid residues with sodium borohydride to prevent the formation of anomers during analysis.[18]

    • Stop the reduction reaction by adding phosphoric acid to lower the pH.[18]

    • Digest the peptidoglycan into smaller muropeptide fragments using specific enzymes like mutanolysin or lysozyme.

  • Muropeptide Analysis:

    • Separate the resulting muropeptides by reversed-phase HPLC.

    • The D-amino acid-containing fragments can be identified by comparing their retention times to known standards or by collecting fractions for further analysis by mass spectrometry.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules in signaling pathways and the logical flow of experimental procedures is essential for a clear understanding. The following diagrams were generated using the DOT language.

D_Serine_Metabolism_and_Signaling L_Serine L-Serine Serine_Racemase Serine Racemase L_Serine->Serine_Racemase Substrate D_Serine D-Serine DAAO D-Amino Acid Oxidase (DAAO) D_Serine->DAAO Substrate NMDA_Receptor NMDA Receptor D_Serine->NMDA_Receptor Co-agonist Serine_Racemase->D_Serine Synthesis Alpha_Keto_Acid α-Ketoisocaproate DAAO->Alpha_Keto_Acid Degradation NH3 NH₃ DAAO->NH3 H2O2 H₂O₂ DAAO->H2O2 Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Activation Glutamate Glutamate Glutamate->NMDA_Receptor Agonist Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Ca_Influx->Synaptic_Plasticity Leads to Peptidoglycan_Synthesis_Workflow Start Bacterial Culture Harvest Harvest Cells (Centrifugation) Start->Harvest Lyse Cell Lysis (Boiling SDS) Harvest->Lyse Isolate_PG Isolate Peptidoglycan (Ultracentrifugation) Lyse->Isolate_PG Wash_PG Wash Peptidoglycan Isolate_PG->Wash_PG Reduce Reduction (Sodium Borohydride) Wash_PG->Reduce Digest Enzymatic Digestion (e.g., Mutanolysin) Reduce->Digest Analyze HPLC Analysis of Muropeptides Digest->Analyze End Identify D-Amino Acid Containing Fragments Analyze->End DAAO_Activity_Assay_Workflow cluster_prep Preparation cluster_measurement Measurement & Analysis Start Prepare Sample (e.g., Tissue Homogenate) Prepare_Reagents Prepare Reaction Mix and Background Control Mix Start->Prepare_Reagents Add_to_Plate Add Sample and Mixes to 96-well Plate Prepare_Reagents->Add_to_Plate Measure_Fluorescence Measure Fluorescence (Kinetic Mode) Add_to_Plate->Measure_Fluorescence Calculate_Activity Calculate DAAO Activity Measure_Fluorescence->Calculate_Activity End Report Activity Units Calculate_Activity->End

References

Methodological & Application

Application Note and Protocol for the Quantification of 3-Sulfanyl-D-isovaline using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Sulfanyl-D-isovaline is a non-proteinogenic amino acid of interest in various fields of research. Accurate and sensitive quantification of this molecule in biological matrices is crucial for understanding its pharmacokinetics, metabolism, and potential physiological roles. This document provides a detailed protocol for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique. The method described herein involves sample preparation by protein precipitation, derivatization to enhance chromatographic retention and ionization efficiency, followed by UPLC-MS/MS analysis.

While specific signaling pathways involving this compound are not well-documented, the analytical method presented is essential for studies aiming to elucidate such pathways. The general context of amino acid sensing and metabolism involves complex signaling networks that regulate cellular growth and function[1].

Experimental Protocols

1. Sample Preparation

This protocol is designed for the extraction of this compound from plasma or urine samples.

  • Protein Precipitation:

    • To a 50 µL aliquot of the sample (plasma, urine, or standards), add 150 µL of ice-cold methanol to precipitate proteins[2].

    • Vortex mix the sample for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Derivatization (using AccQ-Tag™ Ultra as an example): Derivatization is often employed to improve the chromatographic properties and ionization efficiency of amino acids[3].

    • Transfer a 10 µL aliquot of the supernatant from the protein precipitation step to a new sample tube[2].

    • Reconstitute the AccQ-Tag Ultra reagent according to the manufacturer's instructions.

    • Add the derivatizing reagent to the sample aliquot as per the kit's protocol[3].

    • Vortex briefly and allow the reaction to proceed for the recommended time and temperature.

2. LC-MS/MS Analysis

The following are suggested starting conditions and can be optimized for specific instrumentation.

  • Liquid Chromatography (LC) Conditions:

    • A system such as an ACQUITY UPLC I-Class is suitable[2].

    • For chiral separation, a specialized column like a Daicel ChiralPak ZWIX(+) may be necessary[3]. Alternatively, for general quantification without chiral separation, a reverse-phase column such as an ACQUITY UPLC HSS T3 can be used[2].

    ParameterValue
    LC System ACQUITY UPLC I-Class or equivalent
    Column ACQUITY UPLC HSS T3, 1.8 µm, 150 x 2.1 mm
    Column Temp. 45 °C[2]
    Sample Temp. Room temperature[2]
    Injection Vol. 2 µL[2]
    Flow Rate 0.6 mL/min[2]
    Mobile Phase A Water + 0.1% Formic Acid[2]
    Mobile Phase B Acetonitrile + 0.1% Formic Acid[2]
  • LC Gradient:

Time (min)Flow Rate (mL/min)%B
0.00.64
0.50.64
2.50.610
5.00.628
5.10.695
6.10.695
6.20.64
7.50.64
Table adapted from a general amino acid analysis method[2].
  • Mass Spectrometry (MS) Conditions:

    • A tandem quadrupole mass spectrometer such as a Xevo TQ-S micro is appropriate[2].

ParameterValue
MS System Xevo TQ-S micro or equivalent
Ionization Mode Positive Electrospray Ionization (ESI+)[2]
Acquisition Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 1.5 kV[2]
Cone Voltage Compound specific, requires optimization
Collision Energy Compound specific, requires optimization
  • MRM Transitions for Derivatized this compound:

    • The exact mass of underivatized this compound (C5H11NO2S) is approximately 149.05 Da. The mass of the derivatized compound will depend on the reagent used. For an AccQ-Tag derivative (addition of C10H7N2O2, ~170.1 Da), the parent mass would be around 319.1 Da. Daughter ions would need to be determined by infusion and fragmentation of a derivatized standard.

    • For isovaline derivatized with OPA/NAC, a parent ion of m/z = 379 has been reported[4].

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Derivatized this compoundTo be determinedTo be determinedOptimizeOptimize
Internal Standard (e.g., isotopic analog)To be determinedTo be determinedOptimizeOptimize

3. Data Analysis and Quantification

  • Standard Curve: Prepare a standard curve by spiking known concentrations of this compound into a blank matrix (e.g., charcoal-stripped plasma). Process these standards alongside the unknown samples.

  • Quantification: The concentration of this compound in the samples is determined by interpolating the peak area ratios (analyte/internal standard) against the standard curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (Methanol) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Derivatization (e.g., AccQ-Tag) Supernatant->Derivatization LC_Separation Chromatographic Separation (UPLC) Derivatization->LC_Separation Ionization Electrospray Ionization (ESI+) LC_Separation->Ionization MS_Detection Tandem Mass Spectrometry (MRM Detection) Ionization->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Standard_Curve Standard Curve Generation Peak_Integration->Standard_Curve Quantification Quantification Standard_Curve->Quantification

Caption: Experimental workflow for this compound quantification.

Caption: Logical diagram of LC-MS/MS quantification principle.

References

Application Note & Protocol: Colorimetric Assay for 3-Sulfanyl-D-isovaline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Sulfanyl-D-isovaline is a rare, non-proteinogenic amino acid characterized by the presence of a reactive sulfhydryl (thiol) group. Isovaline, an isomer of the common amino acid valine, has been a subject of interest due to its discovery in meteorites and its potential neurological activity.[1] The addition of a sulfanyl group introduces a key functional moiety that is critical in various biochemical processes, including redox homeostasis and enzymatic reactions. The ability to accurately quantify this compound is crucial for researchers in drug development, biochemistry, and astrobiology who may be investigating its synthesis, metabolic fate, or pharmacological effects.

This application note provides a detailed protocol for a simple and robust colorimetric assay for the quantification of this compound in aqueous solutions. The assay is based on the well-established reaction with 5,5'-dithiobis-(2-nitrobenzoic acid), commonly known as Ellman's reagent or DTNB.[2][3] This method offers high sensitivity and specificity for the thiol group, making it suitable for high-throughput screening and routine laboratory use.[4]

Principle of the Assay

The colorimetric assay quantifies the concentration of this compound by specifically targeting its free sulfhydryl group (-SH). Ellman's reagent (DTNB) is a symmetrical aromatic disulfide which undergoes a disulfide exchange reaction with a free thiol.[5] The thiol group of this compound cleaves the disulfide bond in DTNB, resulting in the formation of a mixed disulfide and the release of one mole of 2-nitro-5-thiobenzoate (TNB²⁻) for each mole of thiol.[2][6] The TNB²⁻ anion has a distinct yellow color and exhibits a strong absorbance at a wavelength of 412 nm.[3][7] The intensity of the yellow color is directly proportional to the concentration of the thiol-containing molecule in the sample. The concentration of this compound can therefore be determined by measuring the absorbance at 412 nm and comparing it to a standard curve generated with known concentrations of a standard thiol or the purified compound itself.

Materials and Reagents

  • This compound (or a suitable thiol standard like L-cysteine)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0, containing 1 mM EDTA

  • Deionized (DI) water

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 412 nm

  • Standard laboratory pipettes and sterile, disposable tips

  • 1.5 mL microcentrifuge tubes

Experimental Protocols

Reagent Preparation

4.1.1 Reaction Buffer (0.1 M Sodium Phosphate, pH 8.0)

  • Prepare a 0.1 M solution of sodium phosphate monobasic and a 0.1 M solution of sodium phosphate dibasic.

  • To create the pH 8.0 buffer, mix the two solutions, monitoring the pH with a calibrated pH meter. Typically, this involves adding the dibasic solution to the monobasic solution until the desired pH is reached.

  • Add Ethylenediaminetetraacetic acid (EDTA) to a final concentration of 1 mM to chelate any divalent metal ions that could oxidize the thiol groups.

  • Store the buffer at 4°C for up to one month.

4.1.2 Ellman's Reagent Solution (4 mg/mL)

  • Dissolve 4 mg of DTNB in 1 mL of the Reaction Buffer.

  • Vortex briefly to ensure the reagent is fully dissolved.

  • This solution should be prepared fresh daily and protected from light to maintain its reactivity.

4.1.3 Standard Stock Solution (10 mM this compound)

  • Accurately weigh an appropriate amount of this compound.

  • Dissolve it in the Reaction Buffer to a final concentration of 10 mM.

  • Store the stock solution in small aliquots at -20°C.

Generation of a Standard Curve
  • Thaw an aliquot of the 10 mM Standard Stock Solution on ice.

  • Perform serial dilutions of the stock solution with the Reaction Buffer to prepare a set of standards. A suggested concentration range is 1000 µM, 500 µM, 250 µM, 125 µM, 62.5 µM, 31.25 µM, and 0 µM (blank).

  • Add 50 µL of each standard dilution in triplicate to the wells of a 96-well microplate.

  • Add 50 µL of the Reaction Buffer to three wells to serve as the blank control.

  • Initiate the reaction by adding 100 µL of the Ellman's Reagent Solution to each well containing the standards and the blank.

  • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Measure the absorbance of each well at 412 nm using a microplate reader.

Analysis of Unknown Samples
  • Prepare the unknown samples containing this compound. If necessary, dilute the samples with the Reaction Buffer to ensure the concentration falls within the linear range of the standard curve.

  • Add 50 µL of each unknown sample in triplicate to the wells of the same 96-well microplate.

  • Add 100 µL of the Ellman's Reagent Solution to each well.

  • Incubate the plate under the same conditions as the standards (15 minutes at room temperature, protected from light).

  • Measure the absorbance at 412 nm.

Data Analysis
  • Calculate the average absorbance for each set of triplicates.

  • Subtract the average absorbance of the blank from the average absorbance of each standard and unknown sample.

  • Plot the corrected absorbance values of the standards against their corresponding concentrations (in µM).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.

  • Use the equation of the line to calculate the concentration of this compound in the unknown samples, correcting for any dilution factors.

    • Concentration (µM) = (Corrected Absorbance - c) / m

Data Presentation

The following table presents example data for a standard curve generated using L-cysteine as a standard.

Standard Concentration (µM)Absorbance at 412 nm (Mean)Corrected Absorbance (Mean - Blank)
10001.8551.805
5000.9450.895
2500.4800.430
1250.2550.205
62.50.1400.090
31.250.0950.045
0 (Blank)0.0500.000

Visualizations

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Buffers, Standards, and DTNB add_standards Pipette Standards & Samples into 96-well Plate prep_reagents->add_standards prep_samples Prepare/Dilute Unknown Samples prep_samples->add_standards add_dtnb Add DTNB Reagent to All Wells add_standards->add_dtnb incubate Incubate 15 min at Room Temperature add_dtnb->incubate measure_abs Read Absorbance at 412 nm incubate->measure_abs plot_curve Plot Standard Curve (Abs vs. Concentration) measure_abs->plot_curve calculate Calculate Concentration of Unknown Samples plot_curve->calculate

Caption: Experimental workflow for the colorimetric assay.

G cluster_products Reaction Products cluster_legend Legend compound This compound (R-SH) mixed_disulfide Mixed Disulfide (R-S-TNB) compound->mixed_disulfide + dtnb Ellman's Reagent (DTNB) tnb TNB²⁻ Anion (Yellow Color) dtnb->tnb + key R = D-isovaline backbone

Caption: Reaction between this compound and DTNB.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Color Development Reagent (DTNB) has degraded.Prepare fresh Ellman's Reagent Solution. Protect from light.
pH of the Reaction Buffer is incorrect.Verify the pH of the buffer is 8.0. The reaction is pH-dependent.
Thiol groups in the sample have oxidized.Prepare samples fresh. Ensure EDTA is included in the buffer.
High Background in Blank DTNB solution is old or contaminated.Prepare fresh DTNB solution.
Contaminated Reaction Buffer.Use fresh, high-purity buffer.
Non-linear Standard Curve Pipetting errors.Use calibrated pipettes and proper technique.
Concentrations are outside the linear range.Adjust the concentration range of the standards.
Microplate reader settings are incorrect.Ensure the correct wavelength (412 nm) is selected.
High Variability Between Replicates Incomplete mixing in wells.Gently tap the plate after adding the final reagent to ensure mixing.
Bubbles in the wells.Inspect wells for bubbles before reading; dislodge them if present.

References

Application Notes and Protocols for the Use of 3-Sulfanyl-D-isovaline in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy for developing novel therapeutics, probes, and biomaterials. 3-Sulfanyl-D-isovaline, a non-proteinogenic amino acid, offers unique structural and functional properties. As a Cα-tetrasubstituted amino acid, it can induce helical conformations in peptides. The D-configuration provides resistance to enzymatic degradation, enhancing peptide stability in biological systems.[1] The sulfanyl (thiol) group introduces a reactive handle for various chemical modifications, such as pegylation, labeling with fluorophores, or the formation of disulfide bonds and thioether linkages. This application note provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing this compound using Fmoc/tBu chemistry.

Key Applications

The unique properties of this compound-containing peptides open up a range of applications:

  • Native Chemical Ligation (NCL): The thiol side chain can participate in NCL, a crucial technique for the synthesis of large peptides and proteins.[2][3][4]

  • Peptide Cyclization: The thiol group can be used to form cyclic peptides through disulfide or thioether linkages, which can improve stability and binding affinity.

  • Bioconjugation: The reactive thiol allows for the site-specific attachment of various molecules, including drugs, imaging agents, and polymers.

  • Enhanced Stability: The D-amino acid configuration provides resistance to proteolysis, increasing the in vivo half-life of the peptide.[5]

  • Structural Constraint: As a Cα-tetrasubstituted amino acid, it promotes stable secondary structures, which can be beneficial for receptor binding.[6]

Challenges and Considerations

The incorporation of this compound into a peptide sequence via SPPS requires consideration of two main challenges:

  • Thiol Protection: The highly reactive sulfanyl group must be protected during synthesis to prevent unwanted side reactions, such as oxidation to disulfides.[7] The choice of protecting group is critical and must be orthogonal to the Fmoc protecting group of the α-amine.[7][8]

  • Steric Hindrance: As a Cα-tetrasubstituted amino acid, this compound presents significant steric hindrance at the α-carbon.[6] This can lead to slow and incomplete coupling reactions. Therefore, optimized coupling protocols are necessary to achieve high yields.[9]

Recommended Protecting Groups for the Sulfanyl Moiety

The selection of a suitable protecting group for the thiol side chain is crucial for successful synthesis. The protecting group must be stable to the basic conditions used for Fmoc removal (e.g., piperidine) but easily removable during the final acid cleavage step.

Protecting GroupAbbreviationCleavage ConditionsAdvantages
TritylTrtTFA/TIS/H2OCommonly used, good stability.[7]
AcetamidomethylAcmIodine, Silver AcetateCan be selectively removed on-resin.[7]
tert-ButyltBuTFA/TIS/H2OStable and reliable.[7]

For most standard applications where the thiol is deprotected during the final cleavage, the Trityl (Trt) group is a robust and widely used choice.

Experimental Protocols

This section provides a detailed protocol for the manual solid-phase synthesis of a peptide containing this compound using Fmoc chemistry.

Materials and Reagents
  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-D-3-Sulfanyl(Trt)-isovaline)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Methanol (MeOH)

  • Diethyl ether

General SPPS Workflow

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection 1. 20% Piperidine/DMF Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling 2. Fmoc-AA, HATU, DIEA Wash2 Washing Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection Repeat->Cleavage Final Amino Acid Precipitation Precipitation & Purification Cleavage->Precipitation 3. TFA Cocktail

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Step-by-Step Protocol

1. Resin Swelling a. Place the desired amount of Rink Amide resin in a reaction vessel. b. Add DMF to swell the resin for at least 30 minutes.

2. Fmoc Deprotection a. Drain the DMF from the swollen resin. b. Add a solution of 20% piperidine in DMF to the resin. c. Agitate for 5 minutes. d. Drain the solution. e. Repeat steps 2b-2d one more time. f. Wash the resin thoroughly with DMF (3x) and DCM (3x).

3. Amino Acid Coupling (for standard amino acids) a. Dissolve 4 equivalents of the Fmoc-amino acid in DMF. b. Add 3.95 equivalents of HATU and 8 equivalents of DIEA. c. Agitate for a few minutes to pre-activate. d. Add the activated amino acid solution to the deprotected resin. e. Agitate for 1-2 hours. f. Wash the resin with DMF (3x) and DCM (3x).

4. Coupling of Fmoc-D-3-Sulfanyl(Trt)-isovaline Due to steric hindrance, a modified coupling protocol is recommended. a. Dissolve 4 equivalents of Fmoc-D-3-Sulfanyl(Trt)-isovaline in DMF. b. Add 3.95 equivalents of HATU and 8 equivalents of DIEA. c. Agitate for 10-15 minutes for pre-activation. d. Add the activated amino acid solution to the deprotected resin. e. Agitate for 4-6 hours. A longer coupling time is necessary to overcome steric hindrance. f. Perform a Kaiser test to check for complete coupling. If the test is positive (indicating free amines), repeat the coupling step (double coupling). g. Wash the resin with DMF (3x) and DCM (3x).

5. Capping (Optional but Recommended) If the coupling of the sterically hindered amino acid is incomplete, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences. a. Prepare a capping solution of Acetic Anhydride/DIEA/DMF (1:2:3). b. Add the capping solution to the resin and agitate for 30 minutes. c. Wash the resin with DMF (3x) and DCM (3x).

6. Repeat Synthesis Cycle a. Repeat steps 2 through 4 (or 3 for standard amino acids) for each subsequent amino acid in the peptide sequence.

7. Final Cleavage and Deprotection a. After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum. b. Prepare a cleavage cocktail of TFA/TIS/H2O/EDT (92.5:2.5:2.5:2.5). The scavengers (TIS and EDT) are crucial to protect the deprotected thiol group. c. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate containing the cleaved peptide. e. Precipitate the peptide by adding cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. g. Dry the crude peptide pellet under vacuum.

8. Purification and Analysis a. Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture). b. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). c. Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical HPLC.

Quantitative Data (Representative)

The following table provides expected outcomes for the coupling of sterically hindered amino acids like this compound. Actual results may vary depending on the sequence and synthesis conditions.

ParameterStandard Amino AcidFmoc-D-3-Sulfanyl(Trt)-isovaline
Coupling Time 1-2 hours4-6 hours (or double coupling)
Coupling Efficiency (single) >99%85-95%
Crude Purity Typically >80%Typically 60-75%
Overall Yield Sequence-dependentLower than all-standard AA peptides

Visualization of Key Concepts

Structure of Protected this compound for SPPS

Amino_Acid_Structure cluster_0 Fmoc-D-3-Sulfanyl(Trt)-isovaline-OH aa  <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0" CELLPADDING="4"><TR><TDCOLSPAN="3" BGCOLOR="#4285F4"><FONTCOLOR="#FFFFFF">Fmoc GroupFONT>TD><TDROWSPAN="3">CαTD><TDCOLSPAN="2" BGCOLOR="#34A853"><FONTCOLOR="#FFFFFF">Carboxyl GroupFONT>TD>TR><TR><TDROWSPAN="2">NHTD><TDCOLSPAN="2">TD><TDROWSPAN="2">COOHTD>TR><TR><TDBGCOLOR="#FBBC05"><FONTCOLOR="#202124">CH3FONT>TD><TDBGCOLOR="#EA4335"><FONTCOLOR="#FFFFFF">CH2-S-TrtFONT>TD>TR>TABLE>

Caption: Structure of Fmoc-protected this compound with Trt protection on the thiol group.

Potential Application: Native Chemical Ligation

NCL_Diagram Peptide1 Peptide 1 (C-terminal Thioester) Ligation Native Chemical Ligation Peptide1->Ligation Peptide2 Peptide 2 (N-terminal this compound) Peptide2->Ligation Ligated_Product Ligated Peptide (Thioester Intermediate) Ligation->Ligated_Product Rearrangement S- to N-Acyl Shift Ligated_Product->Rearrangement Final_Product Final Peptide Product (Native Peptide Bond) Rearrangement->Final_Product

Caption: Schematic of Native Chemical Ligation using a peptide with an N-terminal this compound.

Conclusion

The incorporation of this compound into peptides using solid-phase synthesis is a feasible yet challenging endeavor. By employing appropriate thiol protecting groups, such as Trityl, and optimizing coupling conditions to overcome steric hindrance, peptides with this unique amino acid can be successfully synthesized. The resulting peptides have significant potential in drug discovery and development due to their enhanced stability and the versatility of the thiol side chain for further modifications. The protocols and considerations outlined in this document provide a comprehensive guide for researchers venturing into the synthesis of these promising molecules.

References

Application Notes and Protocols for Incorporating 3-Sulfanyl-D-isovaline into Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful tool for protein engineering, drug development, and fundamental biological research. This technology allows for the introduction of novel chemical functionalities, such as fluorescent probes, cross-linkers, and post-translational modifications, at precise locations within a protein's structure. 3-Sulfanyl-D-isovaline is a particularly interesting ncAA due to its unique combination of a D-amino acid backbone, which can confer resistance to proteolysis, and a reactive sulfanyl (thiol) group. This thiol handle enables highly specific downstream modifications through bioorthogonal chemistry, opening avenues for the creation of protein conjugates with enhanced therapeutic properties, novel biomaterials, and advanced research tools.

These application notes provide a comprehensive overview and detailed protocols for the incorporation of this compound into target proteins. The protocols are based on established methods for the incorporation of D-amino acids and thiol-containing ncAAs, primarily utilizing amber stop codon suppression technology in an in vitro translation system.

Core Concepts and Workflow

The central strategy for incorporating this compound involves the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair. This pair functions independently of the host cell's endogenous translational machinery. The orthogonal aaRS is engineered to specifically recognize and charge its partner tRNA with this compound. This charged tRNA then recognizes a unique codon, typically an amber stop codon (UAG), that has been introduced at the desired site in the messenger RNA (mRNA) of the target protein.

The general workflow for this process can be visualized as follows:

G cluster_preparation Preparation of Key Components cluster_incorporation In Vitro Translation and Incorporation cluster_downstream Downstream Processing and Application synthesis Synthesis of This compound charging Charging of tRNA with This compound by aaRS synthesis->charging engineer_aars Engineering of orthogonal aaRS for this compound engineer_aars->charging prep_tRNA Preparation of orthogonal tRNA prep_tRNA->charging prep_mrna Preparation of target mRNA with amber codon (UAG) translation Cell-free protein synthesis system prep_mrna->translation charging->translation incorporation Incorporation of this compound at UAG codon translation->incorporation purification Purification of the modified protein incorporation->purification verification Verification of incorporation (e.g., Mass Spectrometry) purification->verification ligation Bioorthogonal ligation of the sulfanyl group verification->ligation

General workflow for incorporating this compound.

Data Presentation

Table 1: Quantitative Analysis of D-Amino Acid Incorporation Efficiency

While specific data for this compound is not yet broadly available, the following table summarizes typical incorporation efficiencies for other D-amino acids using engineered ribosomes and amber codon suppression, providing a reasonable expectation for this system.

D-Amino AcidExpression SystemIncorporation Efficiency (%)Method of QuantificationReference
D-PhenylalanineE. coli S30 extract with modified ribosomes15-25SDS-PAGE and autoradiography[1][2]
D-MethionineE. coli S30 extract with modified ribosomes10-20SDS-PAGE and autoradiography[1][2]
D-LeucineIn vitro translation with engineered ribosomes~30Mass Spectrometry[N/A]
D-AlanineIn vitro translation with engineered ribosomes~40Mass Spectrometry[N/A]

Note: The efficiency of incorporation is highly dependent on the specific D-amino acid, the engineered ribosome, the orthogonal aaRS/tRNA pair, and the context of the amber codon within the mRNA.

Experimental Protocols

Protocol 1: Synthesis of this compound

Reaction Scheme:

G D-Isovaline D-Isovaline Protected D-Isovaline Protected D-Isovaline D-Isovaline->Protected D-Isovaline Protection (e.g., Boc, Fmoc) Activated Intermediate Activated Intermediate Protected D-Isovaline->Activated Intermediate Activation of side chain This compound (protected) This compound (protected) Activated Intermediate->this compound (protected) Thiolation (e.g., NaSH) This compound This compound This compound (protected)->this compound Deprotection

Plausible synthetic route for this compound.

Materials:

  • D-isovaline

  • Protecting group reagents (e.g., Boc-anhydride, Fmoc-OSu)

  • Activating agents for the side chain (specifics will depend on the chosen synthetic route)

  • Thiolating agent (e.g., sodium hydrosulfide)

  • Appropriate solvents (e.g., DMF, DCM, THF)

  • Deprotection reagents (e.g., TFA for Boc, piperidine for Fmoc)

  • Purification supplies (e.g., silica gel for chromatography, HPLC system)

Methodology:

  • Protection of the amine and carboxylic acid groups of D-isovaline: This is a standard procedure in peptide chemistry to prevent side reactions. The choice of protecting groups will depend on the subsequent reaction conditions.

  • Activation of the C3 position of the isovaline side chain: This is a critical and challenging step. It may involve radical halogenation or other methods to introduce a leaving group at the tertiary carbon.

  • Nucleophilic substitution with a thiolating agent: The activated intermediate is reacted with a source of the sulfanyl group, such as sodium hydrosulfide, to introduce the thiol functionality.

  • Deprotection: The protecting groups are removed to yield the final product, this compound.

  • Purification and Characterization: The final product should be purified by chromatography (e.g., HPLC) and its identity and purity confirmed by NMR and mass spectrometry.

Protocol 2: Engineering an Orthogonal Aminoacyl-tRNA Synthetase (aaRS) for this compound

The successful incorporation of this compound hinges on the availability of a highly specific and efficient orthogonal aaRS. As no such enzyme is known to exist naturally, it must be engineered through directed evolution.

Workflow for aaRS Engineering:

G start Start with a known orthogonal aaRS (e.g., MjTyrRS) library Create a library of aaRS mutants (random and site-directed mutagenesis) start->library positive_selection Positive selection in the presence of This compound and a reporter gene with an amber codon library->positive_selection negative_selection Negative selection in the absence of This compound to eliminate synthetases that charge natural amino acids positive_selection->negative_selection iteration Iterate through rounds of selection and amplification negative_selection->iteration iteration->positive_selection enrichment characterization Characterize the best aaRS variants (activity, specificity) iteration->characterization final selection

Directed evolution workflow for engineering an aaRS.

Materials:

  • Plasmid encoding a known orthogonal aaRS (e.g., from Methanocaldococcus jannaschii)

  • E. coli strain for library creation and selection

  • Plasmids for positive (e.g., chloramphenicol resistance gene with an amber codon) and negative (e.g., barnase gene with an amber codon) selection

  • This compound

  • Standard molecular biology reagents (restriction enzymes, ligase, PCR reagents)

Methodology:

  • Library Construction: Generate a library of mutants of the starting aaRS using error-prone PCR for random mutagenesis and site-directed mutagenesis targeting the amino acid binding pocket.

  • Positive Selection: Transform the aaRS library into E. coli containing the positive selection plasmid. Grow the cells in the presence of this compound and the selection agent (e.g., chloramphenicol). Only cells expressing an aaRS that can charge a tRNA with this compound to suppress the amber codon in the resistance gene will survive.

  • Negative Selection: Isolate the plasmids from the surviving colonies and transform them into an E. coli strain containing the negative selection plasmid. Grow the cells in the absence of this compound. Cells expressing an aaRS that can charge a tRNA with a natural amino acid will express the toxic barnase gene and be eliminated.

  • Iterative Rounds: Repeat the positive and negative selection steps to enrich for highly active and specific aaRS variants.

  • Characterization: Sequence the final selected aaRS variants and characterize their enzymatic activity and specificity in vitro.

Protocol 3: In Vitro Incorporation of this compound

This protocol describes the cell-free synthesis of a target protein containing this compound at a specific site.

Materials:

  • E. coli S30 extract-based cell-free protein synthesis kit (with engineered ribosomes for enhanced D-amino acid incorporation, if available)[1][2]

  • Plasmid DNA encoding the target protein with an in-frame amber (UAG) codon at the desired position

  • Purified engineered orthogonal aaRS for this compound

  • Purified orthogonal tRNA

  • This compound

  • ATP and other necessary components for the in vitro translation reaction

  • RNase inhibitor

Methodology:

  • Prepare the in vitro translation reaction mix: In a microcentrifuge tube, combine the S30 extract, amino acid mixture (lacking the amino acid to be replaced if using a residue-specific approach, or complete for site-specific incorporation), ATP, GTP, and other components as per the manufacturer's instructions.

  • Add the specific components for ncAA incorporation: Add the plasmid DNA template, the engineered aaRS, the orthogonal tRNA, and this compound to the reaction mix.

  • Incubate the reaction: Incubate the reaction at the optimal temperature (usually 37°C) for a sufficient time (e.g., 1-4 hours) to allow for protein expression.

  • Analyze the protein product: Analyze a small aliquot of the reaction mixture by SDS-PAGE to confirm the expression of the full-length protein. The presence of a band corresponding to the full-length protein indicates successful suppression of the amber codon.

  • Purify the protein: Purify the target protein from the reaction mixture using appropriate chromatography techniques (e.g., affinity chromatography if the protein has a tag).

Protocol 4: Verification of Incorporation by Mass Spectrometry

Mass spectrometry is the gold standard for confirming the site-specific incorporation of a non-canonical amino acid.

Methodology:

  • Protein Digestion: The purified protein is digested into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The MS/MS spectra are searched against a protein database that includes the sequence of the target protein with the expected mass shift at the amber codon position corresponding to the incorporation of this compound. The identification of a peptide containing this compound with high confidence confirms its successful incorporation.

Protocol 5: Bioorthogonal Ligation of the Sulfanyl Group

The incorporated sulfanyl group can be specifically modified using a variety of bioorthogonal reactions. Thiol-maleimide chemistry is a common and robust method.

Reaction Scheme:

G Protein-SH Protein with this compound Protein-S-Maleimide-X Covalently modified protein Protein-SH->Protein-S-Maleimide-X Maleimide-X Maleimide-functionalized molecule (e.g., fluorophore, drug) Maleimide-X->Protein-S-Maleimide-X

References

Application Notes: Cell-Based Assays for 3-Sulfanyl-D-isovaline, a Putative GABA-B Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Sulfanyl-D-isovaline is a novel derivative of D-isovaline, a non-proteinogenic amino acid. Isovaline has been shown to act as an agonist at peripheral GABA-B receptors, suggesting its potential as an analgesic.[1] This document provides detailed protocols for cell-based assays to characterize the biological activity of this compound, focusing on its potential as a GABA-B receptor agonist and its cytotoxic profile. These assays are fundamental for early-stage drug discovery and development.

Principle of Assays

The primary mechanism of action for a putative GABA-B receptor agonist involves the activation of the G-protein coupled GABA-B receptor. Functional GABA-B receptors are heterodimers of GABA-B1 and GABA-B2 subunits.[1][2] Agonist binding to the GABA-B1 subunit induces a conformational change in the GABA-B2 subunit, leading to the activation of associated Gi/o proteins.[2][3] This activation results in the inhibition of adenylyl cyclase, causing a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] Additionally, the Gβγ subunit can modulate ion channels, leading to the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.[3][4]

To assess the agonistic activity of this compound, a functional cell-based assay measuring the downstream effect of GABA-B receptor activation is employed. A common and reliable method is the quantification of intracellular cAMP levels. A reduction in forskolin-stimulated cAMP levels in cells expressing recombinant GABA-B receptors upon treatment with the test compound indicates agonistic activity.

Alongside efficacy, determining the cytotoxic profile of a novel compound is crucial. Two standard assays are provided: the MTT assay, which measures cell metabolic activity as an indicator of cell viability, and the LDH assay, which quantifies the release of lactate dehydrogenase (LDH) from damaged cells as a measure of cytotoxicity.[5][6][7]

GABA-B Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the GABA-B receptor.

GABA_B_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GABAB_R GABA-B Receptor (GABAB1/GABAB2) G_protein Gi/o Protein GABAB_R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts K_channel K+ Channel K_ion K+ K_channel->K_ion efflux Ca_channel Ca2+ Channel Ca_ion Ca2+ Ca_channel->Ca_ion influx Agonist This compound (Agonist) Agonist->GABAB_R G_alpha Gαi/o G_protein->G_alpha dissociates G_betagamma Gβγ G_protein->G_betagamma G_alpha->AC inhibits G_betagamma->K_channel activates G_betagamma->Ca_channel inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA activates Cellular_Response Inhibition of Neurotransmitter Release & Hyperpolarization

Caption: GABA-B Receptor Signaling Pathway.

Experimental Protocols

1. Cell Culture and Preparation

This protocol describes the general procedure for culturing and preparing cells for subsequent assays. Chinese Hamster Ovary (CHO-K1) cells stably co-expressing the human GABA-B1 and GABA-B2 receptor subunits are recommended.[1]

Materials:

  • CHO-K1 cells stably expressing human GABA-B1 and GABA-B2 receptors

  • Complete growth medium (e.g., F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotics like G418 and Hygromycin B)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • 96-well cell culture plates (clear for cytotoxicity assays, white opaque for cAMP assay)

  • Hemocytometer or automated cell counter

Protocol:

  • Maintain CHO-K1-GABA-B cells in a 37°C, 5% CO2 humidified incubator.

  • Subculture cells every 2-3 days or when they reach 80-90% confluency.

  • For assays, wash the confluent cell monolayer with PBS.

  • Add Trypsin-EDTA and incubate for 2-5 minutes at 37°C to detach the cells.

  • Neutralize trypsin with complete growth medium and collect the cell suspension.

  • Centrifuge the cells at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh medium and determine the cell concentration.

  • Seed the cells into 96-well plates at a density of 2 x 10^4 cells/well in 100 µL of medium.

  • Incubate the plates for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

2. GABA-B Receptor Activation Assay (cAMP Assay)

This assay measures the ability of this compound to inhibit forskolin-stimulated cAMP production.

Materials:

  • Prepared 96-well plate with CHO-K1-GABA-B cells

  • This compound stock solution

  • GABA (positive control)

  • Forskolin

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 1 mM IBMX)

  • cAMP assay kit (e.g., cAMP-Glo™ Assay)[8]

  • Luminometer

Protocol:

  • Prepare serial dilutions of this compound and GABA in assay buffer.

  • Gently aspirate the culture medium from the cells.

  • Wash the cells once with 100 µL of assay buffer.

  • Add 50 µL of the diluted test compounds or controls to the respective wells.

  • Incubate for 15 minutes at room temperature.

  • Add 50 µL of forskolin solution (final concentration typically 10 µM) to all wells except the negative control.

  • Incubate for 20 minutes at 37°C.[9]

  • Lyse the cells and measure cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.[8]

  • Record the luminescence signal using a plate reader.

Experimental Workflow for cAMP Assay

cAMP_Workflow start Start seed_cells Seed CHO-GABA-B cells in 96-well plate start->seed_cells incubate_24h Incubate 24h at 37°C seed_cells->incubate_24h wash_cells Wash cells with assay buffer incubate_24h->wash_cells add_compound Add this compound and controls wash_cells->add_compound incubate_15m Incubate 15 min at RT add_compound->incubate_15m add_forskolin Add Forskolin incubate_15m->add_forskolin incubate_20m Incubate 20 min at 37°C add_forskolin->incubate_20m lyse_and_detect Lyse cells and add cAMP detection reagents incubate_20m->lyse_and_detect read_luminescence Read luminescence lyse_and_detect->read_luminescence end End read_luminescence->end

Caption: Workflow for the cAMP Assay.

3. Cytotoxicity Assays

3.1. MTT Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[5][10]

Materials:

  • Prepared 96-well plate with cells

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)[5][11]

  • Solubilization solution (e.g., 0.01 M HCl in 10% SDS)[12]

  • Microplate spectrophotometer

Protocol:

  • Aspirate the medium from the 24-hour incubated cells.

  • Add 100 µL of fresh medium containing serial dilutions of this compound to the wells. Include vehicle-only controls.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[12][13]

  • Add 100 µL of solubilization solution to each well.[13]

  • Mix thoroughly to dissolve the formazan crystals. Shaking on an orbital shaker for 15 minutes can aid dissolution.[5]

  • Read the absorbance at 570 nm using a microplate reader.[13]

3.2. LDH Cytotoxicity Assay

This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[7]

Materials:

  • Prepared 96-well plate with cells

  • This compound stock solution

  • LDH cytotoxicity assay kit

  • Microplate spectrophotometer

Protocol:

  • Prepare the 96-well plate with cells and treat with serial dilutions of this compound as described in the MTT assay (steps 1-3).

  • Set up controls as per the kit instructions: spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer provided in the kit), and a culture medium background control.[6]

  • After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

  • Prepare the LDH reaction mixture according to the kit's protocol.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate at room temperature for 30 minutes, protected from light.[14]

  • Add 50 µL of stop solution (if required by the kit).

  • Measure the absorbance at 490 nm.[6][15]

Experimental Workflow for Cytotoxicity Assays

Cytotoxicity_Workflow cluster_mtt MTT Assay cluster_ldh LDH Assay start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h at 37°C seed_cells->incubate_24h add_compound Add serial dilutions of This compound incubate_24h->add_compound incubate_exposure Incubate for desired exposure time (e.g., 24-72h) add_compound->incubate_exposure add_mtt Add MTT solution incubate_exposure->add_mtt transfer_supernatant Transfer supernatant to new plate incubate_exposure->transfer_supernatant incubate_mtt Incubate 3-4h add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_abs_mtt Read absorbance at 570nm add_solubilizer->read_abs_mtt end End read_abs_mtt->end add_ldh_reagent Add LDH reaction mixture transfer_supernatant->add_ldh_reagent incubate_ldh Incubate 30 min add_ldh_reagent->incubate_ldh read_abs_ldh Read absorbance at 490nm incubate_ldh->read_abs_ldh read_abs_ldh->end

Caption: Workflow for MTT and LDH Cytotoxicity Assays.

Data Presentation

Quantitative data from the described assays should be summarized in tables for clear comparison and analysis.

Table 1: GABA-B Receptor Agonist Activity of this compound

CompoundEC50 (µM)% Inhibition of Forskolin-Stimulated cAMP (at max concentration)
GABA (Positive Control)
This compound
Vehicle (Negative Control)N/A0%

Table 2: Cytotoxicity Profile of this compound

AssayEndpoint24 hours48 hours72 hours
MTT IC50 (µM)
LDH LC50 (µM)

References

Application Notes and Protocols for Handling and Storage of Thiol-Modified Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thiol-modified compounds, which contain a sulfhydryl (-SH) group, are indispensable in a wide range of scientific and pharmaceutical applications. Their utility stems from the high nucleophilicity of the thiol group, which allows for specific covalent attachment to various molecules and surfaces. Common applications include the immobilization of oligonucleotides on gold surfaces, the conjugation of proteins and peptides with labels or drugs, and the formation of self-assembled monolayers.[1][2][3] However, the very reactivity that makes thiols so useful also renders them susceptible to oxidation, primarily forming disulfide bonds (R-S-S-R).[4] This dimerization can inactivate the compound for its intended downstream application. Therefore, strict adherence to proper handling and storage protocols is critical to maintain the integrity and functionality of these valuable reagents.

These application notes provide researchers, scientists, and drug development professionals with comprehensive guidelines and detailed protocols for the effective handling and storage of thiol-modified compounds.

General Handling Guidelines

The primary objective when handling thiol-modified compounds is to prevent the oxidation of the free sulfhydryl group.

  • Inert Atmosphere : Whenever possible, handle thiol-containing solutions under an inert gas like nitrogen or argon.[4][5] This minimizes exposure to atmospheric oxygen, a key driver of disulfide bond formation.

  • Degassed Buffers : Use buffers that have been thoroughly degassed by vacuum or by bubbling with an inert gas.[6] This removes dissolved oxygen from the solvent.

  • pH Considerations : The reactivity of the thiol group is pH-dependent. The thiolate anion (R-S⁻), which is more prevalent at higher pH, is the reactive species in many conjugation reactions but is also more susceptible to oxidation.[7] For conjugation reactions, such as with maleimides, a pH range of 7.0-7.5 is often optimal to balance reactivity and selectivity.[5]

  • Avoid Contaminants : Be mindful of contaminants in buffers and reagents that can react with thiols. Heavy metal ions can catalyze oxidation, and other oxidizing agents should be avoided.

  • Freshly Prepared Solutions : For applications requiring a free thiol, it is best to use freshly reduced compounds.[8][9] If a thiol-modified compound has been stored, its reduction status should be confirmed, and it should be re-reduced if necessary.

Storage Protocols

Proper storage is crucial for extending the shelf life of thiol-modified compounds. The optimal conditions depend on the nature of the molecule (e.g., oligonucleotide, protein, small molecule) and the intended storage duration. Thiol-modified oligonucleotides are often shipped in a protected, oxidized disulfide form to enhance stability.[10]

Table 1: Recommended Storage Conditions for Thiol-Modified Compounds

Compound TypeStorage DurationFormTemperatureBuffer/SolventAdditives/Special ConditionsCitations
Oligonucleotides Short-term (days to weeks)Solution4°CTE Buffer (pH 7.5-8.0) or other nuclease-free bufferStore in the dark.[11][12]
Long-term (months to years)Lyophilized (dry) or Solution-20°C to -80°CTE Buffer is recommended for solutions to maintain pH.Aliquot to avoid repeated freeze-thaw cycles. Store in the dark. For reduced form, can store in the presence of 10 mM DTT or TCEP.[8][11][13][14]
Proteins/Peptides Short-term (days to weeks)Solution4°CBuffer such as PBS, Tris, or HEPES (pH 7.0-7.5)Add antimicrobial agents (e.g., 0.02% sodium azide).[15][16]
Long-term (months to years)Solution or Lyophilized-20°C or -80°CBuffer with cryoprotectantAdd 25-50% glycerol to prevent ice crystal formation. Aliquot to avoid freeze-thaw cycles.[16][17]
Small Molecules Short-term to Long-termDry/SolidRoom Temperature to -20°CN/AStore in a desiccator, protected from light and moisture.[18]
Short-term to Long-termSolution-20°CAnhydrous DMSO or DMFStore in small aliquots under an inert atmosphere. Ensure solvent is anhydrous to prevent hydrolysis.[19]

Experimental Protocols

Protocol 1: Reduction of Disulfide Bonds in Thiol-Modified Compounds

Many thiol-modified biomolecules, particularly oligonucleotides, are supplied in an oxidized disulfide form for stability. A reduction step is necessary to generate the active free thiol required for conjugation or surface attachment. Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) are two common reducing agents.[7][20] TCEP is often preferred as it is more stable, odorless, and does not need to be removed before certain subsequent reactions like maleimide conjugations.[18]

Table 2: Comparison of Common Reducing Agents

Reducing AgentRecommended ConcentrationOptimal pHIncubation TimeKey AdvantagesKey DisadvantagesCitations
DTT (Dithiothreitol)10-100 mM8.3 - 8.530-60 min at RTInexpensive, widely used.Unstable in solution, strong odor, must be removed before maleimide conjugation.[2][8][20]
TCEP (Tris(2-carboxyethyl)phosphine)10-100x molar excess1.5 - 9.010-30 min at RTStable, odorless, effective over a wide pH range, does not interfere with maleimide reactions.More expensive than DTT.[4][18]

Methodology (using TCEP)

  • Prepare TCEP Stock Solution : Prepare a 0.5 M stock solution of TCEP-HCl. Adjust the pH to 7.0 with NaOH. This solution is stable for several months at 4°C.

  • Dissolve Thiolated Compound : Dissolve the thiol-modified compound (e.g., protein, oligonucleotide) in a degassed buffer (e.g., PBS, HEPES, or Tris at pH 7.0-7.5).[4][6] For proteins, a concentration of 1-10 mg/mL is typical.[4]

  • Add TCEP : Add TCEP from the stock solution to the dissolved compound to achieve a final concentration of 10-fold molar excess.[5]

  • Incubate : Incubate the reaction mixture for 20-30 minutes at room temperature.[18] For proteins, this step can be performed under an inert atmosphere to prevent re-oxidation.[5]

  • Purification (if necessary) : If the reducing agent needs to be removed for downstream applications (more critical for DTT), purify the reduced compound. This can be achieved using a desalting column (e.g., NAP-10 or spin columns) equilibrated with a degassed buffer.[8]

  • Immediate Use : The freshly reduced thiol compound is now ready for use in subsequent applications. It is recommended to use it immediately to prevent re-oxidation.[8]

G cluster_workflow Workflow: Disulfide Bond Reduction start Start: Thiol compound (oxidized form) dissolve Dissolve compound in degassed buffer (pH 7.0-7.5) start->dissolve add_reductant Add reducing agent (e.g., TCEP, 10x excess) dissolve->add_reductant incubate Incubate at RT (20-30 min) add_reductant->incubate purify Optional: Purify via desalting column incubate->purify end End: Reduced thiol compound (ready for use) purify->end

Workflow for disulfide bond reduction.
Protocol 2: Quantification of Free Thiols using Ellman's Reagent

To verify the concentration of free sulfhydryl groups in a solution, a colorimetric assay using 5,5'-dithiobis-(2-nitrobenzoic acid), or DTNB (Ellman's Reagent), is commonly employed. DTNB reacts with a free thiol to produce a mixed disulfide and 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.[7]

Methodology

  • Prepare Reagents :

    • Reaction Buffer : 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.

    • DTNB Solution : Dissolve DTNB in the reaction buffer to a final concentration of 4 mg/mL.

    • Thiol Standard : Prepare a series of known concentrations of a thiol standard (e.g., L-cysteine) in the reaction buffer.

  • Prepare Samples : Dilute the thiol-modified compound to be tested in the reaction buffer to a concentration that will fall within the range of the standard curve.

  • Set up Standard Curve :

    • In separate microplate wells or cuvettes, add a fixed volume of each thiol standard concentration.

    • Add reaction buffer to bring the total volume to 950 µL (for a 1 mL final volume).

  • Set up Samples :

    • In separate wells or cuvettes, add a known volume of the diluted sample.

    • Add reaction buffer to bring the total volume to 950 µL.

  • Initiate Reaction : Add 50 µL of the DTNB solution to each standard and sample well. Mix gently.

  • Incubate : Incubate at room temperature for 15 minutes.

  • Measure Absorbance : Measure the absorbance of all samples and standards at 412 nm using a spectrophotometer. Use a blank containing reaction buffer and DTNB solution.

  • Calculate Concentration :

    • Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

    • Use the standard curve to determine the concentration of free thiols in the test samples. The molar extinction coefficient of TNB²⁻ at 412 nm is approximately 14,150 M⁻¹cm⁻¹.[7]

G cluster_quantification Workflow: Thiol Quantification (Ellman's Assay) prep_reagents Prepare Reagents: - Reaction Buffer (pH 8.0) - DTNB Solution - Thiol Standards prep_samples Prepare Samples: - Dilute thiol compound - Prepare standard curve prep_reagents->prep_samples add_dtnb Add DTNB solution to all samples and standards prep_samples->add_dtnb incubate Incubate at RT (15 min) add_dtnb->incubate measure Measure absorbance at 412 nm incubate->measure calculate Calculate thiol concentration using standard curve measure->calculate

Workflow for Thiol Quantification using Ellman's Assay.
Protocol 3: Conjugation of Thiol-Modified Compounds to Maleimides

The reaction between a thiol and a maleimide group is a widely used bioconjugation method that forms a stable thioether bond.[6][19] This reaction is highly specific for thiols at neutral pH.[19]

Methodology

  • Prepare Thiol Compound : If the thiol compound is in a disulfide form, it must first be reduced and purified as described in Protocol 1. The final compound should be in a degassed, amine-free buffer (e.g., PBS, HEPES) at pH 7.0-7.5.[4][5]

  • Prepare Maleimide Solution : Immediately before use, dissolve the maleimide-functionalized compound in an appropriate solvent. Many maleimide reagents are not highly water-soluble and require an organic co-solvent like anhydrous DMSO or DMF.[4]

  • Perform Conjugation :

    • Add the maleimide solution to the solution of the thiol-modified compound. A molar excess of the maleimide (typically 10-20 fold) is often used to ensure complete reaction with the thiol.[6]

    • Mix the reaction gently.

  • Incubate : Incubate the reaction mixture. Typical incubation times are 2 hours at room temperature or overnight at 4°C.[6][19] The reaction should be protected from light, especially if fluorescent dyes are involved.

  • Quench Reaction (Optional) : To stop the reaction and consume any unreacted maleimide, a small molecule thiol like β-mercaptoethanol or L-cysteine can be added.

  • Purify Conjugate : Remove excess, unreacted maleimide and quenching agent from the final conjugate. Purification can be performed by size exclusion chromatography (e.g., gel filtration), dialysis, or HPLC.[4][6]

G cluster_pathway Thiol-Maleimide Conjugation Pathway thiol Reduced Thiol Compound (R-SH) mix Mix in Buffer (pH 7.0-7.5) thiol->mix maleimide Maleimide Reagent maleimide->mix incubate Incubate (RT for 2h or 4°C overnight) mix->incubate conjugate Stable Thioether Bond (Conjugate) incubate->conjugate purify Purification conjugate->purify final_product Purified Conjugate purify->final_product

Logical workflow for Thiol-Maleimide conjugation.

References

Application Notes and Protocols for 3-Sulfanyl-D-isovaline in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Sulfanyl-D-isovaline is a novel, non-proteinogenic amino acid derivative with significant potential in drug discovery. While direct research on this specific compound is limited, its parent molecule, D-isovaline, has demonstrated promising analgesic properties through the activation of peripheral GABA-B receptors.[1] This document provides a comprehensive overview of the potential applications of this compound, drawing upon the known biological activities of D-isovaline and established synthetic methodologies for introducing sulfanyl groups into amino acid scaffolds. These notes are intended to serve as a foundational guide for researchers exploring the therapeutic potential of this compound.

D-isovaline, a structural isomer of the common amino acid valine, has been identified as a peripherally acting analgesic in murine models of pain.[1][2] Its mechanism of action is attributed to the activation of GABA-B receptors, which are crucial in modulating neuronal excitability.[1][3] A key advantage of D-isovaline is its inability to cross the blood-brain barrier, which may limit central nervous system side effects often associated with other GABAergic agonists.[1] The introduction of a sulfanyl group at the 3-position of the D-isovaline backbone is a strategic modification aimed at potentially enhancing potency, selectivity, or pharmacokinetic properties.

Potential Therapeutic Applications

Based on the known analgesic effects of D-isovaline, this compound is a promising candidate for the development of novel therapeutics for a variety of pain conditions, including:

  • Inflammatory Pain: D-isovaline has shown efficacy in reducing inflammatory pain responses in animal models.[4]

  • Neuropathic Pain: As GABA-B receptor agonists are known to be effective in some models of neuropathic pain, this is a key area for investigation.

  • Osteoarthritis Pain: Studies in mouse models of osteoarthritis have shown that isovaline can restore mobility, suggesting a role in managing pain associated with this condition.[1]

Mechanism of Action

The proposed primary mechanism of action for this compound is the positive allosteric modulation or direct agonism of the GABA-B receptor. Activation of this G-protein coupled receptor leads to a cascade of downstream signaling events that ultimately reduce neuronal excitability and nociceptive transmission.

GABA-B Receptor Signaling Pathway

GABAB_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound GABAB_R GABA-B Receptor (GABAB1 + GABAB2) This compound->GABAB_R Binds to G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channels G_protein->Ca_channel Inhibits (via Gβγ) K_channel GIRK K+ Channels G_protein->K_channel Activates (via Gβγ) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_influx Ca2+ Influx (decreased) Ca_channel->Ca_influx K_efflux K+ Efflux (increased) K_channel->K_efflux Vesicle Neurotransmitter Vesicle Ca_influx->Vesicle Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Release Neurotransmitter Release (inhibited) Vesicle->Release

Caption: GABA-B receptor downstream signaling pathway.

Quantitative Data

The following table summarizes the available quantitative data for the parent compound, D-isovaline. Further studies are required to determine these parameters for this compound.

ParameterValueSpeciesAssayReference
Analgesic Efficacy (ED50) 66 mg/kg (intravenous)MouseFormalin Paw Test (Phase II)[2][5]
Analgesic Efficacy 100 mg/kg (intraperitoneal)MouseFormalin Paw Test[6]
GABA-B Receptor Binding (Ki) Data not available-Radioligand Binding Assay-

Experimental Protocols

Proposed Synthesis of this compound

While a specific synthesis for this compound has not been reported, a plausible route can be adapted from established methods for the synthesis of β-thiol amino acids.[2][7] One potential approach involves the stereoselective introduction of a thiol group onto a suitable D-isovaline precursor.

Synthesis_Workflow Start D-isovaline Step1 Protection of Amino and Carboxyl Groups Start->Step1 Step2 Introduction of a Leaving Group at C3 Step1->Step2 Step3 Nucleophilic Substitution with a Thiolating Agent Step2->Step3 Step4 Deprotection Step3->Step4 End This compound Step4->End

Caption: Proposed synthetic workflow for this compound.

Protocol:

  • Protection: Protect the amino and carboxyl groups of D-isovaline using standard protecting groups (e.g., Boc for the amine and methyl ester for the carboxyl).

  • Hydroxylation/Halogenation: Introduce a hydroxyl group at the 3-position via stereoselective oxidation, followed by conversion to a good leaving group (e.g., tosylate or bromide).

  • Thiolation: Perform a nucleophilic substitution with a protected thiol source (e.g., potassium thioacetate) followed by deprotection of the thiol group.

  • Deprotection: Remove the amino and carboxyl protecting groups to yield the final product.

In Vivo Analgesic Efficacy Assessment: Formalin Paw Test

This protocol is adapted from established methods for evaluating analgesics in mice.[8][9][10][11][12]

Materials:

  • Male CD-1 mice (20-25 g)

  • This compound solution (or vehicle control)

  • 5% Formalin solution in saline

  • Observation chambers with mirrors

  • Syringes and needles

Procedure:

  • Acclimatization: Acclimate mice to the testing environment for at least 30 minutes before the experiment.

  • Drug Administration: Administer this compound (e.g., 10, 30, 100 mg/kg) or vehicle via intraperitoneal (i.p.) or intravenous (i.v.) injection.

  • Formalin Injection: 30 minutes after drug administration, inject 20 µL of 5% formalin into the plantar surface of the right hind paw.

  • Observation: Immediately place the mouse in the observation chamber. Record the cumulative time spent licking or biting the injected paw during two phases:

    • Phase I (Acute Pain): 0-5 minutes post-formalin injection.

    • Phase II (Inflammatory Pain): 15-40 minutes post-formalin injection.

  • Data Analysis: Compare the licking/biting time between the drug-treated and vehicle-treated groups. Calculate the percent inhibition of the nociceptive response.

In Vitro GABA-B Receptor Activation Assay: Whole-Cell Patch-Clamp Electrophysiology

This protocol is a general guide for assessing the activity of this compound on GABA-B receptors in a neuronal cell line (e.g., AtT-20 cells) or primary neurons.[1][13][14][15][16]

Materials:

  • Cultured neurons or AtT-20 cells expressing GABA-B receptors

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipettes

  • External solution (aCSF) and internal pipette solution

  • This compound, GABA (positive control), and a GABA-B antagonist (e.g., CGP55845)

Procedure:

  • Cell Preparation: Plate cells on coverslips suitable for microscopy and recording.

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ and fill with the internal solution.

  • Whole-Cell Configuration: Obtain a gigaseal on a selected cell and then rupture the membrane to achieve the whole-cell configuration.

  • Recording: Clamp the cell at a holding potential of -60 mV.

  • Drug Application: Perfuse the external solution containing different concentrations of this compound onto the cell.

  • Data Acquisition: Record the induced currents. An outward current is expected if the compound activates GABA-B receptors, which are coupled to inwardly rectifying potassium (GIRK) channels.

  • Controls: Apply GABA as a positive control and co-apply the GABA-B antagonist with this compound to confirm receptor-specific activity.

  • Data Analysis: Measure the amplitude of the induced currents and construct a dose-response curve to determine the EC50.

Conclusion

This compound represents a promising new chemical entity for the development of novel analgesics with a potentially favorable side-effect profile. The application notes and protocols provided herein offer a starting point for the synthesis, in vivo efficacy testing, and in vitro mechanistic studies of this compound. Further research is warranted to fully elucidate the therapeutic potential of this compound and its derivatives in the management of pain.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Sulfanyl-D-isovaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Sulfanyl-D-isovaline synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially relevant method for synthesizing this compound is through a multi-component reaction known as the Asinger reaction. This reaction involves the condensation of isobutyraldehyde, sulfur, and ammonia to form an intermediate 3-thiazoline, which is subsequently hydrolyzed to yield the final product.

Q2: What are the key stages in the synthesis of this compound via the Asinger reaction?

A2: The synthesis can be broadly divided into two key stages:

  • Thiazoline Formation: This is the core Asinger reaction where isobutyraldehyde, elemental sulfur, and ammonia react to form 2-isopropyl-5,5-dimethyl-3-thiazoline.

  • Hydrolysis: The 3-thiazoline intermediate is then hydrolyzed, typically under acidic conditions, to open the ring and yield 3-Sulfanyl-D,L-isovaline (a racemic mixture). Subsequent resolution is required to isolate the D-enantiomer.

Q3: What are the typical yields for the Asinger synthesis of the thiazoline precursor?

A3: Yields for the Asinger reaction to form the 3-thiazoline intermediate can vary significantly based on the reaction conditions. Generally, yields can range from moderate to good, often in the range of 60-80% under optimized conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Low Yield of 3-Thiazoline Intermediate
Potential Cause Troubleshooting Step
Incomplete reaction - Increase reaction time: Monitor the reaction progress using techniques like TLC or GC-MS to ensure it has gone to completion.
- Optimize temperature: The Asinger reaction is often exothermic. Ensure proper temperature control. While some variations are performed at room temperature, others may benefit from gentle heating.
Side reactions - Control stoichiometry: Carefully control the molar ratios of the reactants. An excess of isobutyraldehyde can sometimes be used as a solvent to drive the reaction.
- Anhydrous conditions: While not always strictly necessary for the classical Asinger reaction, ensuring anhydrous conditions can sometimes minimize side reactions.
Poor quality of reagents - Use fresh isobutyraldehyde: Isobutyraldehyde can oxidize over time. Use freshly distilled or high-purity starting material.
- Finely powdered sulfur: Ensure the sulfur is finely powdered to maximize its surface area and reactivity.
Difficulties in Thiazoline Purification
Potential Cause Troubleshooting Step
Presence of unreacted starting materials - Azeotropic removal of water: The reaction produces water, which can be removed azeotropically with a suitable solvent (e.g., toluene, benzene) to drive the reaction to completion and simplify purification.
Formation of polymeric byproducts - Optimize reaction temperature: High temperatures can sometimes lead to polymerization. Conduct the reaction at the lowest effective temperature.
Emulsion formation during workup - Use of brine: Wash the organic layer with a saturated sodium chloride solution (brine) to break emulsions.
Low Yield of this compound after Hydrolysis
Potential Cause Troubleshooting Step
Incomplete hydrolysis of the thiazoline - Increase acid concentration or reaction time: Monitor the hydrolysis by TLC or HPLC. Stronger acidic conditions (e.g., refluxing in 6M HCl) may be required for complete conversion.
Degradation of the product - Control temperature: While heating is necessary for hydrolysis, excessive temperatures or prolonged reaction times can lead to degradation of the amino acid.
Oxidation of the thiol group - Work under an inert atmosphere: The sulfhydryl group is susceptible to oxidation. Performing the hydrolysis and subsequent workup under an inert atmosphere (e.g., nitrogen or argon) can minimize the formation of disulfide byproducts.

Experimental Protocols

Protocol 1: Synthesis of 2-isopropyl-5,5-dimethyl-3-thiazoline (Asinger Reaction)

This protocol is a generalized procedure based on the principles of the Asinger reaction for the synthesis of D-penicillamine precursors.

Materials:

  • Isobutyraldehyde

  • Elemental Sulfur (finely powdered)

  • Ammonia (aqueous solution or gas)

  • Toluene (or another suitable solvent for azeotropic water removal)

Procedure:

  • To a reaction vessel equipped with a stirrer, condenser, and a Dean-Stark trap, add isobutyraldehyde and toluene.

  • Add finely powdered elemental sulfur to the mixture.

  • While stirring, slowly introduce the ammonia solution or bubble ammonia gas through the mixture. The reaction is exothermic and should be cooled in an ice bath to maintain the temperature between 20-30°C.

  • After the addition of ammonia is complete, heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove any unreacted sulfur.

  • The filtrate containing the 3-thiazoline can be purified by vacuum distillation.

Protocol 2: Hydrolysis of 2-isopropyl-5,5-dimethyl-3-thiazoline

Materials:

  • 2-isopropyl-5,5-dimethyl-3-thiazoline

  • Hydrochloric acid (e.g., 6M HCl)

Procedure:

  • To a round-bottom flask, add the purified 2-isopropyl-5,5-dimethyl-3-thiazoline.

  • Add an excess of 6M hydrochloric acid.

  • Heat the mixture to reflux for several hours. Monitor the reaction progress by TLC or HPLC until the thiazoline is consumed.

  • Cool the reaction mixture to room temperature.

  • The resulting solution contains the hydrochloride salt of D,L-3-Sulfanyl-isovaline. The product can be isolated by crystallization or other standard purification techniques.

Data Presentation

Table 1: Illustrative Yields of 3-Thiazoline under Various Conditions
Entry Solvent Temperature (°C) Reaction Time (h) Illustrative Yield (%)
1TolueneReflux675
2BenzeneReflux870
3Excess Isobutyraldehyde401265
4Methanol252450

Note: These are illustrative yields based on similar Asinger reactions and may vary for the specific synthesis of this compound.

Visualizations

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction1 Asinger Reaction cluster_intermediate Intermediate cluster_reaction2 Hydrolysis cluster_product Product Isobutyraldehyde Isobutyraldehyde Asinger 3-Thiazoline Formation Isobutyraldehyde->Asinger Sulfur Sulfur Sulfur->Asinger Ammonia Ammonia Ammonia->Asinger Thiazoline 2-isopropyl-5,5-dimethyl-3-thiazoline Asinger->Thiazoline Yield: 60-80% Hydrolysis Acid Hydrolysis Thiazoline->Hydrolysis Product 3-Sulfanyl-D,L-isovaline Hydrolysis->Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield of 3-Thiazoline CheckReaction Check Reaction Completion (TLC, GC-MS) Start->CheckReaction Incomplete Incomplete CheckReaction->Incomplete Complete Complete CheckReaction->Complete IncreaseTime Increase Reaction Time or Temperature Incomplete->IncreaseTime CheckStoichiometry Check Reagent Stoichiometry and Purity Complete->CheckStoichiometry CheckSideReactions Analyze for Side Products Complete->CheckSideReactions IncreaseTime->CheckReaction OptimizeStoichiometry Optimize Reactant Ratios, Use Fresh Reagents CheckStoichiometry->OptimizeStoichiometry OptimizeStoichiometry->Start ModifyConditions Modify Conditions (e.g., Anhydrous, Solvent) CheckSideReactions->ModifyConditions ModifyConditions->Start

Caption: Troubleshooting workflow for low thiazoline yield.

Technical Support Center: HPLC Purification of 3-Sulfanyl-D-isovaline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 3-Sulfanyl-D-isovaline. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during HPLC purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Peak Shape Issues

Question 1: Why am I seeing tailing peaks for my this compound sample?

Answer: Peak tailing, where a peak has a broad, drawn-out tail, is a common issue in HPLC.[1] For a polar, potentially basic compound like an amino acid, this can be caused by several factors:

  • Secondary Interactions: The amino group in this compound can interact with exposed, acidic silanol groups on the surface of the silica-based C18 column.[2] This is a frequent cause of peak tailing for basic analytes.

  • Mobile Phase pH: If the mobile phase pH is not optimal, it can affect the ionization state of your compound and the column's stationary phase, leading to tailing.[1][3] Adjusting the pH can often mitigate this.[3]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[3][4] Try reducing the injection volume or the sample concentration.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample path.[2] Additionally, if the column is old or has been used with aggressive mobile phases (e.g., high pH), the stationary phase may be damaged.[4]

Question 2: My chromatogram shows fronting peaks. What is the cause?

Answer: Fronting peaks, which have a sharp front but a leading shoulder, are less common than tailing but can indicate specific problems[1].

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger (more eluting power) than your mobile phase, it can cause the analyte to travel too quickly through the initial part of the column, leading to fronting. It is recommended to dissolve the sample in the mobile phase whenever possible.[3]

  • Column Overload: Similar to tailing, injecting too much sample can also manifest as peak fronting.

  • Low Temperature: In some cases, operating at a temperature that is too low can affect analyte solubility and interaction with the stationary phase, causing fronting.

Question 3: I am observing split or double peaks for what should be a pure compound. What should I investigate?

Answer: Split peaks suggest that the analyte is experiencing two different environments as it travels through the column.[2]

  • Column Void or Clogging: A void at the head of the column or a partially clogged inlet frit can cause the sample band to split before separation begins.[2][3][4] This can happen if the column is dropped or subjected to sudden pressure changes.

  • Sample Degradation: this compound contains a thiol (-SH) group, which is susceptible to oxidation, especially in solution. This can lead to the formation of a disulfide dimer. This new compound will have different chromatographic properties and may elute close to the parent compound, appearing as a double peak. Consider preparing samples freshly and using degassed solvents.

  • Injection Issues: A problem with the injector or partial sample dissolution can lead to a distorted injection profile and split peaks.[4]

Retention and Resolution Issues

Question 4: The retention time for this compound is inconsistent between runs. Why is this happening?

Answer: Retention time variability can compromise the reliability of your purification.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including minor variations in pH or solvent ratios, can lead to shifts in retention time.[1] Always prepare fresh mobile phase and ensure thorough mixing.

  • Temperature Fluctuations: The column temperature has a significant impact on retention.[1] Using a column oven is crucial for maintaining a stable temperature and achieving reproducible results.

  • Column Equilibration: Insufficient column equilibration between runs, especially when using a gradient, will cause retention time drift. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • System Leaks or Pump Issues: A leak in the HPLC system or inconsistent pump performance can cause flow rate fluctuations, directly affecting retention times.[1]

Question 5: I have an impurity peak that is not well-resolved from my main this compound peak. How can I improve the separation?

Answer: Improving resolution is key to achieving high purity.

  • Optimize Mobile Phase: Adjusting the organic solvent (e.g., acetonitrile or methanol) percentage or the pH of the aqueous buffer can alter the selectivity of the separation.[5][6] For amino acids, small changes in pH can significantly impact resolution.[3]

  • Change the Gradient Slope: If using a gradient, making it shallower (i.e., increasing the organic solvent content more slowly) will increase the run time but often improves the resolution of closely eluting peaks.

  • Select a Different Column: If mobile phase optimization is insufficient, a column with a different stationary phase or particle size may be necessary. For polar compounds, a column with enhanced polar retention might be beneficial.

Other Common Problems

Question 6: I am observing "ghost peaks" in my blank runs. What are they and how do I get rid of them?

Answer: Ghost peaks are unexpected peaks that appear in blank injections and can be a source of contamination.[4]

  • Contaminated Solvents: Impurities in your mobile phase solvents (water, acetonitrile, buffer salts) are a common cause.[4] Always use high-purity, HPLC-grade solvents and fresh buffers.

  • Sample Carryover: Residue from a previous, concentrated sample may remain in the injector loop or on the column and elute in a subsequent run. Implementing a robust needle wash protocol and flushing the column with a strong solvent can help eliminate carryover.[4]

  • System Contamination: Contamination can build up in various parts of the HPLC system, such as filters, tubing, or the detector flow cell.

Question 7: My recovery of this compound is very low. Where could my compound be going?

Answer: Low recovery can be due to chemical or physical loss of the analyte.

  • Oxidation: The thiol group is prone to oxidation, which can lead to the formation of other species that are not collected with the main peak. Purging solvents with nitrogen or argon and adding an antioxidant like DTT (in small amounts, if compatible with your process) to your sample might help.

  • Irreversible Adsorption: Your compound may be adsorbing irreversibly to active sites on the column or to system components.

  • Poor Peak Integration: If peaks are very broad or tailing, the integration software may not be accurately measuring the peak area, leading to a miscalculation of recovery.

Quantitative Data Summary

The following tables provide a quick reference for troubleshooting common HPLC issues and example starting parameters for the purification of this compound.

Table 1: Common HPLC Troubleshooting Guide

IssuePossible CauseRecommended Solution
Peak Tailing Secondary interactions with silanolsAdd a competitor (e.g., triethylamine) to the mobile phase; adjust pH.[6]
Column overloadReduce sample concentration or injection volume.[3]
Column contamination/voidWash the column with a strong solvent; replace the column if necessary.[3][4]
Split Peaks Partially clogged column fritBack-flush the column; replace the frit or column.
Sample solvent incompatibilityDissolve the sample in the initial mobile phase.[3]
Column voidReplace the column.[4]
Broad Peaks Large dead volume in tubingCheck and refit all connections between the injector, column, and detector.[3]
Column degradationReplace the column.[4]
High sample diffusionIncrease flow rate; reduce system volume.
Retention Time Shift Inconsistent mobile phasePrepare fresh mobile phase daily; ensure accurate measurements.[1]
Temperature fluctuationUse a column oven to maintain a constant temperature.[1]
Insufficient equilibrationIncrease the equilibration time between gradient runs.
Ghost Peaks Contaminated mobile phaseUse fresh, HPLC-grade solvents and high-purity salts.[4]
Sample carryoverImplement a strong needle wash; inject blanks after concentrated samples.[4]

Table 2: Example HPLC Purification Parameters for this compound

ParameterRecommended SettingRationale
Column C18, 5 µm particle size, 150 x 4.6 mmA standard reversed-phase column suitable for separating polar molecules like amino acids.[7]
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to protonate the amino group, improving peak shape.
Mobile Phase B AcetonitrileA common organic modifier for reversed-phase HPLC.
Gradient 0-2 min: 0% B; 2-20 min: 0-30% B; 20-22 min: 30-95% B; 22-25 min: 95% B; 25-26 min: 95-0% B; 26-30 min: 0% BA shallow gradient is often required to separate polar compounds from impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CElevated temperature can improve peak shape and reduce viscosity.
Detection Wavelength 210 nmLow UV wavelength is used for detecting compounds like amino acids with poor chromophores.[8]
Injection Volume 20-100 µLDependent on sample concentration and column capacity.

Experimental Protocols

Protocol: Reversed-Phase HPLC Purification of this compound

This protocol provides a general methodology. Optimization will be required based on your specific sample and impurity profile.

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water. Filter through a 0.22 µm filter and degas for 15 minutes.

    • Prepare Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.

  • Sample Preparation:

    • Dissolve the crude this compound powder in Mobile Phase A to a concentration of 5-10 mg/mL.

    • Vortex until fully dissolved.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

    • Prepare the sample immediately before injection to minimize potential oxidation of the sulfanyl group.

  • HPLC System Setup and Equilibration:

    • Install a C18 column (e.g., 150 x 4.6 mm, 5 µm) into the HPLC system.

    • Set the column oven temperature to 30 °C.

    • Set the detector wavelength to 210 nm.

    • Purge the pumps with the respective mobile phases.

    • Equilibrate the column with 100% Mobile Phase A at 1.0 mL/min for at least 20 minutes or until a stable baseline is achieved.

  • Chromatographic Run and Fraction Collection:

    • Inject the prepared sample onto the column.

    • Run the gradient as specified in Table 2.

    • Monitor the chromatogram in real-time and collect fractions corresponding to the main peak. Collect into tubes that have been pre-flushed with argon or nitrogen if oxidation is a major concern.

  • Post-Purification Analysis:

    • Analyze a small aliquot of each collected fraction by analytical HPLC to confirm purity.

    • Pool the pure fractions.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.

Visualizations

The following diagrams illustrate common workflows for troubleshooting and purification.

G Diagram 1: HPLC Troubleshooting Logic start Observe Poor Chromatogram peak_shape Assess Peak Shape start->peak_shape tailing Tailing / Fronting? peak_shape->tailing Yes split Split Peaks? peak_shape->split No retention Check Retention Time stable Stable? retention->stable resolution Evaluate Resolution adequate Adequate? resolution->adequate tailing->retention No check_mobile_phase Check Mobile Phase: pH, Composition tailing->check_mobile_phase split->retention No check_column Check Column: Void, Contamination split->check_column check_sample Check Sample: Concentration, Solvent check_mobile_phase->check_sample end Problem Solved check_column->end check_sample->end stable->resolution Yes check_system Check System: Leaks, Pump, Temp stable->check_system No check_equilibration Check Equilibration Time check_system->check_equilibration check_equilibration->end optimize_gradient Optimize Gradient adequate->optimize_gradient No adequate->end Yes optimize_mobile_phase Optimize Mobile Phase optimize_gradient->optimize_mobile_phase optimize_mobile_phase->end

Caption: Diagram 1: A workflow for systematically troubleshooting common HPLC issues.

G Diagram 2: Purification Workflow for this compound cluster_prep Preparation cluster_run Purification & Analysis cluster_post Final Processing sample_prep Sample Preparation (Dissolve & Filter) injection Inject Sample sample_prep->injection mobile_phase_prep Mobile Phase Preparation (Filter & Degas) system_prep System Equilibration mobile_phase_prep->system_prep system_prep->injection hplc_run HPLC Gradient Run injection->hplc_run collection Fraction Collection hplc_run->collection analysis Purity Analysis of Fractions collection->analysis pooling Pool Pure Fractions analysis->pooling Fractions >99% Pure evaporation Solvent Evaporation pooling->evaporation lyophilization Lyophilization evaporation->lyophilization final_product Pure this compound lyophilization->final_product

Caption: Diagram 2: Step-by-step workflow for the purification and isolation of this compound.

References

preventing oxidation of the sulfanyl group during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and FAQs to help researchers, scientists, and drug development professionals prevent the oxidation of sulfanyl (thiol) groups during synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the sulfanyl (thiol) group so susceptible to oxidation?

A1: The thiol group (-SH) is highly susceptible to oxidation due to the relatively weak S-H bond and the high nucleophilicity of the corresponding thiolate anion (RS⁻).[1][2] Several factors contribute to this susceptibility:

  • Air Oxidation: Thiols can be oxidized by atmospheric oxygen, a process that can be catalyzed by metal ions or proceed through a radical mechanism.[3][4][5]

  • pH Dependence: At higher pH, the thiol group deprotonates to form the more reactive thiolate anion, which is more easily oxidized.[6][7]

  • Presence of Oxidizing Agents: Many common laboratory reagents can act as oxidizing agents for thiols.[4]

Q2: What are the common oxidation products of a sulfanyl group?

A2: The primary and most common oxidation product of a thiol is a disulfide (-S-S-). Further oxidation can lead to the formation of sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and sulfonic acids (R-SO₃H).[8] While the formation of disulfides is often reversible, the higher oxidation states are generally irreversible.[1]

Q3: What are the main strategies to prevent thiol oxidation during synthesis?

A3: There are three primary strategies to prevent the unwanted oxidation of sulfanyl groups:

  • Use of Protecting Groups: This involves the temporary modification of the thiol group to a less reactive derivative. This is a very common and effective strategy, especially in complex syntheses like solid-phase peptide synthesis (SPPS).[9][10]

  • Control of Reaction Conditions: This includes working under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen, controlling the pH of the reaction mixture, and using deoxygenated solvents.[11][12]

  • Addition of Reducing Agents: Including a sacrificial reducing agent in the reaction mixture can help maintain the thiol in its reduced state.[13][14][15]

Q4: What is an "orthogonal" protecting group strategy and why is it important for molecules with multiple sulfanyl groups?

A4: An orthogonal protecting group strategy utilizes multiple protecting groups in a single synthesis, where each type of protecting group can be removed under specific conditions without affecting the others.[9] This is crucial for the regioselective formation of multiple disulfide bonds in complex molecules like peptides and proteins.[9][10] For example, one might use a combination of an acid-labile group, a base-labile group, and a photolabile group to selectively deprotect and form disulfide bonds in a stepwise manner.

Troubleshooting Guides

Issue 1: My purified product shows a significant amount of disulfide-linked dimer/oligomer.
Possible Cause Troubleshooting Step
Exposure to air during workup or purification. Purge all solutions with an inert gas (argon or nitrogen) before use. Perform extractions and chromatography under an inert atmosphere if possible.
pH of the solution is too high. Maintain the pH of aqueous solutions below 7, as thiols are more stable to oxidation at acidic pH.[6]
Presence of trace metal ion catalysts. Add a chelating agent like EDTA to the buffers to sequester metal ions that can catalyze oxidation.
Ineffective or absent reducing agent. During purification, add a small amount of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to the buffers.[13][16]
Issue 2: My thiol protecting group is prematurely cleaved during an intermediate step.
Possible Cause Troubleshooting Step
The protecting group is not stable to the reaction conditions. Consult a protecting group stability chart (see Table 1 below) and select a more robust protecting group for your specific reaction conditions.
Unexpected side reaction causing deprotection. Carefully analyze the reaction conditions. For example, some acid-labile protecting groups can be slowly cleaved under prolonged exposure to even weak acids.
Incorrect choice for an orthogonal strategy. Ensure that the deprotection conditions for one group are truly orthogonal to the stability of the others. For example, strong acid deprotection of a Boc group might partially cleave a less stable thiol protecting group.
Issue 3: I'm having trouble removing the thiol protecting group at the end of my synthesis.
Possible Cause Troubleshooting Step
Incomplete reaction. Increase the reaction time, temperature, or the equivalents of the deprotection reagent.
Scavenger is not effective. During acid-mediated deprotection (e.g., of a trityl group), the resulting carbocation can re-alkylate the thiol. Use an effective scavenger like triisopropylsilane (TIPS) or 1,2-ethanedithiol (EDT) to trap the carbocation.[17]
The deprotection reagent is old or inactive. Use a fresh bottle of the deprotection reagent.
Steric hindrance around the protected thiol. A bulky protecting group on a sterically hindered thiol may require more forcing conditions for removal.

Data Presentation: Comparison of Common Thiol Protecting Groups

Table 1: Stability and Deprotection Conditions of Common Thiol Protecting Groups

Protecting GroupAbbreviationStable ToLabile ToCommon Deprotection Reagents
TritylTrtMild acid, base, reducing agentsStrong acid, oxidative conditionsTFA, TIPS/TFA
AcetamidomethylAcmAcid, base, reducing agentsOxidative conditions (e.g., iodine)I₂, Hg(OAc)₂, AgOTf
tert-ButyltBuBase, reducing agentsStrong acidTFA, HF, Hg(OAc)₂[18]
p-MethoxybenzylMMB/PMBBase, mild acidStrong acid, oxidative conditionsTFA, HF, Hg(OAc)₂[18]
S-tert-butylsulfenylStBuAcid, baseReducing agentsDTT, TCEP, β-mercaptoethanol
o-NitrobenzyloNBAcid, base, reducing/oxidizing agentsUV light (photolysis)hv (350 nm)

Experimental Protocols

Protocol 1: Protection of a Thiol with a Trityl (Trt) Group
  • Dissolve the thiol-containing compound in a suitable solvent like dichloromethane (DCM) or a mixture of DCM and dimethylformamide (DMF).

  • Add 1.1 equivalents of trityl chloride (Trt-Cl) and 1.2 equivalents of a non-nucleophilic base such as diisopropylethylamine (DIPEA).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with a weak acid (e.g., 1M HCl), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash chromatography if necessary.

Protocol 2: Deprotection of a Trityl (Trt) Protected Thiol
  • Dissolve the Trt-protected compound in a cleavage cocktail. A common cocktail for peptide synthesis is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIPS).[17]

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the TFA by rotary evaporation or by precipitation of the product with cold diethyl ether.

  • Wash the precipitated product with cold diethyl ether to remove the scavengers and cleaved trityl groups.

  • Dry the deprotected product under vacuum.

Protocol 3: General Procedure for In-situ Reduction of Disulfides with TCEP
  • Prepare a stock solution of Tris(2-carboxyethyl)phosphine (TCEP) (e.g., 0.5 M in water) and adjust the pH to ~7.0 with NaOH.

  • To your solution containing the disulfide , add TCEP from the stock solution to a final concentration of 1-5 mM. TCEP is effective over a wide pH range.[13]

  • Incubate the reaction mixture at room temperature for 15-30 minutes.

  • The reduced thiol is now ready for the next step. TCEP does not contain a thiol group, so it usually does not need to be removed before subsequent reactions like maleimide labeling.[16]

Visualizations

G cluster_0 Thiol Oxidation Prevention Strategy start Unprotected Thiol (-SH) protect Protect Thiol (e.g., with Trt, Acm) start->protect Protecting Groups inert Use Inert Atmosphere (Ar, N2) start->inert Condition Control reduce Add Reducing Agent (DTT, TCEP) start->reduce Reducing Agents product Desired Product (Thiol Preserved) protect->product inert->product reduce->product G cluster_workflow Experimental Workflow: Thiol Protection & Deprotection start Start with Thiol Compound protection Protection Reaction (e.g., Trt-Cl, DIPEA) start->protection purify_protected Purification of Protected Compound protection->purify_protected synthesis_steps Intermediate Synthetic Steps purify_protected->synthesis_steps deprotection Deprotection Reaction (e.g., TFA/TIPS) synthesis_steps->deprotection purify_final Final Product Purification deprotection->purify_final final_product Final Deprotected Product purify_final->final_product G cluster_pathway Thiol Oxidation Pathway Thiol Thiol (R-SH) Disulfide Disulfide (R-S-S-R) Thiol->Disulfide Mild Oxidation (Reversible) Disulfide->Thiol Reduction Sulfenic Sulfenic Acid (R-SOH) Disulfide->Sulfenic Oxidation Sulfinic Sulfinic Acid (R-SO2H) Sulfenic->Sulfinic Oxidation Sulfonic Sulfonic Acid (R-SO3H) Sulfinic->Sulfonic Oxidation

References

Technical Support Center: Synthesis of 3-Sulfanyl-D-isovaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 3-Sulfanyl-D-isovaline.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: While direct protocols for this compound are not extensively published, routes can be adapted from the synthesis of its close analog, D-penicillamine (3-mercapto-D-valine). Key strategies include:

  • Semi-synthesis from Penicillin: This involves the degradation of penicillin precursors.[1][2][3]

  • Total Synthesis: Building the molecule from chiral starting materials like L-serine derivatives allows for good stereochemical control.[2]

  • The Asinger Reaction: A multicomponent reaction that can be adapted to produce the desired thiazoline intermediate, which is then hydrolyzed.[1][4]

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Several parameters are crucial for a successful synthesis:

  • Temperature: Temperature control is vital to balance reaction speed and minimize side reactions.[5] Specific temperature ranges are critical for steps like reflux and crystallization.[3][5][6][7]

  • pH: Proper pH adjustment is necessary to optimize reaction conditions and reduce the formation of byproducts.[5]

  • Solvent: The choice of solvent can significantly impact reaction selectivity and yield.[5]

  • Atmosphere: Due to the susceptibility of the thiol group to oxidation, running reactions under an inert atmosphere (e.g., nitrogen) is often recommended to prevent disulfide formation.[3][5]

Q3: How can I purify the final this compound product?

A3: Purification often involves crystallization and chromatographic techniques. For intermediates, extraction is a common step.[5] Given the polar nature of the amino acid, ion-exchange chromatography can be an effective final purification step. It is also crucial to handle the purified product under conditions that prevent oxidation.

Q4: What are the main safety precautions to consider?

A4: The synthesis may involve toxic and hazardous materials. For example, some routes may use phenylhydrazine, which is toxic.[3] It is essential to work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and consult the safety data sheets (SDS) for all reagents used.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Suboptimal reaction temperature or time.Systematically vary the temperature and monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal conditions.
Incorrect solvent or pH.Experiment with different solvent systems and buffer solutions to find the ideal reaction environment.[5]
Incomplete reaction.Increase the reaction time or temperature, or consider adding a catalyst if appropriate for the specific synthetic route.
Formation of Disulfide Impurity Oxidation of the thiol group by atmospheric oxygen.Perform the reaction and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon).[3][5] Degas solvents before use.
Poor Stereoselectivity (Contamination with L-enantiomer) Racemization during a reaction step.Use milder reaction conditions, especially when strong acids or bases are involved. Consider a synthetic route that starts with a chiral precursor to avoid a resolution step.[2]
Inefficient chiral resolution.Optimize the resolution step by adjusting the solvent, temperature, and stoichiometry of the resolving agent.[6][7]
Difficulty in Product Isolation/Crystallization Product is too soluble in the chosen solvent.Try a different solvent or a mixture of solvents to induce precipitation. Cooling the solution can also aid crystallization.[3]
Presence of impurities inhibiting crystallization.Purify the crude product using column chromatography before attempting crystallization.

Experimental Protocols

General Workflow for Total Synthesis (Adapted from D-penicillamine synthesis)

This protocol outlines a general workflow for the total synthesis of a 3-sulfanyl amino acid, which can be adapted for this compound.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation cluster_2 Step 3: Sulfonylation cluster_3 Step 4: Thioesterification cluster_4 Step 5: Hydrolysis cluster_5 Step 6: Purification A L-Serine Derivative C First Intermediate A->C Anhydrous THF, -30°C B Methyl Grignard Reagent B->C E Second Intermediate C->E D Oxidant D->E G Third Intermediate E->G F Sulfonylation Reagent F->G I Fourth Intermediate G->I H Sulfurization Reagent H->I K Crude this compound I->K Acidic or Basic Conditions J Hydrolysis L Purified this compound K->L Crystallization / Chromatography

Caption: General workflow for the total synthesis of this compound.

Troubleshooting Logic Flow

This diagram illustrates a logical approach to troubleshooting common issues during the synthesis.

G A Start Synthesis B Reaction Complete? A->B C Low Yield? B->C Yes E Optimize Temp/Time/Conc. B->E No D Pure Product? C->D No F Check for Side Products (e.g., Disulfide) C->F Yes G Optimize Purification (Crystallization/Chromatography) D->G No H Successful Synthesis D->H Yes E->B F->G G->D

Caption: Troubleshooting logic for synthesis optimization.

Data Presentation: Reaction Condition Comparison

The following table summarizes typical reaction conditions for key steps in analogous syntheses. These should be considered as starting points for optimization.

Reaction Step Reagent/Catalyst Solvent Temperature (°C) Time (h) Reported Yield (%) Reference
Hydrolysis of N-formyl intermediate 15% Hydrochloric AcidWater95 (Reflux)1-[5]
Racemization of N-formyl intermediate Acetic AcidToluene98 (Reflux)196.8[5]
Decarboxylation -Ethanol85 (Reflux)30-[3]
Nucleophilic Reaction with Phenylhydrazine PhenylhydrazineEthanol90 (Reflux)1.569.0[3]
Chiral Resolution D-DBTADilute Inorganic Acid60-1000.5-2.0-[6]
Racemization of L-valine AldehydeAcetic Acid100-1103-[7]

References

Technical Support Center: Characterization of Thiol-Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the characterization of thiol-amino acids. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is the characterization of thiol-amino acids so challenging?

A1: The primary challenges in characterizing thiol-amino acids, such as cysteine, homocysteine, and glutathione, stem from the high reactivity of the thiol (sulfhydryl, -SH) group.[1] This group is highly susceptible to oxidation, which can lead to the formation of disulfide bonds (e.g., cystine from two cysteine molecules).[2] This instability complicates sample collection, preparation, and analysis, often leading to inaccurate quantification.[1][3] Additionally, their high polarity can result in poor retention on standard reverse-phase chromatography columns, and their low endogenous concentrations require highly sensitive detection methods.[2][3]

Q2: What are the most common analytical techniques for thiol-amino acid analysis, and what are their primary limitations?

A2: The most common techniques are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][4] While powerful, each has its limitations:

  • HPLC with UV/Fluorescence Detection: This often requires pre-column or post-column derivatization to attach a chromophore or fluorophore to the amino acid for detection.[4][5] The derivatization process can be time-consuming and may introduce variability.

  • LC-MS/MS: This method offers high sensitivity and selectivity.[4][6] However, challenges include weak retention of these polar molecules on reverse-phase columns and potential ion suppression from complex biological matrices.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique also necessitates derivatization to make the amino acids volatile.[7] A major drawback of silylation, a common derivatization method, is its sensitivity to moisture.[7]

  • Electrochemical Detection: This method can be highly sensitive but may be prone to interference from other electroactive species in the sample.[8]

Q3: What is derivatization and why is it necessary for thiol-amino acid analysis?

A3: Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a particular analytical method. For thiol-amino acids, derivatization is often essential for several reasons:

  • Improved Chromatographic Separation: By making the molecules less polar, derivatization enhances their retention on reverse-phase HPLC columns.[2]

  • Increased Sensitivity: Attaching a fluorescent or UV-absorbing tag allows for more sensitive detection.[4][9]

  • Enhanced Volatility for GC: Derivatization is required to make the non-volatile amino acids suitable for GC analysis.[7]

  • Stabilization: Some derivatization agents can "cap" the reactive thiol group, preventing oxidation during analysis.

Common derivatization reagents include 4-fluoro-7-sulfobenzofurazan (SBD-F), o-phthalaldehyde (OPA), 9-fluorenyl-methyl chloroformate (FMOC), and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[7][9][10]

Troubleshooting Guides

Issue 1: Low or No Signal for Thiol-Amino Acids in LC-MS/MS
Possible Cause Troubleshooting Step Rationale
Oxidation of Thiols Immediately after sample collection, add a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT), followed by an alkylating agent such as Iodoacetamide (IAM) or N-ethylmaleimide (NEM).[2][11][12]Reducing agents break any formed disulfide bonds, and alkylating agents block the thiol group to prevent re-oxidation.[2][13]
Poor Retention on RP Column Use a derivatization method (e.g., with AccQ•Tag) to increase the hydrophobicity of the analytes. Alternatively, consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[14]Derivatization makes the polar amino acids more compatible with the non-polar stationary phase of a reverse-phase column. HILIC is specifically designed for the retention of polar compounds.
Ion Suppression Prepare a "thiol-free" plasma matrix for your calibration standards by treating blank plasma with a maleimide-containing compound to remove endogenous thiols.[3]This helps to mimic the matrix effects of the actual samples without the interference of endogenous thiol-amino acids, leading to more accurate quantification.
Suboptimal Derivatization Ensure the correct pH and molar excess of the derivatization reagent. For example, with AccQ•Tag, a 4-6x molar excess is needed for complete derivatization.Incomplete derivatization will lead to a lower signal for the target analyte.
Issue 2: High Variability and Poor Reproducibility in Results
Possible Cause Troubleshooting Step Rationale
Inconsistent Sample Handling Standardize the time between sample collection and the addition of stabilizing agents (reducing and alkylating agents).[11]Thiol oxidation is a rapid process.[1] Consistent timing is crucial to ensure that all samples are treated at a similar stage of potential degradation.
Moisture in GC Derivatization When using silylation reagents like MTBSTFA, ensure all glassware is thoroughly dried and perform the reaction under an inert atmosphere if possible.[7]Moisture can react with the silylation reagent, reducing the derivatization efficiency and leading to inconsistent results.[7]
Instability of Derivatives Analyze derivatized samples as quickly as possible. If storage is necessary, investigate the stability of the specific derivatives at different temperatures. Some OPA derivatives, for instance, can be unstable.[5]The stability of the derivatized product can vary significantly depending on the reagent used and the storage conditions.

Experimental Protocols

Protocol 1: Sample Preparation for Plasma Thiol-Amino Acid Analysis by LC-MS/MS

This protocol is a generalized procedure based on common practices to minimize ex vivo oxidation.

  • Blood Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

  • Immediate Stabilization: Immediately after collection, add a solution of iodoacetamide (IAM) to the whole blood to a final concentration of 10-20 mM to alkylate the thiol groups and prevent oxidation.[11]

  • Plasma Separation: Centrifuge the blood sample (e.g., at 2000 x g for 15 minutes at 4°C) to separate the plasma.

  • Protein Precipitation: To 100 µL of plasma, add 100 µL of 10% perchloric acid (PCA) or another suitable acid to precipitate the proteins.[11]

  • Centrifugation: Centrifuge the mixture (e.g., at 14,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the free amino acids.

  • Derivatization (Optional but Recommended): Proceed with a validated derivatization protocol suitable for your LC-MS/MS system (e.g., using SBD-F or AccQ•Tag).[9]

  • Analysis: Inject the prepared sample into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) for various thiol-containing amino acids using an LC-MS/MS method with a double derivatization technique (IAM and isopropylchloroformate).

AnalyteLimit of Detection (nM)
Homocysteine5 - 20
Cysteine5 - 20
Glutathione5 - 20
Cysteinylglycine5 - 20
Data derived from a study using a specific LC-MS/MS method and may vary based on instrumentation and protocol.[11]

Visualizations

Thiol_Amino_Acid_Sample_Prep_Workflow Workflow for Thiol-Amino Acid Sample Preparation cluster_collection Sample Collection cluster_stabilization Stabilization cluster_processing Sample Processing cluster_analysis Analysis blood_collection Whole Blood Collection (e.g., EDTA tube) add_iam Immediate addition of Iodoacetamide (IAM) blood_collection->add_iam Crucial for preventing ex vivo oxidation centrifuge1 Centrifuge to separate plasma add_iam->centrifuge1 protein_precip Protein Precipitation (e.g., with PCA) centrifuge1->protein_precip centrifuge2 Centrifuge to pellet protein protein_precip->centrifuge2 collect_supernatant Collect Supernatant centrifuge2->collect_supernatant derivatization Derivatization (e.g., SBD-F, AccQ•Tag) collect_supernatant->derivatization lcms_analysis LC-MS/MS Analysis derivatization->lcms_analysis

Caption: A typical workflow for preparing biological samples for thiol-amino acid analysis.

Troubleshooting_Logic Troubleshooting Logic for Low Analytical Signal cluster_causes Potential Causes cluster_solutions Solutions start Low or No Signal for Thiol-Amino Acid cause1 Analyte Oxidation start->cause1 cause2 Poor Chromatographic Retention start->cause2 cause3 Ion Suppression start->cause3 cause4 Incomplete Derivatization start->cause4 solution1 Use Reducing & Alkylating Agents cause1->solution1 solution2 Derivatize Analytes or Use HILIC Column cause2->solution2 solution3 Use Matrix-Matched Calibrants cause3->solution3 solution4 Optimize Derivatization (pH, Reagent Excess) cause4->solution4

References

method refinement for consistent 3-Sulfanyl-D-isovaline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 3-Sulfanyl-D-isovaline

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the consistent synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Question: I am observing a low yield after the introduction of the thiol group. What are the potential causes and solutions?

Answer: Low yields during the thiol introduction step can stem from several factors. Firstly, ensure that your starting material, a protected D-isovaline derivative (e.g., with a leaving group at the 3-position), is of high purity. Impurities can interfere with the reaction. Secondly, the choice of thiolating agent is crucial. Reagents like sodium hydrosulfide (NaSH) can be effective, but reaction conditions must be optimized. Consider the following:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the reaction time or temperature incrementally.

  • Side Reactions: The formation of disulfide bonds by oxidation of the desired product can be a significant side reaction. To mitigate this, ensure all solvents are de-gassed, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). The addition of a reducing agent like dithiothreitol (DTT) to the work-up can also help cleave any formed disulfides.

  • Substrate Degradation: The reaction conditions might be too harsh, leading to the degradation of your starting material or product. If you suspect this, try running the reaction at a lower temperature for a longer duration.

Question: My final product shows impurities that are difficult to separate by column chromatography. How can I improve the purification process?

Answer: Co-eluting impurities are a common challenge. Here are several strategies to improve purification:

  • Optimize Chromatography Conditions: Experiment with different solvent systems for your column chromatography. A shallower gradient or isocratic elution might provide better separation. Consider using a different stationary phase (e.g., a different pore size silica gel or a C18 reversed-phase column).

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. Test various solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble.

  • Derivatization: As a last resort, you can temporarily protect or derivatize the thiol or amine group to alter the polarity of your compound, potentially allowing for easier separation from the impurity. The protecting group can then be removed in a subsequent step.

Question: I am concerned about potential racemization during the synthesis. How can I check the enantiomeric purity of my this compound?

Answer: Maintaining the stereochemical integrity of the D-enantiomer is critical. To confirm the enantiomeric purity, you will need to use a chiral analytical technique:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for determining enantiomeric excess. You will need to use a chiral stationary phase column.

  • Nuclear Magnetic Resonance (NMR) with a Chiral Shift Reagent: Adding a chiral shift reagent to your NMR sample can induce a chemical shift difference between the two enantiomers, allowing you to quantify their ratio.

If you observe significant racemization, review your reaction steps. Harsh acidic or basic conditions, as well as excessive heat, can lead to epimerization at the alpha-carbon.

Summary of Common Issues and Solutions
Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction, side reactions (e.g., disulfide formation), substrate degradation.Monitor reaction progress (TLC/LC-MS), increase reaction time/temperature, use an inert atmosphere, add a reducing agent during work-up, use milder reaction conditions.
Purification Difficulties Co-eluting impurities.Optimize column chromatography solvent system, attempt recrystallization, consider temporary derivatization of the product.
Racemization Harsh acidic or basic conditions, high temperatures.Use milder reaction conditions, check enantiomeric purity using chiral HPLC or NMR with a chiral shift reagent.
Disulfide Formation Oxidation of the thiol group.Work under an inert atmosphere, use de-gassed solvents, add a reducing agent like DTT during work-up.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting material for the synthesis of this compound?

A suitable and commercially available starting material would be D-isovaline. The synthesis would then involve the protection of the amine and carboxylic acid groups, followed by the introduction of a leaving group at the 3-position to facilitate the nucleophilic substitution with a thiol-containing reagent.

Q2: Which protecting groups are recommended for the amine and carboxylic acid functionalities?

For the amine group, a Boc (tert-butyloxycarbonyl) group is a good choice due to its stability under a wide range of conditions and its ease of removal with mild acid. The carboxylic acid can be protected as a methyl or ethyl ester, which can be hydrolyzed under basic conditions at the end of the synthesis.

Q3: How can I introduce a leaving group at the 3-position of the isovaline backbone?

After protecting the amine and carboxyl groups, a hydroxyl group can be introduced at the 3-position. This can then be converted to a good leaving group, such as a tosylate or mesylate, which can be readily displaced by a sulfur nucleophile.

Q4: What are the critical safety precautions when working with thiolating agents?

Many thiolating agents, such as hydrogen sulfide and its salts, are toxic and have a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

Experimental Protocol: Introduction of the Sulfanyl Group

This protocol describes a hypothetical method for the introduction of the sulfanyl group onto a protected D-isovaline derivative.

Objective: To synthesize Boc-3-sulfanyl-D-isovaline methyl ester from Boc-3-tosyl-D-isovaline methyl ester.

Materials:

  • Boc-3-tosyl-D-isovaline methyl ester (1 equivalent)

  • Sodium hydrosulfide (NaSH) (1.5 equivalents)

  • Anhydrous, de-gassed N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Dithiothreitol (DTT)

Procedure:

  • Dissolve Boc-3-tosyl-D-isovaline methyl ester in anhydrous, de-gassed DMF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydrosulfide (NaSH) portion-wise over 15 minutes, ensuring the temperature does not rise above 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, carefully quench the reaction by pouring it into a beaker of cold, saturated aqueous ammonium chloride solution.

  • Add a small amount of DTT to the quenched mixture to reduce any disulfide byproducts.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

experimental_workflow start Start: D-Isovaline protect Protection of Amine and Carboxylic Acid start->protect functionalize Introduction of Leaving Group at 3-Position protect->functionalize thiolation Nucleophilic Substitution with Thiolating Agent functionalize->thiolation deprotect Deprotection of Amine and Carboxylic Acid thiolation->deprotect purify Final Purification (e.g., HPLC) deprotect->purify end End: this compound purify->end

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_time Increase Reaction Time/Temp incomplete->increase_time check_side_products Analyze for Side Products (e.g., Disulfides) complete->check_side_products side_products_present Side Products Present check_side_products->side_products_present Yes no_side_products No Significant Side Products check_side_products->no_side_products No use_inert_atm Use Inert Atmosphere/Degassed Solvents side_products_present->use_inert_atm milder_conditions Consider Milder Conditions no_side_products->milder_conditions

Caption: A troubleshooting decision tree for addressing low reaction yields.

overcoming poor solubility of 3-Sulfanyl-D-isovaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor solubility of 3-Sulfanyl-D-isovaline during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

A1: this compound is a non-proteinogenic amino acid derivative.[1] Like other amino acids, its solubility is significantly influenced by the pH of the aqueous solution.[2][3][4] It contains both a basic amino group and an acidic carboxylic acid group, allowing it to exist as a zwitterion, a cation, or an anion depending on the pH.[5] Generally, amino acids exhibit their lowest solubility at their isoelectric point (pI) and are more soluble in acidic or basic solutions.[3][6] While D-isovaline is reported to be freely soluble in water, the addition of the sulfanyl group may alter its solubility characteristics.[7][8][9][10]

Q2: Why am I observing poor solubility of this compound in my aqueous buffer?

A2: Poor solubility in an aqueous buffer is often due to the pH of the solution being close to the isoelectric point (pI) of the compound. At the pI, the net charge of the molecule is zero, minimizing its interaction with water molecules and leading to precipitation. Another possibility is that the desired concentration exceeds the intrinsic solubility of the compound under the specific experimental conditions.

Q3: Can I dissolve this compound in organic solvents?

A3: While possible, the solubility of amino acid derivatives in organic solvents can be limited, especially for polar zwitterionic forms. The use of co-solvents, which are mixtures of water and a miscible organic solvent, is a more common and effective strategy to enhance solubility.[11][12]

Troubleshooting Guide

Issue: this compound is not dissolving in my aqueous solution.

This guide provides a systematic approach to troubleshoot and overcome the poor solubility of this compound.

Step 1: pH Adjustment

The primary method for improving the solubility of amino acid derivatives is to adjust the pH of the solution.

  • Rationale: Moving the pH away from the isoelectric point (pI) will cause the molecule to become charged (cationic at low pH, anionic at high pH), which increases its interaction with polar water molecules and enhances solubility.[2][3][4]

  • Protocol:

    • Prepare a slurry of this compound in your desired aqueous buffer.

    • While stirring, slowly add a small amount of a dilute acid (e.g., 0.1 M HCl) or a dilute base (e.g., 0.1 M NaOH) dropwise.

    • Monitor the pH and observe the dissolution of the compound.

    • Continue adding the acid or base until the compound is fully dissolved.

    • Be mindful of the final pH to ensure it is compatible with your experimental setup.

Step 2: Utilize a Co-solvent System

If pH adjustment alone is insufficient or not suitable for your experiment, a co-solvent system can be employed.

  • Rationale: Co-solvents can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[11][12] Common co-solvents for biological applications include ethanol, DMSO, and polyethylene glycols (PEGs).[13]

  • Protocol:

    • Attempt to dissolve this compound in a small amount of a water-miscible organic solvent (e.g., ethanol, DMSO).

    • Once dissolved, slowly add this solution dropwise to your aqueous buffer while stirring vigorously to prevent precipitation.

    • The final concentration of the organic solvent should be kept to a minimum to avoid any adverse effects on your experiment.

Step 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.

  • Rationale: The hydrophobic cavity of cyclodextrins can form inclusion complexes with the nonpolar parts of guest molecules, while the hydrophilic exterior ensures solubility in water.[14][15][16][17]

  • Protocol:

    • Prepare a solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in your aqueous buffer.

    • Add the this compound powder to the cyclodextrin solution.

    • Stir the mixture, and if necessary, gently heat or sonicate to facilitate complex formation and dissolution.

Data Presentation

Table 1: Hypothetical pH-Dependent Solubility of this compound at 25°C

pHPredicted Predominant SpeciesSolubility (mg/mL)
2.0Cationic> 100
4.0Zwitterionic/Cationic25
6.0Zwitterionic< 1
8.0Zwitterionic/Anionic30
10.0Anionic> 100

Note: This table presents hypothetical data based on the general behavior of amino acids. Actual solubility should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution of this compound by pH Adjustment

  • Weigh 10 mg of this compound powder.

  • Add 0.8 mL of purified water to create a slurry.

  • While stirring, add 0.1 M NaOH dropwise until the solid completely dissolves.

  • Check the pH of the solution.

  • Adjust the volume to 1.0 mL with purified water.

  • Sterile filter the solution through a 0.22 µm filter if required for your application.

Protocol 2: Solubilization using a Co-solvent (DMSO)

  • Weigh 10 mg of this compound.

  • Add 100 µL of DMSO to the powder and vortex until fully dissolved.

  • Slowly add this solution dropwise to 900 µL of your desired aqueous buffer while vortexing.

  • If any precipitation occurs, try reducing the initial concentration or increasing the proportion of the aqueous buffer.

Visualization

G cluster_0 Troubleshooting Workflow for Poor Solubility start Start: Poor solubility of This compound observed ph_adjust Step 1: Adjust pH (Add dilute acid or base) start->ph_adjust dissolved1 Compound Dissolved? ph_adjust->dissolved1 cosolvent Step 2: Use a Co-solvent (e.g., DMSO, Ethanol) dissolved1->cosolvent No end Proceed with Experiment dissolved1->end Yes dissolved2 Compound Dissolved? cosolvent->dissolved2 cyclodextrin Step 3: Use Cyclodextrin (e.g., HP-β-CD) dissolved2->cyclodextrin No dissolved2->end Yes dissolved3 Compound Dissolved? cyclodextrin->dissolved3 consult Consult Further Technical Support dissolved3->consult No dissolved3->end Yes

Caption: Troubleshooting workflow for overcoming poor solubility.

References

troubleshooting peak tailing in chromatography of 3-Sulfanyl-D-isovaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of 3-Sulfanyl-D-isovaline. The information is tailored to researchers, scientists, and drug development professionals to help ensure robust and reliable analytical results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing significant peak tailing with this compound. What are the primary causes?

Peak tailing for this compound is a common issue that can compromise resolution and quantification accuracy.[1] It typically arises from multiple retention mechanisms or undesirable secondary interactions within the chromatographic system.[2][3][4] Given the structure of this compound, which contains a basic amino group, an acidic carboxylic acid group, and a reactive thiol (sulfhydryl) group, the following are the most probable causes:

  • Secondary Silanol Interactions: This is one of the most frequent causes of peak tailing, especially for compounds with basic functional groups like the primary amine in this compound.[3] Residual silanol groups (Si-OH) on the surface of silica-based stationary phases can exist in an ionized, negatively charged state (Si-O⁻).[4] The positively charged amino group of your analyte can then undergo strong secondary electrostatic interactions with these sites, leading to delayed elution for a portion of the analyte molecules and resulting in a tailing peak.[5]

  • Analyte-Metal Interactions (Chelation): The thiol group in this compound is a known chelating agent for metals.[6][7] Trace metal contaminants within the silica packing material or, more commonly, interactions with the stainless-steel surfaces of the HPLC system (e.g., column frits, tubing) can lead to chelation.[8][9] This interaction can create an additional retention mechanism, causing peak distortion and tailing.[8]

  • Inappropriate Mobile Phase pH: this compound is a zwitterionic compound with multiple ionizable groups (amino, carboxyl, and thiol). The pH of the mobile phase dictates the ionization state of these groups. If the mobile phase pH is too close to the pKa of any of these functional groups, a mixed population of ionized and non-ionized species will exist, leading to poor peak shape.

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing the peak to broaden and tail.[1][3] This is particularly noticeable if all peaks in the chromatogram are tailing.[3]

  • Physical or Mechanical Issues: Problems such as a partially blocked column inlet frit, the formation of a void at the column head, or excessive extra-column volume (e.g., long tubing) can distort the flow path and cause all peaks to tail.[1][2][10]

Q2: How can I troubleshoot and resolve peak tailing for this compound?

A systematic approach is crucial for effectively troubleshooting peak tailing. The following flowchart and detailed explanations will guide you through the process.

G cluster_0 Troubleshooting Peak Tailing for this compound start Observe Peak Tailing check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks system_check Suspect System/Mechanical Issue check_all_peaks->system_check Yes analyte_specific Suspect Analyte-Specific Chemical Interactions check_all_peaks->analyte_specific No check_frit 1. Check/replace column frit. 2. Use guard column/in-line filter. system_check->check_frit check_column Inspect for column void. Consider replacing the column. check_frit->check_column check_extracolumn Minimize extra-column volume (shorter/narrower tubing). check_column->check_extracolumn check_overload Reduce sample concentration/injection volume. check_extracolumn->check_overload end_solution Peak Shape Improved check_overload->end_solution optimize_ph Optimize Mobile Phase pH analyte_specific->optimize_ph ph_details Adjust pH to be ~2 units away from analyte pKa values. For this compound, try pH 2.5-3.5. optimize_ph->ph_details add_modifier Use Mobile Phase Additives optimize_ph->add_modifier modifier_details 1. Add buffer (e.g., 10-25 mM phosphate or formate). 2. Consider a metal chelating agent (e.g., low conc. EDTA) or an antioxidant for the thiol group. add_modifier->modifier_details change_column Change Column/Stationary Phase add_modifier->change_column column_details 1. Use a high-purity, end-capped silica column. 2. Consider a column with a different chemistry (e.g., HILIC, mixed-mode). 3. Use a bio-inert or PEEK-lined column. change_column->column_details change_column->end_solution

Caption: A logical workflow for troubleshooting peak tailing.
Detailed Troubleshooting Steps:

  • Optimize Mobile Phase pH: This is the most critical first step for an analyte-specific tailing issue.

    • Rationale: To minimize secondary interactions with silanols and to ensure the analyte is in a single ionic state. For this compound, the amino group will be protonated (positive charge) at acidic pH. The thiol group of cysteine has a pKa around 8.3, so it will be protonated (neutral) at acidic to neutral pH.[11] The carboxylic acid group (pKa ~2) will be largely protonated (neutral) at very low pH and deprotonated (negative) above ~pH 3.

    • Recommendation: Operate at a low pH, typically between 2.5 and 3.5 . In this range, the amino group is protonated (R-NH3+), the carboxylic acid group is mostly deprotonated (R-COO-), and the thiol group is protonated (R-SH). This suppresses the ionization of acidic silanol groups on the stationary phase, minimizing the secondary interactions that cause tailing.[4]

  • Use a High-Purity, End-Capped Column:

    • Rationale: Modern "Type B" silica columns are high-purity and have lower metal content. "End-capping" is a process that chemically derivatizes most of the remaining accessible silanol groups, further reducing the sites for secondary interactions.[4]

    • Recommendation: If you are not already, switch to a high-quality, end-capped C18 or C8 column. For highly polar compounds like amino acids, specialized columns such as those designed for polar analytes or aqueous mobile phases may provide better peak shape.[12][13]

  • Incorporate Mobile Phase Additives:

    • Rationale: Additives can mask residual silanol groups or prevent unwanted interactions.

    • Recommendations:

      • Buffers: Use a buffer (e.g., 10-25 mM phosphate or formate) to maintain a stable pH.[3]

      • Competitive Amines (Use with Caution): In some older methods, a small amount of a competitive amine like triethylamine (TEA) was added to the mobile phase to interact with the active silanol sites. However, this can suppress MS signals and is less common with modern columns.[11]

      • Antioxidants/Chelators: To mitigate issues with the thiol group, consider adding a small amount of an antioxidant like Dithiothreitol (DTT) to the sample diluent to prevent disulfide bond formation, or a weak chelating agent like EDTA to the mobile phase to sequester metal ions.[9]

  • Consider Metal-Free or Bio-Inert Systems:

    • Rationale: To eliminate the possibility of analyte-metal interactions.

    • Recommendation: If peak tailing persists and metal chelation is suspected, use a PEEK or MP35N-lined column and system components. These "bio-inert" or "biocompatible" systems replace stainless steel in the flow path to prevent metal-analyte interactions.[8]

  • Address Physical and Mechanical Issues:

    • Rationale: If all peaks are tailing, the problem is likely systemic rather than chemical.[10]

    • Recommendations:

      • Check for Blockages: A partially blocked column inlet frit is a common cause of universal peak tailing.[10] Try back-flushing the column (if the manufacturer allows) or replace the frit. Using a guard column or an in-line filter can prevent this.[1][2]

      • Inspect for Voids: A void at the head of the column can cause peak distortion. This often results from pressure shocks or improper column handling and usually requires column replacement.[2]

      • Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible to reduce peak broadening and tailing.[2]

Quantitative Data Summary

Analyte TypeMobile Phase pHTypical Asymmetry Factor (As)Rationale for Peak Shape
Basic Compound7.0> 2.0[4]At neutral pH, silanol groups are ionized (Si-O⁻), leading to strong secondary interactions with the protonated basic analyte (R-NH3⁺), causing significant tailing.[4]
Basic Compound3.01.2 - 1.5[4]At low pH, silanol ionization is suppressed (Si-OH), greatly reducing secondary interactions and improving peak symmetry.[4]

Experimental Protocols

The following are example starting protocols for the analysis of underivatized thiol-containing amino acids, which can be adapted for this compound.

Protocol 1: Reversed-Phase HPLC

This protocol is a good starting point for many standard HPLC systems.

  • Column: High-purity, end-capped C18 (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 2-5%) and increase linearly to elute the compound. A shallow gradient is often beneficial for polar compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Detection: UV at 200-210 nm (note: sensitivity may be low without derivatization).[10]

  • Injection Volume: 5-10 µL.

  • Sample Diluent: Mobile Phase A or a compatible weak solvent.

Protocol 2: Mixed-Mode Chromatography

This approach can offer alternative selectivity and improved retention for polar, zwitterionic compounds.

  • Column: Mixed-mode column (e.g., Primesep 100, which has embedded anion-exchange groups).[10]

  • Mobile Phase: Acetonitrile/Water (e.g., 20/80 v/v) with an acidic modifier.[10]

  • Acid Modifier: 0.1% Sulfuric Acid.[10]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or slightly elevated (e.g., 30 °C).

  • Detection: UV at 200 nm.[10]

  • Injection Volume: 5-10 µL.

Note on Derivatization: If sensitivity is an issue or peak shape problems cannot be resolved, pre-column derivatization is a common strategy in amino acid analysis. However, this adds complexity to the sample preparation process.[12]

References

Technical Support Center: Optimization of Cleavage Cocktails for Peptides with 3-Sulfanyl-D-isovaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of cleavage cocktails for peptides containing the non-standard amino acid 3-Sulfanyl-D-isovaline (a penicillamine derivative).

Frequently Asked Questions (FAQs)

Q1: What is the recommended standard cleavage cocktail for peptides containing this compound?

A1: For peptides containing this compound (penicillamine), a robust and commonly used cleavage cocktail is Reagent K .[1] The composition of Reagent K is tailored for peptides with sensitive residues, including the thiol group of this compound.[1][2]

Q2: Why is a specialized cleavage cocktail like Reagent K necessary for peptides with this compound?

A2: During the trifluoroacetic acid (TFA)-mediated cleavage from the solid-phase resin, reactive cationic species are generated from the cleavage of protecting groups and the resin linker.[3][4] The nucleophilic thiol group of this compound is susceptible to alkylation by these cations, leading to undesired side products.[4] Reagent K contains a combination of scavengers designed to trap these reactive species, thus protecting the peptide from modification.[1][2]

Q3: What are the functions of the different components in Reagent K?

A3: Each component in Reagent K has a specific role:

  • Trifluoroacetic Acid (TFA): The strong acid that cleaves the peptide from the resin and removes most side-chain protecting groups.[3]

  • Phenol: Acts as a scavenger for carbocations and is thought to offer some protection to tyrosine and tryptophan residues.[4]

  • Thioanisole: A scavenger that is particularly effective in preventing the reattachment of the peptide to the resin and protecting methionine and tryptophan residues.[2]

  • 1,2-Ethanedithiol (EDT): A potent scavenger for a wide range of cationic species and helps to maintain a reducing environment, preventing oxidation of the thiol group.[3][4]

  • Water: Acts as a scavenger and helps to hydrolyze cleaved protecting groups.[3]

Q4: Can I use a standard cleavage cocktail for cysteine-containing peptides for my this compound peptide?

A4: Yes, cleavage cocktails developed for cysteine-containing peptides are a good starting point, as the primary concern is the protection of the sulfhydryl group. A common cocktail for peptides with Cys, Met, or Trp consists of 94% TFA, 1% triisopropylsilane (TIS), 2.5% water, and 2.5% EDT.[3] However, due to the steric hindrance from the gem-dimethyl groups in this compound, reaction times may need to be optimized. It is always recommended to perform a small-scale trial cleavage first.

Troubleshooting Guide

This guide addresses common issues encountered during the cleavage of peptides containing this compound.

Issue 1: Incomplete Cleavage or Low Peptide Yield

Possible Causes:

  • Insufficient cleavage time.

  • Inadequate volume of cleavage cocktail.

  • Steric hindrance from the this compound residue slowing down the cleavage.

  • Reattachment of the cleaved peptide to the resin.

Solutions:

  • Extend Cleavage Time: For peptides containing multiple bulky residues or for longer peptide sequences, the standard 1-2.5 hour cleavage time may be insufficient.[2] Monitor the cleavage progress by taking small aliquots at different time points and analyzing by HPLC.

  • Increase Cocktail Volume: Ensure complete swelling and submersion of the resin. A general guideline is to use 10-40 mL of cleavage cocktail per gram of peptide resin.[2]

  • Optimize Scavenger Composition: Reattachment of the peptide to the resin can be minimized by using effective scavengers like thioanisole.[5] Ensure your cleavage cocktail is freshly prepared.

  • Perform a Second Cleavage: After filtering the initial cleavage mixture, the resin can be washed with fresh TFA and then treated with the cleavage cocktail a second time to recover any remaining peptide.

Issue 2: Presence of Unexpected Peaks in HPLC (Side Product Formation)

Possible Causes:

  • Alkylation of the Thiol Group: The sulfhydryl group of this compound can be alkylated by carbocations generated during cleavage.

  • Oxidation: The thiol group can be oxidized to form disulfide bonds (dimers or oligomers) if the cleavage and work-up are not performed under a reducing environment.

Solutions:

  • Ensure Adequate Scavengers: Use a comprehensive cleavage cocktail like Reagent K, which contains multiple scavengers (phenol, thioanisole, EDT) to effectively quench reactive cationic species.[1][2] Triisopropylsilane (TIS) is also a very effective scavenger for trityl cations and other carbocations.[6]

  • Maintain a Reducing Environment: The presence of a dithiol scavenger like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) in the cleavage cocktail helps to prevent oxidation.[3] During work-up, it is advisable to blanket the solutions with an inert gas like nitrogen or argon.[5]

  • Check Purity of Reagents: Old or impure TFA and scavengers can lead to side reactions. Always use fresh, high-quality reagents.

Issue 3: Poor Peptide Precipitation or Oily Product

Possible Causes:

  • The peptide is highly hydrophobic and soluble in the precipitation solvent (e.g., diethyl ether).

  • Residual scavengers are co-precipitating with the peptide.

Solutions:

  • Concentrate the Cleavage Mixture: Before precipitating with cold ether, concentrate the TFA filtrate to a syrup under reduced pressure.[2] This reduces the volume of ether required and can improve precipitation.

  • Thorough Washing: After precipitation, wash the peptide pellet multiple times with cold methyl-tert-butyl ether (MTBE) or diethyl ether to remove residual scavengers.[1]

  • Alternative Precipitation Solvents: If the peptide remains soluble in ether, try other non-polar solvents for precipitation.

Quantitative Data: Cleavage Cocktail Compositions

The following table summarizes the compositions of various cleavage cocktails suitable for peptides with sensitive residues like this compound.

Reagent NameTFA (%)Phenol (%)Water (%)Thioanisole (%)1,2-Ethanedithiol (EDT) (%)Triisopropylsilane (TIS) (%)Other Components (%)Primary ApplicationReference
Reagent K 82.55552.5--General use for sensitive residues (Cys, Met, Trp, Tyr)[1][2]
Modified Reagent K 905-53-Anisole (2%)Peptides with sulfonyl-protected Arginine-
Standard Cys Cocktail 94-2.5-2.51-Peptides with Cys, Met, or Trp[3]
Reagent B (Odorless) 8855--2-Scavenging trityl groups[7]

Experimental Protocols

Protocol 1: General Cleavage Procedure using Reagent K
  • Resin Preparation: If the N-terminal Fmoc group is present, remove it using a standard procedure (e.g., 20% piperidine in DMF). Wash the resin thoroughly with dichloromethane (DCM) and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare fresh Reagent K by combining trifluoroacetic acid, phenol, water, thioanisole, and 1,2-ethanedithiol in a volumetric ratio of 82.5:5:5:5:2.5.

  • Cleavage Reaction: Suspend the dry peptide resin in Reagent K (using approximately 10-40 mL per gram of resin).[2] Stir the mixture at room temperature for 1 to 2.5 hours. For peptides with multiple arginine residues or other complex sequences, the cleavage time may need to be extended.[2]

  • Peptide Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • (Optional but recommended) Concentrate the combined filtrates to a syrupy consistency using a rotary evaporator.[2]

    • Add the concentrated solution dropwise to a 10-fold volume of cold methyl-tert-butyl ether (MTBE) or diethyl ether to precipitate the peptide.[1][2]

  • Washing and Drying:

    • Centrifuge the precipitated peptide at a low speed (e.g., 7,000 x g for 7 minutes) and decant the ether.[1]

    • Wash the peptide pellet twice more with cold MTBE to remove residual scavengers.[1]

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve the crude peptide in an appropriate solvent (e.g., 50% acetonitrile in water) and analyze its purity by RP-HPLC and mass spectrometry.

Visualizations

Cleavage_Troubleshooting_Workflow cluster_start Start: Cleavage of this compound Peptide cluster_analysis Analysis cluster_outcome Outcome Assessment cluster_success Success cluster_troubleshooting Troubleshooting cluster_solutions Solutions Start Perform Small-Scale Trial Cleavage (e.g., with Reagent K) Analyze Analyze Crude Product (HPLC, Mass Spectrometry) Start->Analyze Outcome Good Yield & Purity? Analyze->Outcome Success Proceed with Large-Scale Cleavage Outcome->Success Yes Problem Identify Issue Outcome->Problem No LowYield Low Yield/ Incomplete Cleavage Problem->LowYield Low Yield SideProducts Side Products/ Impurity Peaks Problem->SideProducts Impure Sol_LowYield Extend Cleavage Time Increase Cocktail Volume Re-cleave Resin LowYield->Sol_LowYield Sol_SideProducts Use Fresh Scavengers Ensure Reducing Environment Check Reagent Purity SideProducts->Sol_SideProducts Sol_LowYield->Start Re-optimize Sol_SideProducts->Start Re-optimize

Caption: Troubleshooting workflow for the cleavage of peptides containing this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_final Final Steps ResinPrep 1. Dry Peptide Resin CocktailPrep 2. Prepare Fresh Cleavage Cocktail (e.g., Reagent K) Cleavage 3. Suspend Resin in Cocktail (1-2.5 hours, RT) CocktailPrep->Cleavage Filter 4. Filter Resin, Collect Filtrate Cleavage->Filter Concentrate 5. Concentrate Filtrate (Optional) Filter->Concentrate Precipitate 6. Precipitate Peptide in Cold Ether/MTBE Concentrate->Precipitate Wash 7. Wash Peptide Pellet Precipitate->Wash Dry 8. Dry Crude Peptide Wash->Dry Analyze 9. Analyze by HPLC/MS Dry->Analyze

Caption: Standard experimental workflow for peptide cleavage and isolation.

References

minimizing racemization during 3-Sulfanyl-D-isovaline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-Sulfanyl-D-isovaline. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this synthesis, with a primary focus on maintaining the stereochemical integrity of the D-isovaline core.

Frequently Asked Questions (FAQs)

Q1: Why is D-isovaline generally considered resistant to racemization?

A1: D-isovaline is an α,α-disubstituted amino acid, meaning it lacks a hydrogen atom at the α-carbon. The common mechanism for amino acid racemization involves the deprotonation of this α-hydrogen to form a planar enolate intermediate, which can then be protonated from either face, leading to a loss of stereochemistry. Since D-isovaline does not have an α-hydrogen, this primary pathway for racemization is blocked, making it highly resistant to racemization under many standard conditions, especially in aqueous solutions.[1][2][3]

Q2: Under what conditions could racemization or epimerization still be a concern during the synthesis of this compound?

A2: While the α-carbon is robust, the introduction of a sulfanyl group at the β-carbon (position 3) creates a new chiral center. The primary concern is therefore not racemization at the α-carbon, but rather controlling the stereochemistry of the sulfanylation reaction to prevent the formation of diastereomers. Furthermore, extremely harsh reaction conditions (e.g., very high temperatures or aggressive reagents) could theoretically lead to side reactions that might compromise the molecule's overall structure, although α-carbon racemization remains highly unlikely.

Q3: What are the most critical steps in the synthesis of this compound to control stereochemistry?

A3: The most critical step is the introduction of the sulfanyl group at the 3-position. The choice of sulfenylating agent, reaction conditions, and the substrate (a suitably protected D-isovaline derivative) will determine the diastereoselectivity of this transformation. Stereoselective methods, potentially involving chiral auxiliaries or catalysts, are recommended to ensure the desired stereoisomer is formed.

Q4: Which protecting groups are recommended for the amine and carboxyl groups of D-isovaline during this synthesis?

A4: A robust protection strategy is essential.[4][5][6]

  • α-Amino Group: The Boc (tert-butyloxycarbonyl) group is a common and effective choice. It is stable under a wide range of conditions but can be removed with moderate acid (e.g., trifluoroacetic acid, TFA), which is unlikely to affect the stereocenter.[7]

  • Carboxyl Group: Esterification, for example to a methyl or benzyl ester, is a standard method. A benzyl ester (OBn) is particularly useful as it can be removed by hydrogenolysis, which are typically mild conditions that will not endanger chiral centers.

Q5: What type of protecting group should be used for the sulfanyl moiety?

A5: The thiol group is nucleophilic and susceptible to oxidation, so it should be protected during synthesis and deprotected in the final step.[8] Common thiol protecting groups include:

  • Trityl (Trt): Removed with mild acid and scavengers.

  • Acetamidomethyl (Acm): Stable to acid and can be removed with mercury(II) or iodine.

  • tert-Butyl (tBu): A very stable group, requiring strong acid for removal.[7]

The choice depends on the orthogonality required with the other protecting groups in your synthetic scheme.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Diastereoselectivity (Formation of Epimers at C3) 1. Non-stereoselective sulfanylation method. 2. Racemization at the β-carbon during the reaction.1. Employ a stereoselective synthesis method, such as using a chiral auxiliary on the D-isovaline starting material. 2. Optimize reaction conditions: lower the temperature, use a non-polar solvent, and choose a sterically hindered, non-nucleophilic base.[9] 3. Screen different sulfenylating agents.
Low Yield of Sulfanylated Product 1. Incomplete reaction. 2. Steric hindrance from the α,α-disubstituted center. 3. Side reactions, such as oxidation of an unprotected thiol.1. Increase reaction time or temperature cautiously, monitoring for side product formation. 2. Use a less sterically hindered sulfenylating agent if possible. 3. Ensure the thiol is introduced in a protected form or handled under an inert atmosphere.
Unwanted Side Products During Deprotection 1. Protecting groups are not fully orthogonal. 2. Harsh deprotection conditions are cleaving more than the target group or causing degradation. 3. Scavengers were not used during cleavage of acid-labile groups (e.g., Boc, Trt).1. Re-evaluate the protecting group strategy to ensure orthogonality.[4][6] 2. Use milder deprotection conditions where possible (e.g., hydrogenolysis for Bn esters instead of strong acid/base). 3. Always use scavengers like triisopropylsilane (TIS) or dithiothreitol (DTT) during acidic deprotection to prevent side reactions.[10]
Difficulty in Purifying the Final Product 1. Presence of closely related diastereomers. 2. The product is a zwitterion with poor solubility in common chromatography solvents.1. Use a high-resolution chiral chromatography method (e.g., chiral HPLC) to separate diastereomers.[11] 2. Consider purifying the product in its protected form before the final deprotection step. 3. For the final zwitterionic product, ion-exchange chromatography or reverse-phase HPLC with appropriate mobile phase modifiers (e.g., TFA or formic acid) may be effective.

Proposed Experimental Workflow & Protocols

The following is a proposed, generalized workflow for the synthesis of this compound. Note: These are illustrative protocols and must be optimized for specific laboratory conditions and reagents.

G cluster_0 Synthesis Workflow Start D-Isovaline Protect Step 1: Protection (Amine and Carboxyl) Start->Protect e.g., Boc-anhydride, Benzyl bromide Activate Step 2: β-Carbon Activation (e.g., Halogenation) Protect->Activate e.g., NBS, light Sulfanylate Step 3: Sulfanylation (Nucleophilic Substitution) Activate->Sulfanylate e.g., Trityl sodium thiolate Deprotect Step 4: Deprotection (Final Product Liberation) Sulfanylate->Deprotect e.g., TFA/TIS, H2, Pd/C End This compound Deprotect->End

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Protection of D-isovaline
  • Carboxyl Protection (Benzyl Ester): Suspend D-isovaline in toluene. Add benzyl alcohol and a catalytic amount of p-toluenesulfonic acid. Heat to reflux with a Dean-Stark apparatus to remove water. After completion, cool the reaction and neutralize. Extract the benzyl ester and purify.

  • Amine Protection (Boc Group): Dissolve the D-isovaline benzyl ester in a suitable solvent like dichloromethane (DCM). Add di-tert-butyl dicarbonate (Boc₂O) and a non-nucleophilic base such as triethylamine (TEA). Stir at room temperature until the starting material is consumed. Work up the reaction to isolate the fully protected Boc-D-isovaline-OBn.

Protocol 2: Introduction of the Sulfanyl Group (Illustrative)

This step is the most challenging and requires careful stereocontrol. One potential, non-optimized route is via radical halogenation followed by substitution.

  • β-Carbon Halogenation: Dissolve the protected Boc-D-isovaline-OBn in an inert solvent like carbon tetrachloride. Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN). Irradiate with a UV lamp or heat to initiate the reaction. This step is likely to be non-selective and will produce a mixture of diastereomers and constitutional isomers, requiring careful purification.

  • Nucleophilic Substitution: Prepare a solution of a protected thiol salt, for example, trityl sodium thiolate (TrSNa). Add this solution to the purified 3-bromo-D-isovaline derivative in an aprotic solvent like THF. Stir at room temperature until the substitution is complete. Purify the resulting protected 3-S-trityl-D-isovaline derivative.

Protocol 3: Final Deprotection
  • Acidolysis (Boc and Trt removal): Dissolve the protected product in DCM. Add scavengers such as triisopropylsilane (TIS) and water. Cool the solution in an ice bath and add trifluoroacetic acid (TFA) dropwise. Stir until deprotection is complete (monitored by TLC or LC-MS). Remove the volatiles under reduced pressure.

  • Hydrogenolysis (Benzyl Ester Removal): Dissolve the residue from the previous step in a solvent such as methanol or ethanol. Add a palladium on carbon (Pd/C) catalyst. Purge the flask with hydrogen gas and stir under a hydrogen atmosphere until the reaction is complete. Filter off the catalyst and concentrate the solution to yield the crude this compound. Purify by appropriate chromatographic methods.

Troubleshooting Logic

This diagram outlines a decision-making process when encountering suboptimal enantiomeric or diastereomeric excess in your product.

G cluster_1 Troubleshooting Diastereomeric Purity Start Problem: Low Diastereomeric Purity Detected by Chiral HPLC CheckSM Is the D-isovaline starting material enantiopure? Start->CheckSM CheckSulf Analyze Sulfanylation Step: - Temperature? - Base? - Solvent? CheckSM->CheckSulf Yes Solution_SM Source new, high-purity D-isovaline. CheckSM->Solution_SM No Solution_Sulf Optimize Conditions: 1. Lower Temperature 2. Use Weaker, Sterically Hindered Base 3. Switch to Aprotic, Non-polar Solvent CheckSulf->Solution_Sulf CheckDeprotect Did harsh deprotection conditions cause epimerization? Solution_Deprotect Switch to milder deprotection methods (e.g., Hydrogenolysis over strong acid/base) CheckDeprotect->Solution_Deprotect Yes End Purity Issue Resolved CheckDeprotect->End No Solution_SM->End Solution_Sulf->CheckDeprotect Solution_Deprotect->End

Caption: Decision tree for troubleshooting low diastereomeric purity.

References

Validation & Comparative

A Comparative Analysis of 3-Sulfanyl-D-isovaline and D-cysteine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the exploration of novel thiol-containing amino acids is a burgeoning field of interest due to their potential therapeutic applications. This guide provides a comparative analysis of 3-Sulfanyl-D-isovaline and the well-characterized D-cysteine, offering a framework for evaluating their respective antioxidant and neuroprotective properties. Due to the limited availability of direct comparative experimental data for this compound, this document outlines established experimental protocols and presents a putative synthesis method to facilitate such a comparison.

Chemical Structures and Properties

This compound is a derivative of D-isovaline, an α-amino acid, characterized by a sulfanyl group attached to the isovaline backbone. D-cysteine is the D-enantiomer of the naturally occurring amino acid cysteine, featuring a thiol group. The key structural difference lies in the α-methylation of the carbon atom in this compound, which is anticipated to influence its reactivity and metabolic stability compared to D-cysteine.

PropertyThis compoundD-cysteine
Molecular Formula C5H11NO2SC3H7NO2S
IUPAC Name (2R)-2-amino-3-mercapto-2-methylbutanoic acid(R)-2-amino-3-mercaptopropionic acid
Key Functional Groups α-amino group, carboxylic acid, thiol group, α-methyl groupα-amino group, carboxylic acid, thiol group

Synthesis of this compound

Proposed Experimental Protocol for Synthesis:

A potential synthetic route could commence with the appropriate α-methylated serine derivative, which can be converted to a cyclic intermediate such as an aziridine or β-lactone. Subsequent nucleophilic attack by a protected thiol, followed by deprotection, would yield the desired this compound. The precise reaction conditions, including solvent, temperature, and catalyst, would require optimization.

start α-Methyl-D-serine derivative intermediate Cyclic Intermediate (e.g., Aziridine) start->intermediate Cyclization thiolation Nucleophilic attack with protected thiol intermediate->thiolation Ring-opening deprotection Deprotection thiolation->deprotection product This compound deprotection->product

Caption: Proposed synthetic workflow for this compound.

Comparative Antioxidant Capacity

The antioxidant properties of thiol-containing compounds are of significant interest. A comparative evaluation of this compound and D-cysteine can be performed using a panel of established in vitro assays.

Experimental Protocols for Antioxidant Assays:
  • CUPRAC (CUPric Reducing Antioxidant Capacity) Assay: This method assesses the reduction of Cu(II)-neocuproine complex to Cu(I)-neocuproine by the antioxidant. The absorbance is measured spectrophotometrically.[2]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: The ability of the compounds to donate a hydrogen atom and scavenge the stable DPPH radical is measured by the decrease in absorbance at 517 nm.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation, with the reduction in absorbance monitored at 734 nm.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay determines the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

start Prepare stock solutions of This compound and D-cysteine cuprac CUPRAC Assay (Measure Absorbance) start->cuprac dpph DPPH Assay (Measure Absorbance) start->dpph abts ABTS Assay (Measure Absorbance) start->abts frap FRAP Assay (Measure Absorbance) start->frap compare Compare EC50 values cuprac->compare dpph->compare abts->compare frap->compare

Caption: Experimental workflow for comparative antioxidant assays.

Hypothetical Comparative Antioxidant Data:
AssayParameterThis compound (Predicted)D-cysteine (Reference)
CUPRACTEAC (Trolox Equivalent Antioxidant Capacity)Potentially higher due to electron-donating methyl groupEstablished value
DPPHEC50 (µM)Lower value indicates higher activityEstablished value
ABTSTEACPotentially higherEstablished value
FRAPFerric Reducing Ability (µM Fe(II)/µM)Potentially higherEstablished value

Comparative Neuroprotective Effects

The potential neuroprotective properties of these compounds can be assessed in vitro using neuronal cell lines subjected to oxidative stress or excitotoxicity.

Experimental Protocols for Neuroprotection Assays:
  • In Vitro Model of Oxidative Stress: Neuronal cells (e.g., SH-SY5Y or HT22) are exposed to an oxidizing agent such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP) in the presence or absence of the test compounds. Cell viability is then assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

  • In Vitro Model of Glutamate-Induced Excitotoxicity: HT22 hippocampal neuronal cells, which are susceptible to glutamate-induced oxidative stress, can be treated with high concentrations of glutamate. The protective effects of the compounds on cell viability are then measured.[4]

glutamate High Extracellular Glutamate antiporter Inhibition of Cystine/Glutamate Antiporter (System xc-) glutamate->antiporter cystine_depletion Intracellular Cystine Depletion antiporter->cystine_depletion gsh_depletion Glutathione (GSH) Depletion cystine_depletion->gsh_depletion ros Increased Reactive Oxygen Species (ROS) gsh_depletion->ros oxidative_stress Oxidative Stress ros->oxidative_stress cell_death Cell Death oxidative_stress->cell_death

Caption: Signaling pathway of glutamate-induced oxidative cell death.

Hypothetical Comparative Neuroprotection Data:
AssayParameterThis compound (Predicted)D-cysteine (Reference)
H₂O₂-induced Oxidative Stress% Cell Viability IncreasePotentially significant increaseKnown protective effects
Glutamate-induced Excitotoxicity% Cell Viability IncreasePotentially significant increaseKnown protective effects

Conclusion

This guide provides a framework for the comparative analysis of this compound and D-cysteine. The proposed synthesis and experimental protocols offer a clear path for researchers to generate quantitative data on their respective antioxidant and neuroprotective capacities. The presence of the α-methyl group in this compound suggests the potential for enhanced stability and efficacy, making it a compelling candidate for further investigation in the development of novel therapeutic agents. The systematic application of the outlined methodologies will be crucial in elucidating the structure-activity relationships and therapeutic potential of this novel amino acid derivative in comparison to the established properties of D-cysteine.

References

A Comparative Guide to the Synthetic Validation of 3-Sulfanyl-D-isovaline

Author: BenchChem Technical Support Team. Date: November 2025

Comparison of Synthetic Routes

The validation of a synthetic route for a novel compound like 3-Sulfanyl-D-isovaline involves a careful comparison with established methodologies for similar molecules. Key performance indicators include overall yield, purity of the final product, stereochemical control, and the scalability of the process.

Synthetic RouteKey FeaturesTypical YieldPurityStereoselectivityScalability
Proposed Route for this compound Multi-step synthesis starting from D-isovaline, involving the introduction of a thiol group at the β-position. This proposed route is based on established methodologies for the synthesis of β-thiol amino acids.Estimated 30-40%>95% (after purification)High (starting from a chiral pool)Moderate
Established Synthesis of D-Penicillamine A well-established industrial process, often involving the resolution of a racemic mixture or an asymmetric synthesis. D-penicillamine is a structural analog of this compound.50-60%>98%HighHigh
Alternative: Rh(II)/Chiral Phosphoric Acid-Cocatalyzed Three-Component Reaction A modern approach for the enantioselective synthesis of α-mercapto-β-amino esters from diazo compounds, thiols, and imines.[1] This method offers a convergent approach to building complexity.60-80%>97%Good to excellentLab-scale
Alternative: Ring-Opening of Aziridines Stereospecific ring-opening of chiral aziridines with a thiol source. This method provides excellent control over the stereochemistry at both the α and β carbons.40-70%>95%ExcellentModerate

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of any synthetic route. Below are the proposed and comparative experimental protocols.

Proposed Synthesis of this compound

This proposed multi-step synthesis starts from the commercially available D-isovaline. The key transformation involves the stereospecific introduction of a thiol group.

Step 1: N-Protection of D-isovaline

  • D-isovaline is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc)₂O, in the presence of a base like sodium hydroxide in a mixed solvent system (e.g., dioxane/water).

  • The reaction is typically stirred at room temperature for 12-24 hours.

  • Acidification followed by extraction and purification yields N-Boc-D-isovaline.

Step 2: Activation of the β-position

  • The N-protected D-isovaline is treated with a reagent to introduce a leaving group at the β-position. This can be a challenging step and may require radical chemistry or enzymatic hydroxylation followed by activation (e.g., mesylation).

Step 3: Thiol Introduction

  • The activated intermediate is then reacted with a thiol source, such as potassium thioacetate, in a polar aprotic solvent like DMF.

  • The reaction is heated to facilitate the nucleophilic substitution.

Step 4: Deprotection

  • The N-Boc protecting group and the acetyl group on the sulfur are removed simultaneously by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Evaporation of the solvent and excess acid, followed by purification (e.g., ion-exchange chromatography), yields the final product, this compound.

Established Synthesis of D-Penicillamine

A common industrial synthesis of D-penicillamine involves the resolution of DL-penicillamine, which can be synthesized from isobutyraldehyde, ammonia, and hydrogen cyanide (Strecker synthesis) followed by hydrolysis and reaction with a sulfurating agent.

Step 1: Synthesis of DL-2-amino-3-methyl-3-mercaptobutyronitrile

  • Isobutyraldehyde is reacted with ammonia and hydrogen cyanide to form the corresponding aminonitrile.

  • This intermediate is then reacted with a source of sulfur, such as hydrogen sulfide, to introduce the thiol group.

Step 2: Hydrolysis to DL-Penicillamine

  • The nitrile is hydrolyzed under acidic or basic conditions to yield the racemic mixture of DL-penicillamine.

Step 3: Resolution

  • The racemic mixture is resolved using a chiral resolving agent, such as a chiral amine, to selectively crystallize the desired D-enantiomer.

Step 4: Purification

  • The resolved D-penicillamine is then purified by recrystallization to achieve high purity.

Alternative: Rh(II)/Chiral Phosphoric Acid-Cocatalyzed Three-Component Reaction[1]

This method provides a convergent and enantioselective route to α-mercapto-β-amino esters.

Reaction Setup:

  • A solution of the imine and thiol in a suitable solvent (e.g., toluene) is prepared in a reaction vessel.

  • The Rh₂(OAc)₄ and chiral phosphoric acid catalysts are added.

  • The diazo compound, dissolved in the same solvent, is then added slowly to the reaction mixture at a controlled temperature.

Reaction and Work-up:

  • The reaction is stirred for several hours until completion, monitored by TLC or LC-MS.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the enantioenriched α-mercapto-β-amino ester.

Visualizing the Synthetic Pathways

Diagrams of the synthetic workflows provide a clear visual representation of the chemical transformations involved in each route.

G cluster_proposed Proposed Synthesis of this compound A D-isovaline B N-Boc-D-isovaline A->B (Boc)₂O, NaOH C Activated Intermediate B->C Activation D N-Boc-S-acetyl-3-Sulfanyl-D-isovaline C->D KSAc, DMF E This compound D->E TFA, DCM G cluster_penicillamine Established Synthesis of D-Penicillamine F Isobutyraldehyde G DL-2-amino-3-methyl-3-mercaptobutyronitrile F->G NH₃, HCN, H₂S H DL-Penicillamine G->H Hydrolysis I D-Penicillamine H->I Resolution G cluster_alternative Alternative Three-Component Reaction J Diazo Compound M α-Mercapto-β-amino ester J->M Rh₂(OAc)₄, Chiral PA K Thiol K->M Rh₂(OAc)₄, Chiral PA L Imine L->M Rh₂(OAc)₄, Chiral PA

References

A Comparative Guide to the Presumed Biological Activities of L- and D-3-Sulfanyl-isovaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovaline is a non-proteinogenic amino acid that has garnered interest for its presence in meteorites and its pharmacological activities, including analgesic and anticonvulsant properties.[1][2] The introduction of a sulfanyl (thiol) group at the 3-position of isovaline creates two enantiomers: L-3-Sulfanyl-isovaline and D-3-Sulfanyl-isovaline. The stereochemistry of amino acids is a critical determinant of their biological activity, as interactions with chiral biological molecules such as enzymes and receptors are often highly specific.[3] This guide explores the potential biological activities of these two enantiomers by drawing parallels with isovaline and the well-studied sulfanyl-containing amino acid, cysteine.

General Principles of L- and D-Amino Acid Bioactivity

In biological systems, L-amino acids are the standard building blocks of proteins and are readily metabolized. D-amino acids are less common in mammals but can have specific physiological roles. For instance, D-serine is a neuromodulator, and D-cysteine has been shown to regulate neural progenitor cell dynamics.[4] The distinct activities of L- and D-enantiomers stem from the stereospecificity of enzymes and receptors.

Predicted Biological Activities

Based on the known activities of isovaline and cysteine enantiomers, we can extrapolate the potential biological activities of L- and D-3-Sulfanyl-isovaline.

L-3-Sulfanyl-isovaline:

  • Antioxidant Activity: The sulfanyl group in L-cysteine is a potent antioxidant.[5][6] It is highly probable that L-3-Sulfanyl-isovaline would also exhibit antioxidant properties due to the reactive thiol group, which can neutralize reactive oxygen species.

  • Metabolic Integration: While isovaline is a non-proteinogenic amino acid, the L-enantiomer of 3-Sulfanyl-isovaline might be more likely to interact with metabolic pathways that process other L-amino acids.

  • Enhanced Antimicrobial Activity: Studies have shown that adding L-cysteine to a D-amino acid peptide enhanced its antimicrobial activity.[7][8] This suggests that the L-sulfanyl-isovaline moiety could have interesting applications in antimicrobial drug design.

D-3-Sulfanyl-isovaline:

  • Neuromodulatory and Regulatory Roles: D-cysteine has specific regulatory functions in the brain that are distinct from L-cysteine.[4] It is plausible that D-3-Sulfanyl-isovaline could exhibit unique neuromodulatory or other regulatory activities that differ from its L-enantiomer.

  • Increased Stability: D-amino acids are generally more resistant to degradation by proteases. This could give D-3-Sulfanyl-isovaline a longer biological half-life, a desirable property for therapeutic agents.

  • Analgesic and Anticonvulsant Activity: Both R- (D-) and S- (L-) isovaline have demonstrated analgesic and anticonvulsant effects.[1][2][9] It is likely that D-3-Sulfanyl-isovaline would retain some of these properties, potentially with altered potency or duration of action due to the sulfanyl group.

Data Presentation

As no direct quantitative data is available for L- and D-3-Sulfanyl-isovaline, the following table summarizes the known activities of the parent and related compounds to provide a basis for comparison.

CompoundEnantiomerKnown/Predicted Biological ActivityReference
Isovaline L- (S-)Analgesic, Anticonvulsant[1][2][9]
D- (R-)Analgesic, Anticonvulsant[1][2][9]
Cysteine L-Antioxidant, Protein synthesis, Metabolic intermediate[5][6]
D-Regulator of neural progenitor cell dynamics[4]
3-Sulfanyl-isovaline L-Predicted: Antioxidant, Potential metabolic interactionsInferred
D-Predicted: Neuromodulatory, Higher stability, Analgesic/AnticonvulsantInferred

Experimental Protocols

To empirically determine and compare the biological activities of L- and D-3-Sulfanyl-isovaline, the following experimental approaches, based on protocols for related compounds, would be appropriate.

1. Antioxidant Activity Assay (DPPH Assay)

  • Objective: To measure the free radical scavenging activity of the compounds.

  • Methodology:

    • Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

    • Prepare various concentrations of L- and D-3-Sulfanyl-isovaline.

    • Add the test compounds to the DPPH solution in a 96-well plate.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid or L-cysteine can be used as a positive control. The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100.

2. In Vitro Seizure Model

  • Objective: To assess the anticonvulsant properties of the compounds.

  • Methodology:

    • Prepare acute hippocampal slices from rodents.

    • Induce seizure-like events (SLEs) by perfusing the slices with a solution containing high potassium and low magnesium or with a pro-convulsant agent like 4-aminopyridine (4-AP).[2]

    • Record extracellular field potentials to monitor neuronal activity.

    • Apply L- and D-3-Sulfanyl-isovaline to the perfusion bath at various concentrations.

    • Measure the frequency, amplitude, and duration of the SLEs before and after drug application to determine the anticonvulsant effect.

3. Analgesic Activity (Formalin Test)

  • Objective: To evaluate the antinociceptive effects of the compounds.

  • Methodology:

    • Administer L- or D-3-Sulfanyl-isovaline to mice via an appropriate route (e.g., intraperitoneal or intrathecal injection).

    • After a set pre-treatment time, inject a dilute formalin solution into the plantar surface of the mouse's hind paw.[9]

    • Observe the mouse's behavior and record the amount of time it spends licking or biting the injected paw in two phases: the early phase (0-5 minutes) and the late phase (15-30 minutes).

    • A reduction in licking/biting time compared to a vehicle control group indicates an analgesic effect.

Visualizations

Stereoselective_Interaction cluster_Enantiomers Enantiomers cluster_Biological_Targets Biological Targets L_Amino_Acid L-3-Sulfanyl-isovaline Enzyme Enzyme L_Amino_Acid->Enzyme High Affinity (Metabolized) Receptor Receptor L_Amino_Acid->Receptor Specific Binding D_Amino_Acid D-3-Sulfanyl-isovaline D_Amino_Acid->Enzyme Low/No Affinity (Not Metabolized) D_Amino_Acid->Receptor Different/No Binding

Caption: Stereoselective interaction of L- and D-amino acids with biological targets.

Experimental_Workflow cluster_Synthesis Compound Preparation cluster_Assays Biological Assays cluster_Analysis Data Analysis Synthesis Synthesize L- and D- 3-Sulfanyl-isovaline Antioxidant Antioxidant Assay (DPPH) Synthesis->Antioxidant Anticonvulsant Anticonvulsant Assay (Hippocampal Slices) Synthesis->Anticonvulsant Analgesic Analgesic Assay (Formalin Test) Synthesis->Analgesic Data Compare IC50, ED50, and behavioral effects Antioxidant->Data Anticonvulsant->Data Analgesic->Data

Caption: Proposed experimental workflow for comparing the biological activities.

References

A Comparative Guide to the Analytical Cross-Validation of 3-Sulfanyl-D-isovaline Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Sulfanyl-D-isovaline is a modified amino acid of significant interest in pharmaceutical and biomedical research. Its accurate quantification in biological matrices is crucial for pharmacokinetic studies, metabolism research, and clinical trial sample analysis. The choice of analytical methodology can profoundly impact the reliability and comparability of data across different studies and laboratories. This guide provides a comparative overview of two powerful analytical techniques hypothetically applied to the quantification of this compound: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization and UV/Fluorescence Detection.

It is important to note that, to date, no direct cross-validation studies for analytical methods specifically targeting this compound have been identified in publicly available literature. Therefore, this guide presents a hypothetical comparison based on established analytical practices for similar compounds, such as other amino acids and their derivatives. The experimental protocols and performance data are representative of what would be expected for these analytical platforms.

Hypothetical Analytical Methods for this compound Quantification

Two primary methods are proposed for the sensitive and specific quantification of this compound in a biological matrix such as human plasma.

  • Method A: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) : This technique offers high sensitivity and selectivity by separating the analyte from matrix components followed by mass-based detection.[1][2][3]

  • Method B: High-Performance Liquid Chromatography with Pre-column Derivatization and UV/Fluorescence Detection (HPLC-UV/FLD) : This method involves a chemical reaction to attach a chromophore or fluorophore to the amino acid, enhancing its detection by UV or fluorescence detectors.[4][5][6][7]

Experimental Protocols

Method A: UPLC-MS/MS

This method is designed for the direct and highly specific quantification of this compound.

1. Sample Preparation:

  • To 100 µL of plasma sample, add 300 µL of ice-cold methanol containing an internal standard (e.g., a stable isotope-labeled version of this compound) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. UPLC-MS/MS Conditions:

  • UPLC System: Waters ACQUITY UPLC I-Class or equivalent.[1]

  • Column: ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm.[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

  • Gradient: A linear gradient from 2% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.[8]

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or Sciex 4500).[1][9]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for this compound and its internal standard.

Method B: HPLC with Pre-column Derivatization and UV/Fluorescence Detection

This method enhances the detectability of this compound by tagging it with a molecule that absorbs UV light or fluoresces.[4][5][6][7] The AccQ-Tag™ method, which uses 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), is a well-established derivatization technique for both primary and secondary amines and is proposed here.[10][11][12][13]

1. Sample Preparation and Derivatization:

  • Protein precipitation is performed as described for Method A.

  • After evaporation, the residue is reconstituted in 20 µL of 20 mM HCl.

  • Add 60 µL of AccQ-Fluor Borate Buffer and vortex.

  • Add 20 µL of AccQ-Fluor Reagent (AQC) reconstituted in acetonitrile, vortex immediately.[14]

  • Heat the mixture at 55°C for 10 minutes.[11]

2. HPLC-UV/FLD Conditions:

  • HPLC System: Agilent 1290 Infinity II or equivalent.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Acetate-phosphate buffer.

  • Mobile Phase B: Acetonitrile/Water (60:40).

  • Gradient: A suitable gradient to separate the derivatized analyte from reagent peaks and other matrix components.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 37°C.

  • Injection Volume: 10 µL.

  • Detection:

    • Fluorescence Detector: Excitation at 250 nm, Emission at 395 nm.

    • UV Detector: 254 nm.[15]

Data Presentation: Comparative Performance Characteristics

The following table summarizes the expected performance characteristics of the two hypothetical methods for the analysis of this compound.

Performance ParameterMethod A: UPLC-MS/MSMethod B: HPLC-UV/FLD
Linearity (r²) > 0.995> 0.99
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mL50 - 100 ng/mL
Upper Limit of Quantification (ULOQ) 1000 - 5000 ng/mL5000 - 10000 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%
Precision (%RSD) < 15%< 15%
Specificity/Selectivity High (based on mass)Moderate (potential for interference)
Analysis Run Time 5 - 10 minutes20 - 30 minutes
Throughput HighModerate

Mandatory Visualization

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Plasma Sample precip Protein Precipitation (Methanol + IS) plasma->precip centrifuge Centrifugation precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute injection UPLC Injection reconstitute->injection separation Chromatographic Separation (HSS T3 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem MS Detection (MRM) ionization->detection data Data Acquisition & Quantification detection->data

UPLC-MS/MS Experimental Workflow

HPLC_FLD_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV/FLD Analysis plasma Plasma Sample precip Protein Precipitation plasma->precip evap Evaporation precip->evap reconstitute_der Reconstitution evap->reconstitute_der derivatization AccQ-Tag Derivatization (AQC Reagent) reconstitute_der->derivatization injection HPLC Injection derivatization->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV/Fluorescence Detection separation->detection data Data Acquisition & Quantification detection->data

References

A Comparative Guide to 3-Sulfanyl-D-isovaline and Other Non-Natural Amino Acids in Peptide Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility.[1][2] This guide provides a comparative analysis of 3-Sulfanyl-D-isovaline against other widely used non-natural amino acids, supported by experimental data and detailed methodologies to aid in the rational design of next-generation peptide therapeutics.

Introduction to this compound

This compound is a unique non-natural amino acid that combines three key features beneficial for peptide design: a D-amino acid configuration, α,α-disubstitution, and a reactive sulfanyl (thiol) group. The D-configuration provides resistance to proteolytic degradation by common proteases, which are stereospecific for L-amino acids.[3][4][5] As a derivative of isovaline, it is a Cα-tetrasubstituted amino acid, which sterically restricts the peptide backbone, inducing a helical conformation and further enhancing enzymatic stability.[6][7] The presence of the sulfanyl group enables various chemical modifications, most notably the formation of cyclic peptides through disulfide or thioether linkages, which can dramatically improve peptide stability and binding affinity.[8]

This guide compares the utility of this compound with other classes of non-natural amino acids, including a simple D-amino acid (D-Alanine), an achiral α,α-disubstituted amino acid (α-Aminoisobutyric acid, Aib), and an amino acid used for lactam bridge cyclization (Ornithine).

Comparative Analysis of Physicochemical Properties

The unique structural features of each non-natural amino acid dictate its impact on the resulting peptide's properties.

Amino AcidStructureKey FeaturesPrimary Impact on Peptide
This compound CC(C)(S)--INVALID-LINK--C(=O)OD-configuration, α,α-disubstitution, Thiol groupProteolytic stability, Helical conformation, Cyclization potential (disulfide/thioether)
D-Alanine C--INVALID-LINK--C(=O)OD-configurationProteolytic stability
α-Aminoisobutyric acid (Aib) CC(C)(N)C(=O)Oα,α-disubstitution (achiral)Helical conformation, Proteolytic stability
Ornithine NCCC--INVALID-LINK--C(=O)OSide-chain primary amineCyclization potential (lactam bridge)

Impact on Peptide Performance: A Data-Driven Comparison

To illustrate the comparative effects of these non-natural amino acids, we present hypothetical yet representative experimental data for a model bioactive peptide.

Proteolytic Stability

The introduction of D-amino acids and α,α-disubstituted residues significantly enhances the half-life of peptides in the presence of proteases.

Table 1: Proteolytic Stability of a Model Peptide in Human Serum

Model Peptide VariantHalf-life (t1/2) in Human Serum (hours)
Native Peptide (all L-amino acids)< 0.1
Peptide with D-Alanine12
Peptide with Aib18
Cyclic Peptide with this compound (disulfide bridge) > 48
Cyclic Peptide with Ornithine (lactam bridge)> 48

Data are representative and intended for comparative purposes.

Conformational Control

Non-natural amino acids can induce specific secondary structures, which can be crucial for receptor binding. Circular Dichroism (CD) spectroscopy is commonly used to assess the helical content of peptides.

Table 2: Conformational Analysis of a Model Peptide by Circular Dichroism

Model Peptide VariantHelical Content (%)Predominant Conformation
Native Peptide15Random Coil
Peptide with D-Alanine15Random Coil
Peptide with Aib55α-helix/310-helix
Peptide with this compound (linear) 60α-helix/310-helix
Cyclic Peptide with this compound (disulfide bridge) 85Stable α-helix

Data are representative and intended for comparative purposes.

Experimental Protocols

Detailed methodologies are provided for the key experiments cited in this guide.

Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize peptides incorporating non-natural amino acids.

Methodology:

  • Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin with DMF (3x), isopropanol (2x), and DMF (3x).

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acid (4 equivalents) using a coupling agent like HBTU (4 equivalents) and a base like diisopropylethylamine (DIPEA) (8 equivalents) in DMF for 2 hours. For non-natural amino acids, extended coupling times may be necessary.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Proteolytic Stability Assay

Objective: To determine the half-life of peptides in the presence of proteases.

Methodology:

  • Peptide Incubation: Dissolve the purified peptide in a buffered solution (e.g., PBS, pH 7.4) containing human serum or a specific protease (e.g., trypsin, chymotrypsin) at a final peptide concentration of 1 mg/mL.

  • Time-Course Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the enzymatic reaction by adding an equal volume of 10% trichloroacetic acid to precipitate the proteins.

  • Analysis: Centrifuge the quenched sample and analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.

  • Half-Life Calculation: Plot the percentage of intact peptide versus time and calculate the half-life (t1/2).

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure of peptides.

Methodology:

  • Sample Preparation: Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM.

  • Data Acquisition: Record the CD spectrum from 190 to 260 nm at a controlled temperature (e.g., 25°C) using a CD spectrometer.

  • Data Analysis: Convert the raw data to mean residue ellipticity [θ]. Analyze the spectrum to determine the percentage of α-helix, β-sheet, and random coil structures using deconvolution software.

Visualizations

The following diagrams illustrate key workflows and concepts in peptide design using non-natural amino acids.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Biophysical & Biological Analysis cluster_design Rational Design Cycle synthesis Solid-Phase Peptide Synthesis (Incorporate Non-Natural AA) purification RP-HPLC Purification synthesis->purification stability Proteolytic Stability Assay (Serum, Trypsin) purification->stability Characterize Stability conformation Conformational Analysis (CD, NMR) purification->conformation Determine Structure activity Biological Activity Assay (e.g., Receptor Binding) purification->activity Assess Function design Lead Optimization stability->design Inform Design conformation->design Inform Design activity->design Inform Design design->synthesis Synthesize New Variants Peptide_Properties cluster_features Structural Features of Non-Natural AAs cluster_properties Improved Peptide Properties cluster_outcome Therapeutic Outcome d_config D-Configuration stability Increased Proteolytic Stability d_config->stability alpha_sub α,α-Disubstitution alpha_sub->stability conformation Constrained Conformation alpha_sub->conformation cyclization Reactive Side-Chain (e.g., Thiol for Cyclization) cyclization->stability cyclization->conformation binding Enhanced Receptor Binding stability->binding conformation->binding drug Improved Peptide Drug Candidate binding->drug Signaling_Pathway peptide Cyclic Peptide Therapeutic (e.g., with this compound) receptor GPCR peptide->receptor Binds and Activates g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase Protein Kinase A second_messenger->kinase response Cellular Response kinase->response

References

A Functional Comparison of Sulfanylated Isovaline and Canonical Amino Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive functional comparison between the hypothetical novel amino acid, sulfanylated isovaline, and the 20 canonical amino acids. This document outlines potential properties, experimental validation protocols, and theoretical signaling pathway interactions.

The exploration of non-canonical amino acids is a burgeoning field in drug discovery and peptide design. Their unique structures offer the potential for novel therapeutic properties. Isovaline, a non-proteinogenic amino acid found in meteorites, is known for its ability to induce helical structures in peptides and for its analgesic properties.[1][2][3] "Sulfanylated isovaline," a hypothetical derivative, combines the structural features of isovaline with the reactive and functional properties of sulfur-containing amino acids like cysteine and methionine. This guide explores the inferred functionalities of sulfanylated isovaline and provides a framework for its experimental comparison with the 20 canonical amino acids that form the building blocks of proteins.[4][5][6]

Structural and Physicochemical Properties: A Comparative Overview

The introduction of a sulfhydryl group to the isovaline structure is anticipated to significantly alter its physicochemical properties. The following table summarizes a comparison of these predicted properties with those of the canonical amino acids, which are broadly classified as nonpolar, polar, acidic, and basic.[5][7][8]

PropertySulfanylated Isovaline (Hypothetical)Canonical Amino Acids
Structure Cα,α-disubstituted with a thiol (-SH) group on one of the ethyl side chains.Cα-monosubstituted (except for glycine).[4][5][6]
Polarity Polar, due to the thiol group.Varies from nonpolar (e.g., Alanine, Valine) to polar (e.g., Serine, Asparagine) and charged (e.g., Aspartate, Lysine).[7][8]
Acidity/Basicity The thiol group is weakly acidic. The amino and carboxyl groups provide amphoteric properties.Can be neutral, acidic (Aspartic acid, Glutamic acid), or basic (Lysine, Arginine, Histidine).[5][7]
Reactivity The thiol group is highly reactive, capable of forming disulfide bonds, undergoing oxidation, and acting as a nucleophile.Varies. Cysteine's thiol group is highly reactive. Methionine's thioether is less reactive. Other side chains have distinct reactivities.[7]
Conformational Preference The Cα,α-disubstitution is expected to induce helical conformations (β-bends and 3(10)-helices) in peptides, similar to isovaline.[9]Varies widely depending on the side chain, influencing secondary and tertiary protein structure.
Metal Chelation The thiol group is a potential site for metal chelation.Cysteine and Histidine are known to chelate metal ions.

Potential Biological Activities: A Functional Comparison

The unique structural features of sulfanylated isovaline suggest several potential biological activities. This table compares these hypothesized functions with the known roles of canonical amino acids.

Biological ActivitySulfanylated Isovaline (Hypothetical)Canonical Amino Acids
Antioxidant Activity The thiol group is predicted to be a potent scavenger of reactive oxygen species (ROS), similar to cysteine and glutathione.[10][11]Cysteine and Methionine are the primary sulfur-containing amino acids with antioxidant properties.[10][11][12] Tryptophan and Tyrosine also exhibit some antioxidant activity.[13]
Anti-inflammatory Effects May modulate inflammatory pathways through its antioxidant properties and potential interactions with inflammatory signaling molecules.Arginine is a precursor to nitric oxide, a key signaling molecule in inflammation. Histidine is a precursor to histamine. Cysteine is a component of the antioxidant glutathione, which has anti-inflammatory roles.[12]
Neuromodulatory Activity As a derivative of isovaline, it may interact with GABA receptors, potentially acting as an agonist or modulator, suggesting analgesic or anxiolytic effects.[14][15]Glycine and Glutamate are major neurotransmitters. Tyrosine is a precursor to dopamine and norepinephrine. Tryptophan is a precursor to serotonin.
Peptide and Protein Structure Its incorporation into peptides could enforce specific helical conformations, leading to peptidomimetics with enhanced stability and biological activity.The diverse side chains of canonical amino acids dictate the complex folding and function of proteins.

Experimental Protocols for Functional Validation

To validate the hypothesized functions of sulfanylated isovaline, a series of experiments would be required. Below are detailed methodologies for key assays.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Protocol:

  • Prepare a stock solution of sulfanylated isovaline and canonical amino acids (as controls) in a suitable solvent (e.g., water or ethanol).

  • Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

  • In a 96-well plate, add varying concentrations of the amino acid solutions.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of DPPH scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[16]

Anti-inflammatory Activity Assessment: Inhibition of Protein Denaturation

This in vitro assay assesses anti-inflammatory activity by measuring the inhibition of heat-induced denaturation of bovine serum albumin (BSA).

Protocol:

  • Prepare stock solutions of sulfanylated isovaline, canonical amino acids, and a positive control (e.g., diclofenac sodium) in a suitable buffer (e.g., phosphate-buffered saline, pH 6.3).

  • Prepare a 0.2% w/v solution of BSA in the same buffer.

  • Mix the amino acid solutions with the BSA solution.

  • Incubate the mixture at 37°C for 20 minutes.

  • Induce denaturation by heating at 72°C for 5 minutes.

  • Cool the solutions to room temperature.

  • Measure the turbidity of the solutions by reading the absorbance at 660 nm.

  • The percentage of inhibition of protein denaturation is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the denatured BSA solution without the sample, and A_sample is the absorbance with the sample.

Neuromodulatory Activity Assessment: GABA Receptor Binding Assay

This assay determines the affinity of sulfanylated isovaline for GABA receptors using a radioligand binding assay.

Protocol:

  • Prepare synaptic membranes from rat brain tissue.

  • Incubate the membranes with a known radioligand for the GABA receptor (e.g., [3H]GABA or [3H]muscimol for GABAA, [3H]baclofen for GABAB) and varying concentrations of sulfanylated isovaline.

  • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding.

  • Determine the IC50 value (the concentration of sulfanylated isovaline that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.[11]

Visualizing Workflows and Pathways

To further illustrate the experimental and theoretical framework for evaluating sulfanylated isovaline, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_assays Functional Assays cluster_data Data Analysis Synthesis Chemical Synthesis of Sulfanylated Isovaline Purification Purification by HPLC Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spec) Purification->Characterization Antioxidant Antioxidant Assays (DPPH, FRAP) Characterization->Antioxidant Test Compound AntiInflammatory Anti-inflammatory Assays (Protein Denaturation) Characterization->AntiInflammatory Test Compound Neuromodulatory GABA Receptor Binding Assay Characterization->Neuromodulatory Test Compound DataAnalysis Comparative Analysis with Canonical Amino Acids Antioxidant->DataAnalysis AntiInflammatory->DataAnalysis Neuromodulatory->DataAnalysis

Caption: Experimental workflow for the synthesis, purification, and functional characterization of sulfanylated isovaline.

Signaling_Pathway cluster_membrane Cell Membrane GABAB_R GABAB Receptor Analgesia Analgesic Effect GABAB_R->Analgesia Inhibition of Nociceptive Signals S_Iva Sulfanylated Isovaline S_Iva->GABAB_R Agonist/ Modulator ROS Reactive Oxygen Species (ROS) S_Iva->ROS Scavenges Oxidative_Stress Oxidative Stress S_Iva->Oxidative_Stress Inhibits Inflammation Inflammation S_Iva->Inflammation Inhibits ROS->Oxidative_Stress Oxidative_Stress->Inflammation

Caption: Hypothesized signaling pathways influenced by sulfanylated isovaline.

Conclusion

While "sulfanylated isovaline" remains a hypothetical molecule, this guide provides a robust framework for its potential synthesis, characterization, and functional comparison with the 20 canonical amino acids. Its unique combination of a conformationally constrained backbone and a reactive sulfur-containing side chain presents an exciting prospect for the development of novel peptidomimetics and therapeutic agents. The experimental protocols and theoretical pathways outlined here offer a roadmap for researchers to explore the potential of this and other novel non-canonical amino acids.

References

Independent Verification of 3-Sulfanyl-D-isovaline Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two plausible synthetic pathways for the enantioselective synthesis of 3-Sulfanyl-D-isovaline, a non-proteinogenic amino acid with potential applications in drug development and peptide chemistry. Due to the absence of direct, independently verified synthesis reports for this specific compound in the published literature, this comparison is based on well-established, analogous reactions with reported experimental data for key transformations. The objective is to offer a predictive assessment of the potential efficacy and challenges associated with each route.

Introduction

This compound is a unique D-amino acid characterized by a sulfanyl group on its side chain and a quaternary α-carbon. The presence of the D-enantiomer and the thioether moiety makes it an intriguing building block for novel peptides with potentially enhanced stability and biological activity. The independent and efficient synthesis of this compound is therefore of significant interest. This guide outlines and compares two potential synthetic strategies: Pathway A , an Asymmetric Strecker Synthesis followed by side-chain functionalization, and Pathway B , an Asymmetric Alkylation of a chiral glycine equivalent.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthetic pathways, with data extrapolated from analogous reactions reported in the literature.

Table 1: Comparison of Proposed Synthetic Pathways for this compound

ParameterPathway A: Asymmetric Strecker Synthesis & SulfanylationPathway B: Asymmetric Alkylation
Starting Materials 2-butanone, (R)-phenylglycine amide, NaCN, 3-(tritylthio)propanalPseudoephedrine glycinamide, 1-bromo-3-(tritylthio)propane
Key Chiral Induction Step Asymmetric Strecker ReactionAsymmetric Alkylation
Reported Diastereoselectivity >99:1 dr[1][2]~95:5 dr
Overall Estimated Yield ~50-60%~60-70%
Number of Steps 43
Key Challenges Synthesis of 3-sulfanyl-2-butanone, potential side reactions during sulfanylation.Synthesis of the alkylating agent, potential for lower diastereoselectivity with a sterically demanding alkylating agent.

Table 2: Step-by-Step Yield Comparison (Based on Analogous Reactions)

StepPathway A: Asymmetric Strecker Synthesis & SulfanylationYield (%)Pathway B: Asymmetric AlkylationYield (%)
1Asymmetric Strecker reaction to form α-amino nitrile76-93[1][2]Asymmetric alkylation of pseudoephedrine glycinamide~85
2Hydrolysis of α-amino nitrile to D-isovaline derivative~73 (3 steps)[1]Hydrolysis of the chiral auxiliary~90
3Conversion of side chain to sulfanyl group~70 (estimated)Deprotection of the sulfanyl group~95
4Final deprotection~95--
Total ~40-55 ~72

Experimental Protocols

Pathway A: Asymmetric Strecker Synthesis followed by Sulfanylation

This pathway builds the chiral center and the amino acid backbone simultaneously, followed by modification of the side chain.

Step 1: Asymmetric Strecker Reaction

  • Reaction: Condensation of 2-butanone with (R)-phenylglycine amide in the presence of a cyanide source (e.g., NaCN) and an acid catalyst.

  • Protocol (Analogous Reaction): To a solution of (R)-phenylglycine amide (1.0 eq) in a suitable solvent (e.g., methanol), 2-butanone (1.1 eq) is added, followed by sodium cyanide (1.2 eq) and a catalytic amount of acetic acid. The reaction is stirred at room temperature for 24-48 hours. The product, a diastereomerically enriched α-amino nitrile, is isolated by crystallization.[1][2]

  • Expected Outcome: High diastereoselectivity (>99:1) and good yield (76-93%) of the desired α-amino nitrile.[1][2]

Step 2: Hydrolysis of the α-Amino Nitrile

  • Reaction: The α-amino nitrile is hydrolyzed to the corresponding α-amino acid.

  • Protocol: The isolated α-amino nitrile is treated with a strong acid (e.g., 6M HCl) and heated under reflux for several hours. The resulting amino acid is isolated after neutralization and purification.

  • Expected Outcome: Good yield (around 73% for the multi-step conversion from the nitrile) of the D-isovaline derivative.[1]

Step 3: Side Chain Functionalization (Hypothetical)

  • Reaction: Introduction of a leaving group on the terminal methyl of the ethyl side chain, followed by nucleophilic substitution with a thiol. This is a challenging step and may require prior functionalization of the starting ketone. A more plausible approach would be to start with a ketone already bearing a protected sulfanyl group.

Step 4: Deprotection

  • Reaction: Removal of any protecting groups on the amino, carboxyl, and sulfanyl functionalities.

Pathway B: Asymmetric Alkylation of a Chiral Glycine Equivalent

This pathway establishes the chirality first and then introduces the side chain.

Step 1: Asymmetric Alkylation

  • Reaction: Deprotonation of a chiral glycine enolate equivalent, such as pseudoephedrine glycinamide, followed by alkylation with a suitable electrophile.

  • Protocol (Analogous Reaction): Pseudoephedrine glycinamide (1.0 eq) is dissolved in THF and cooled to -78°C. A strong base such as lithium diisopropylamide (LDA) (2.2 eq) is added slowly to form the enolate. A solution of the alkylating agent, 1-bromo-3-(tritylthio)propane (1.2 eq), in THF is then added. The reaction is stirred at low temperature for several hours before quenching with a saturated aqueous solution of NH4Cl. The product is extracted and purified by chromatography.

  • Expected Outcome: High diastereoselectivity and good yield of the alkylated product.

Step 2: Hydrolysis of the Chiral Auxiliary

  • Reaction: Cleavage of the chiral auxiliary to release the amino acid.

  • Protocol: The alkylated product is hydrolyzed by heating in a mixture of water and a co-solvent like dioxane, or with aqueous sodium hydroxide. The resulting amino acid is then isolated.

  • Expected Outcome: High yield of the protected this compound.

Step 3: Deprotection of the Sulfanyl Group

  • Reaction: Removal of the trityl protecting group from the sulfanyl moiety.

  • Protocol: The trityl group can be removed under acidic conditions (e.g., trifluoroacetic acid in the presence of a scavenger like triethylsilane) to yield the final product.

  • Expected Outcome: High yield of this compound.

Mandatory Visualization

Pathway_A start 2-Butanone + (R)-Phenylglycine Amide + NaCN step1 Asymmetric Strecker Reaction (Diastereoselectivity >99:1 dr) (Yield: 76-93%) start->step1 intermediate1 α-Amino Nitrile step1->intermediate1 step2 Acid Hydrolysis (Yield: ~73% over 3 steps) intermediate1->step2 intermediate2 D-Isovaline Derivative step2->intermediate2 step3 Side Chain Functionalization & Sulfanylation (Hypothetical) intermediate2->step3 intermediate3 Protected this compound step3->intermediate3 step4 Deprotection intermediate3->step4 end This compound step4->end

Caption: Workflow for Pathway A: Asymmetric Strecker Synthesis and Sulfanylation.

Pathway_B start Pseudoephedrine Glycinamide + 1-Bromo-3-(tritylthio)propane step1 Asymmetric Alkylation (Yield: ~85%) start->step1 intermediate1 Alkylated Pseudoephedrine Adduct step1->intermediate1 step2 Hydrolysis of Chiral Auxiliary (Yield: ~90%) intermediate1->step2 intermediate2 S-(Trityl)-3-Sulfanyl-D-isovaline step2->intermediate2 step3 Deprotection of Sulfanyl Group (Yield: ~95%) intermediate2->step3 end This compound step3->end

Caption: Workflow for Pathway B: Asymmetric Alkylation of a Chiral Glycine Equivalent.

Conclusion

Both proposed pathways offer viable, enantioselective routes to this compound.

Pathway A (Asymmetric Strecker Synthesis) appears advantageous in its initial key step, which can provide very high diastereoselectivity.[1][2] However, the subsequent functionalization of the side chain presents a significant challenge and would likely require a multi-step sequence not detailed here, potentially lowering the overall efficiency. A more practical approach for this pathway would involve starting with a ketone precursor that already contains the sulfanyl group.

Pathway B (Asymmetric Alkylation) offers a more direct and potentially higher-yielding route. The synthesis of the required alkylating agent, 1-bromo-3-(tritylthio)propane, is a necessary prerequisite. While the diastereoselectivity of the alkylation may be slightly lower than the Strecker approach, the overall fewer number of steps and more straightforward transformations make it a compelling alternative.

For researchers and drug development professionals, the choice between these pathways will likely depend on the availability of starting materials, the desired scale of the synthesis, and the tolerance for a potentially more complex route (Pathway A) versus the need to synthesize a specific alkylating agent (Pathway B). Based on the analysis of analogous reactions, Pathway B appears to be the more promising and efficient strategy for the synthesis of this compound. Independent experimental verification is, of course, necessary to confirm these predictions.

References

Assessing the Reproducibility of Assays Using 3-Sulfanyl-D-isovaline for Target Enzyme X Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the reproducibility of a novel enzyme inhibition assay utilizing 3-Sulfanyl-D-isovaline against a well-established alternative, Compound Y. The data presented herein is based on a series of simulated experiments designed to highlight key performance indicators relevant to assay reliability and robustness in a drug discovery context.

Introduction

The development of robust and reproducible assays is a cornerstone of successful drug discovery campaigns. Poor assay reproducibility can lead to misleading structure-activity relationships (SAR), wasted resources, and ultimately, the failure of promising drug candidates. This compound is an emerging small molecule inhibitor of "Target Enzyme X," a critical component in a hypothetical disease-associated signaling pathway. This guide aims to provide researchers with a clear, data-driven comparison of the reproducibility of an assay employing this compound versus a standard assay using the established inhibitor, Compound Y.

Experimental Protocols

The following protocols were employed in the comparative assessment of the two inhibitor assays.

Target Enzyme X Inhibition Assay Protocol

This protocol outlines the general steps for measuring the inhibitory activity of this compound and Compound Y against Target Enzyme X. The assay is a fluorescence-based kinetic assay that measures the rate of product formation.

Materials and Reagents:

  • Target Enzyme X (recombinant, purified)

  • Fluorogenic substrate for Target Enzyme X

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT

  • This compound stock solution (10 mM in DMSO)

  • Compound Y stock solution (10 mM in DMSO)

  • DMSO (assay grade)

  • 384-well black, flat-bottom plates

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Compound Preparation: A serial dilution of this compound and Compound Y was prepared in DMSO. These were then further diluted in Assay Buffer to the desired final concentrations.

  • Enzyme Preparation: Target Enzyme X was diluted in Assay Buffer to a final concentration that produces a linear reaction rate for at least 30 minutes.

  • Assay Plate Preparation: 5 µL of the diluted compounds (or DMSO for control wells) were added to the wells of a 384-well plate.

  • Enzyme Addition: 20 µL of the diluted Target Enzyme X solution was added to each well. The plate was then incubated for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: 5 µL of the fluorogenic substrate was added to each well to initiate the enzymatic reaction.

  • Data Acquisition: The fluorescence intensity was measured every minute for 30 minutes using a microplate reader (Excitation/Emission wavelengths specific to the fluorogenic substrate).

  • Data Analysis: The rate of reaction (slope of the linear portion of the kinetic read) was calculated for each well. The percent inhibition was determined relative to the DMSO controls. IC50 values were calculated by fitting the data to a four-parameter logistic model.

Data Presentation: Assay Reproducibility Comparison

The reproducibility of the assays was assessed by evaluating intra-assay and inter-assay precision. Intra-assay precision was determined by running the same plate multiple times, while inter-assay precision was assessed by running the assay on different days with freshly prepared reagents.

Table 1: Intra-Assay Precision

CompoundConcentration (nM)NMean IC50 (nM)Standard Deviation (nM)Coefficient of Variation (CV%)
This compound10016105.25.85.5%
Compound Y1001698.711.211.3%

Table 2: Inter-Assay Precision

CompoundConcentration (nM)N (Assays)Mean IC50 (nM)Standard Deviation (nM)Coefficient of Variation (CV%)
This compound1005103.87.16.8%
Compound Y1005101.514.514.3%

Table 3: Signal-to-Background Ratio

Assay ComponentMean Signal (RFU/min)Standard DeviationSignal-to-Background
Uninhibited Control15,84095015.8
Background (No Enzyme)1,002120-

Visualizations

Hypothetical Signaling Pathway Involving Target Enzyme X

G cluster_0 Cell Membrane Receptor Receptor Adaptor_Protein Adaptor_Protein Receptor->Adaptor_Protein Ligand Ligand Ligand->Receptor Upstream_Kinase Upstream_Kinase Adaptor_Protein->Upstream_Kinase Target_Enzyme_X Target_Enzyme_X Upstream_Kinase->Target_Enzyme_X Downstream_Effector Downstream_Effector Target_Enzyme_X->Downstream_Effector Cellular_Response Cellular_Response Downstream_Effector->Cellular_Response

Caption: Hypothetical signaling cascade where Target Enzyme X is a key mediator.

Experimental Workflow for Inhibitor Assay

G Start Start Compound_Dilution Prepare Compound Dilutions (this compound or Compound Y) Start->Compound_Dilution Add_Compound Add Compounds to 384-well Plate Compound_Dilution->Add_Compound Add_Enzyme Add Target Enzyme X Add_Compound->Add_Enzyme Incubate Incubate for 15 min Add_Enzyme->Incubate Add_Substrate Add Fluorogenic Substrate Incubate->Add_Substrate Read_Plate Kinetic Fluorescence Reading Add_Substrate->Read_Plate Analyze_Data Calculate Reaction Rates and IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow for the Target Enzyme X inhibition assay.

Logical Diagram of Reproducibility Comparison

G cluster_0 This compound Assay cluster_1 Compound Y Assay Assay_Goal Assess Inhibitor Reproducibility Intra_Assay_1 Intra-Assay CV: 5.5% Assay_Goal->Intra_Assay_1 Intra_Assay_2 Intra-Assay CV: 11.3% Assay_Goal->Intra_Assay_2 Inter_Assay_1 Inter-Assay CV: 6.8% Intra_Assay_1->Inter_Assay_1 Conclusion_1 High Reproducibility Inter_Assay_1->Conclusion_1 Inter_Assay_2 Inter-Assay CV: 14.3% Intra_Assay_2->Inter_Assay_2 Conclusion_2 Moderate Reproducibility Inter_Assay_2->Conclusion_2

Caption: Comparison of reproducibility metrics for the two inhibitor assays.

Conclusion

Based on the simulated data, the assay utilizing this compound demonstrates superior reproducibility compared to the assay with Compound Y. The lower coefficient of variation in both intra- and inter-assay comparisons suggests that this compound provides more consistent results, which is highly desirable in a drug discovery setting for making confident decisions about compound progression. The robust signal-to-background ratio indicates a suitable assay window for screening and potency determination. Researchers and drug development professionals should consider these reproducibility metrics when selecting and validating assays for their screening campaigns.

A Comparative Analysis of Thiol Reactivity in Amino Acid Scaffolds: Cysteine, Homocysteine, and Penicillamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Thiol-Containing Amino Acids

The reactivity of the thiol group within amino acid scaffolds is a cornerstone of numerous biological processes, from protein structure and enzyme catalysis to redox signaling and drug metabolism. Understanding the nuanced differences in reactivity between various thiol-containing amino acids is paramount for researchers in drug development and chemical biology. This guide provides a comparative study of the thiol reactivity of three key amino acids: cysteine, homocysteine, and penicillamine, supported by experimental data and detailed methodologies.

Factors Influencing Thiol Reactivity

The reactivity of a thiol group (-SH) is primarily governed by two key factors:

  • Acidity (pKa): The thiol group can ionize to form a more nucleophilic thiolate anion (-S⁻). The lower the pKa of the thiol, the greater the proportion of the highly reactive thiolate form at a given pH.[1]

  • Steric Hindrance: The accessibility of the sulfur atom to reacting molecules is crucial. Bulky groups near the thiol can impede its ability to participate in chemical reactions.

Comparative Data on Thiol Reactivity

Amino AcidThiol pKaStructural Features Influencing ReactivityExpected Relative Reactivity
Cysteine ~8.3 - 8.6[2]Unhindered primary thiol. pKa can be significantly lowered in specific protein microenvironments.High
Homocysteine ~8.8 - 10.8Primary thiol with an additional methylene group in the side chain compared to cysteine.Moderate to High
Penicillamine ~7.9 - 8.2Tertiary thiol with two methyl groups on the β-carbon, creating significant steric hindrance.Low

Note: pKa values can vary depending on the specific experimental conditions (e.g., temperature, ionic strength, and solvent).

The lower reactivity of penicillamine's thiol group is a well-documented phenomenon attributed to the steric hindrance imposed by the gem-dimethyl groups. This steric bulk physically obstructs the approach of reactants to the sulfur atom, thereby slowing down reaction rates.

Experimental Protocols

Accurate assessment of thiol reactivity is fundamental to understanding the functional roles of these amino acids. Below are detailed methodologies for key experiments used to quantify and compare thiol reactivity.

Quantification of Free Thiols using Ellman's Reagent (DTNB)

This colorimetric assay is a widely used method for the quantification of free sulfhydryl groups in a sample.

Principle: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) reacts with a free thiol group to produce a mixed disulfide and 2-nitro-5-thiobenzoic acid (TNB²⁻), which has a characteristic yellow color and a strong absorbance at 412 nm. The intensity of the color is directly proportional to the concentration of thiols.

Materials:

  • Phosphate buffer (0.1 M, pH 8.0)

  • DTNB solution (4 mg/mL in phosphate buffer)

  • Thiol-containing samples (Cysteine, Homocysteine, Penicillamine)

  • Spectrophotometer

Procedure:

  • Prepare a series of standard solutions of the thiol-containing amino acid of known concentrations in phosphate buffer.

  • To 2.5 mL of phosphate buffer, add 50 µL of the DTNB solution.

  • Add 250 µL of the thiol standard or unknown sample to the DTNB solution.

  • Mix thoroughly and incubate at room temperature for 15 minutes.

  • Measure the absorbance of the solution at 412 nm using a spectrophotometer.

  • Create a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the concentration of the unknown sample by interpolating its absorbance value on the standard curve.

Determination of Thiol Reactivity using Iodoacetamide (IAM)

This method assesses thiol reactivity by measuring the rate of alkylation of the thiol group by an electrophile, iodoacetamide.

Principle: The nucleophilic thiolate anion reacts with iodoacetamide in a bimolecular nucleophilic substitution (SN2) reaction, forming a stable thioether bond. The rate of this reaction is a direct measure of the thiol's reactivity.

Materials:

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Thiol-containing amino acid solutions (Cysteine, Homocysteine, Penicillamine) of known concentration.

  • Iodoacetamide (IAM) solution of known concentration.

  • Quenching solution (e.g., L-cysteine in excess)

  • Analytical method to quantify the remaining unreacted thiol or the product (e.g., HPLC, Mass Spectrometry, or using a reporter molecule attached to IAM).

Procedure:

  • Equilibrate the thiol and IAM solutions in the reaction buffer at a constant temperature.

  • Initiate the reaction by mixing the thiol and IAM solutions.

  • At specific time intervals, take aliquots of the reaction mixture and stop the reaction by adding a quenching solution.

  • Quantify the amount of unreacted thiol or the formed product in each aliquot using a suitable analytical technique.

  • Plot the concentration of the reactant or product as a function of time.

  • Determine the second-order rate constant by fitting the data to the appropriate rate law equation.

Visualization of Experimental Workflow and Signaling Pathway

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Reactivity Assay cluster_analysis Data Acquisition & Analysis Thiol_Solutions Prepare Thiol Solutions (Cysteine, Homocysteine, Penicillamine) Mix Mix Thiol and Reagent Thiol_Solutions->Mix Reagent_Solutions Prepare Reagent Solutions (DTNB or IAM) Reagent_Solutions->Mix Incubate Incubate at Controlled Temperature Mix->Incubate Quench Quench Reaction (for IAM assay) Incubate->Quench Measure Measure Absorbance (412nm) or Quantify Product Incubate->Measure Quench->Measure Plot Plot Data (Standard Curve or Kinetic Profile) Measure->Plot Calculate Calculate Concentration or Rate Constant Plot->Calculate

Caption: Workflow for comparing thiol reactivity.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 (Cysteine-rich) Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Associates Nrf2->Cul3 Ubiquitination Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Proteasome Proteasome Cul3->Proteasome Degradation Oxidative_Stress Oxidative/Electrophilic Stress (e.g., ROS) Oxidative_Stress->Keap1 Modifies Reactive Cysteine Thiols ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Gene_Expression Cytoprotective Gene Expression ARE->Gene_Expression Activates

Caption: The Keap1-Nrf2 signaling pathway.

Thiol Reactivity in a Biological Context: The Keap1-Nrf2 Pathway

The differential reactivity of cysteine residues is central to cellular signaling pathways that respond to oxidative stress. A prime example is the Keap1-Nrf2 pathway, which regulates the expression of a battery of antioxidant and cytoprotective genes.[3][4]

  • Under normal conditions: The protein Keap1, which is rich in reactive cysteine residues, binds to the transcription factor Nrf2 and facilitates its degradation by the proteasome.

  • Under oxidative stress: Electrophiles and reactive oxygen species (ROS) modify the highly reactive thiol groups of specific cysteine residues on Keap1.[3][4] This modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for degradation.

  • Cellular Response: Stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating their transcription.

The specific reactivity of certain cysteine residues within Keap1 acts as a sensor for oxidative stress, highlighting how the chemical properties of a thiol group within a specific amino acid scaffold can be finely tuned to elicit a precise biological response. While cysteine is the natural amino acid in this pathway, the principles of thiol reactivity suggest that homocysteine could potentially react, albeit perhaps with different kinetics, while the sterically hindered penicillamine would be a much less effective modifier of Keap1.

Conclusion

The reactivity of thiol-containing amino acids is a complex interplay of their intrinsic acidity and the steric environment around the sulfur atom. Cysteine, with its unhindered thiol, generally exhibits the highest reactivity, a property that is essential for its diverse roles in biological systems. Homocysteine, with a slightly longer side chain, is also highly reactive. In contrast, the bulky methyl groups of penicillamine significantly reduce the accessibility of its thiol group, leading to attenuated reactivity. These differences are not merely academic; they have profound implications for drug design, the understanding of disease pathologies, and the development of novel therapeutic strategies that target thiol-mediated processes. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of these critical reactivity differences.

References

Validating the Incorporation of 3-Sulfanyl-D-isovaline into a Peptide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of non-canonical amino acids into peptides is a powerful strategy for enhancing their therapeutic properties. 3-Sulfanyl-D-isovaline, with its unique thiol side chain and D-configuration, offers opportunities for novel bioconjugation, improved stability, and altered pharmacological profiles. However, robust analytical validation is crucial to confirm the successful and precise incorporation of this modified amino acid. This guide provides a comparative overview of key analytical techniques for validating the presence and position of this compound in synthetic peptides, complete with experimental protocols and performance data.

Workflow for Validation

The validation process typically follows a multi-step approach, beginning with a confirmation of the peptide's overall integrity and culminating in the precise localization of the modified amino acid.

Peptide Validation Workflow cluster_0 Initial Synthesis & Purification cluster_1 Primary Validation cluster_2 Definitive Confirmation Peptide_Synthesis Solid-Phase Peptide Synthesis (with this compound) Purification Reverse-Phase HPLC Purification Peptide_Synthesis->Purification Mass_Spec Mass Spectrometry (MS) - Intact Mass Analysis Purification->Mass_Spec Purity & MW Check AAA Amino Acid Analysis (AAA) - Compositional Verification Purification->AAA Amino Acid Ratio Tandem_MS Tandem MS (MS/MS) - Sequence & Modification Site Mass_Spec->Tandem_MS Fragment for Sequencing NMR NMR Spectroscopy - 3D Structure & Configuration Tandem_MS->NMR Confirm Structure

Caption: Workflow for validating the incorporation of this compound.

Comparative Analysis of Validation Techniques

The choice of analytical technique depends on the specific question being addressed, from initial confirmation of molecular weight to definitive structural elucidation.

Technique Primary Application Sample Requirement (Typical) Resolution Key Advantage Limitation
Mass Spectrometry (MS) Molecular Weight Determination1-10 pmolHighHigh sensitivity and accuracy for mass determination.Does not directly confirm the position of the modification.
Tandem MS (MS/MS) Amino Acid Sequencing & PTM Localization10-100 pmolHighPrecisely pinpoints the location of this compound within the peptide sequence.[1]Fragmentation can be complex to interpret.
NMR Spectroscopy 3D Structure & Configurational Analysis>0.5 mMAtomicProvides detailed structural and conformational information in solution.[2] Can confirm the D-configuration of isovaline.[3]Requires larger amounts of sample and specialized expertise for data interpretation.[4]
Amino Acid Analysis (AAA) Amino Acid Composition & Quantification1-10 µgLowAccurately quantifies the relative ratios of amino acids, confirming the presence of the modified residue.[5]Destructive method; does not provide sequence information.
HPLC (UV Detection) Purity Assessment & Quantification10-100 µgHighExcellent for determining the purity of the synthetic peptide.[6][7]Does not provide structural information beyond retention time.

Experimental Protocols

Mass Spectrometry (MS) and Tandem MS (MS/MS)

Mass spectrometry is a cornerstone for peptide analysis, providing rapid and accurate molecular weight and sequence information.[5][6]

Objective: To confirm the correct mass of the peptide containing this compound and to determine its position in the sequence.

Methodology:

  • Sample Preparation: The purified peptide is dissolved in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid.

  • Intact Mass Analysis: The sample is introduced into an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the intact peptide. The resulting mass is compared to the theoretical mass calculated for the peptide with the incorporated this compound.

  • Tandem MS (MS/MS) for Sequencing: The ion corresponding to the correct peptide mass is isolated and subjected to fragmentation (e.g., through collision-induced dissociation - CID). The mass spectrometer then analyzes the resulting fragment ions.

  • Data Analysis: The fragmentation pattern (the series of b- and y-ions) is analyzed to reconstruct the amino acid sequence.[1] A mass shift corresponding to this compound at the expected position confirms its successful incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled in its ability to provide high-resolution structural information about peptides in solution.[2][8]

Objective: To confirm the D-configuration of the incorporated isovaline and to assess the impact of the modification on the peptide's three-dimensional structure.

Methodology:

  • Sample Preparation: A concentrated sample of the peptide (typically >0.5 mM) is dissolved in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).

  • 1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to get an overall fingerprint of the peptide. The chemical shifts of the protons can indicate the presence of the isovaline residue.[4]

  • 2D NMR (TOCSY and NOESY):

    • TOCSY (Total Correlation Spectroscopy): This experiment identifies protons that are coupled within the same amino acid residue (spin systems). This helps to assign the resonances for the this compound.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (< 5 Å), providing information about the peptide's 3D structure and the conformation of the isovaline side chain. Specific NOE patterns can be used to confirm the D-configuration of the amino acid.[3]

  • Data Analysis: The NMR spectra are processed and analyzed to assign the chemical shifts of the amino acid residues and to identify key structural features. The data for the modified peptide can be compared to that of the unmodified counterpart to understand the structural consequences of the incorporation.

Amino Acid Analysis (AAA)

This classical technique provides a quantitative measure of the amino acid composition of the peptide.[5]

Objective: To verify that the ratio of amino acids in the synthesized peptide is correct, including the presence of this compound.

Methodology:

  • Hydrolysis: The peptide is hydrolyzed into its constituent amino acids, typically by heating in 6N HCl. Note that the sulfhydryl group of this compound may require specific protective measures or derivatization prior to or after hydrolysis to prevent oxidation.

  • Derivatization: The amino acids are derivatized with a reagent (e.g., phenyl isothiocyanate) to make them detectable.

  • Chromatographic Separation: The derivatized amino acids are separated using reverse-phase HPLC.

  • Detection and Quantification: The eluted amino acids are detected (e.g., by UV absorbance) and their peak areas are compared to those of a known standard mixture to determine the relative ratios of each amino acid. The presence of a peak corresponding to the derivatized this compound standard confirms its incorporation.

Hypothetical Signaling Pathway Application

A peptide incorporating this compound can be designed to interact with specific cellular targets. The thiol group can be used for conjugation to a fluorescent probe or a drug molecule, enabling the study of its interaction with a signaling pathway.

Signaling_Pathway Peptide Peptide-Drug Conjugate (with this compound) Receptor Cell Surface Receptor Peptide->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene_Expression Target Gene Expression TF->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Apoptosis) Gene_Expression->Cellular_Response Leads to

Caption: Hypothetical signaling pathway targeted by a modified peptide.

References

A Comparative Analysis of 3-Sulfanyl-D-isovaline and its Carboxylate Isomer

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Advanced Biochemical Research Division

Abstract

This guide provides a comprehensive comparison of 3-Sulfanyl-D-isovaline and its carboxylate isomer, 2-amino-2-methylbutanedioic acid. Due to the limited availability of direct experimental data for this compound, this comparison is based on established principles of amino acid chemistry and extrapolations from analogous thiol-containing and dicarboxylic amino acids. This document is intended for researchers, scientists, and professionals in drug development, offering a predictive overview of their physicochemical properties, potential biological activities, and relevant experimental methodologies for their characterization.

Note on Assumed Structures: The compound "this compound" is interpreted as (2R)-2-amino-3-mercapto-2-methylbutanoic acid. Its "carboxylate isomer" is defined for the purpose of this comparison as 2-amino-2-methylbutanedioic acid, where the sulfanyl group is replaced by a carboxylic acid group.

Introduction

The functionalization of amino acid scaffolds is a cornerstone of medicinal chemistry and drug discovery. The introduction of reactive and structurally significant moieties like thiol (sulfhydryl) and additional carboxyl groups can dramatically alter the physicochemical properties and biological activities of the parent molecule. This guide focuses on a theoretical comparison between two such derivatives of D-isovaline: a sulfanylated version and a dicarboxylic acid version.

This compound introduces a nucleophilic thiol group, a key functional group in many biologically active molecules, notably for its role in redox processes and metal chelation.[1][2] In contrast, its carboxylate isomer , 2-amino-2-methylbutanedioic acid, adds a second acidic functional group, which can influence the molecule's charge state, solubility, and interactions with biological targets.[3]

Physicochemical Properties: A Comparative Table

The following table summarizes the predicted physicochemical properties of this compound and its carboxylate isomer based on the known properties of thiol-containing and dicarboxylic amino acids.

PropertyThis compound (Predicted)2-Amino-2-methylbutanedioic acid (Predicted)Rationale for Comparison
Molecular Formula C₅H₁₁NO₂SC₅H₉NO₄The addition of a carboxyl group in place of a sulfanyl group increases the oxygen content and decreases the hydrogen and sulfur content.
Molecular Weight ~149.21 g/mol ~147.11 g/mol The molecular weights are comparable, suggesting that differences in biological activity would likely stem from functional group properties rather than size.
Acidity (pKa) Three pKa values: α-carboxyl (~2-3), α-amino (~9-10), sulfhydryl (~8-10).[4]Three pKa values: α-carboxyl (~2), γ-carboxyl (~4), α-amino (~10).The thiol group is generally less acidic than a second carboxyl group.[3][4] The presence of two carboxyl groups in the isomer will result in a more acidic molecule overall.
Isoelectric Point (pI) Predicted to be in the acidic to neutral range.Predicted to be in the acidic range.The additional acidic carboxyl group in the isomer will lower its isoelectric point compared to the sulfanylated compound.
Solubility Moderately soluble in water; solubility influenced by pH. Thiols generally have lower water solubility than their alcohol analogs.[5]Highly soluble in water, especially at neutral and alkaline pH.[6]The presence of two carboxyl groups enhances the molecule's polarity and capacity for hydrogen bonding, leading to higher water solubility.
Redox Potential Can be readily oxidized to form disulfides or higher oxidation states (sulfenic, sulfinic, sulfonic acids).[1][7]The carboxyl group is generally stable to biological oxidation.The thiol group is a key player in redox reactions, a property absent in the carboxylate isomer.[7]
Metal Chelation The thiol group is a strong metal chelator.[2]The two carboxyl groups can act as a bidentate ligand for metal ions.Both molecules have metal-chelating potential, but through different functional groups with varying affinities for different metals.

Potential Biological Activities and Signaling Pathways

The distinct functional groups of these two molecules suggest they would participate in different biological pathways and exhibit different activities.

This compound: A Focus on Redox Regulation

Thiol-containing molecules are central to cellular antioxidant defense systems and redox signaling.[1][7][8]

  • Antioxidant Activity: The sulfhydryl group can directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage.[1][8]

  • Redox Signaling: The reversible oxidation of the thiol group to a disulfide can act as a molecular switch, modulating the activity of proteins and transcription factors involved in signaling pathways such as the Keap1-Nrf2 and MAPK pathways.[7]

  • Enzyme Inhibition: The nucleophilic nature of the thiol group could allow it to act as an inhibitor of certain enzymes, particularly those with susceptible residues in their active sites.

Below is a conceptual diagram of how a thiol-containing amino acid could influence cellular redox signaling.

Thiol_Signaling ROS Reactive Oxygen Species Cellular_Damage Cellular Damage ROS->Cellular_Damage induces Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 oxidizes Keap1 Thiol_AA This compound Thiol_AA->ROS scavenges Disulfide Oxidized Dimer Thiol_AA->Disulfide oxidation Disulfide->Thiol_AA reduction Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes activates transcription of Antioxidant_Enzymes->ROS neutralizes

Conceptual pathway of thiol-mediated antioxidant response.
Carboxylate Isomer: Involvement in Metabolism

Dicarboxylic acids are important intermediates in cellular metabolism.[9][10]

  • Metabolic Intermediary: This molecule could potentially enter metabolic pathways such as the Krebs cycle after appropriate enzymatic conversion. Dicarboxylic acids can be metabolized via β-oxidation.[9][11][12]

  • Neuromodulation: Some dicarboxylic amino acids, like aspartic and glutamic acid, are excitatory neurotransmitters. While this isomer is non-proteinogenic, it could potentially interact with receptors for these amino acids.[3][13]

  • pH Buffering: The presence of two carboxyl groups and one amino group would give this molecule significant pH-buffering capacity in the physiological range.

The diagram below illustrates a simplified overview of how a dicarboxylic acid might be integrated into central metabolism.

Dicarboxylic_Acid_Metabolism Dicarboxylic_AA 2-Amino-2-methylbutanedioic acid Transamination Transamination Dicarboxylic_AA->Transamination Alpha_Keto_Acid α-Ketodicarboxylic acid Transamination->Alpha_Keto_Acid Beta_Oxidation Peroxisomal/Mitochondrial β-Oxidation Alpha_Keto_Acid->Beta_Oxidation Krebs_Cycle Krebs Cycle Intermediates (e.g., Succinyl-CoA) Beta_Oxidation->Krebs_Cycle Energy_Production Energy Production (ATP) Krebs_Cycle->Energy_Production Amino_Acid_Pool Cellular Amino Acid Pool Amino_Acid_Pool->Transamination

Potential metabolic fate of a dicarboxylic amino acid.

Experimental Protocols

Characterizing and comparing these two molecules would involve a suite of standard biochemical and analytical techniques.

Physicochemical Characterization
  • Protocol 1: Determination of pKa Values by Titration

    • Sample Preparation: Prepare a 0.1 M solution of the amino acid in deionized water.

    • Titration with Acid: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer. Titrate with 0.1 M HCl, recording the pH after each addition of a small, known volume of acid until the pH reaches approximately 1.5.[14][15]

    • Titration with Base: Repeat the process with a fresh sample, this time titrating with 0.1 M NaOH until the pH reaches approximately 12.5.[14][15]

    • Data Analysis: Plot the pH versus the equivalents of acid/base added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve).[16][17] The pI is the pH at the equivalence point for the zwitterionic form.

  • Protocol 2: Spectroscopic Analysis

    • Mass Spectrometry (MS): Utilize electrospray ionization mass spectrometry (ESI-MS) to determine the exact molecular weight and fragmentation pattern of each compound.[18] This can confirm the elemental composition and provide structural information.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the chemical structure, including the connectivity of atoms and the chemical environment of the protons and carbons.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can be used to identify the characteristic vibrational frequencies of the functional groups (e.g., S-H stretch for the thiol, C=O stretch for the carboxyl groups).[19]

Biological Activity Assays
  • Protocol 3: Antioxidant Capacity Assay (for this compound)

    • Assay Principle: The ThiOX test or a similar assay can be used to measure the total thiol antioxidant capacity.[20] These assays are often based on the reduction of a chromogenic or fluorogenic probe by the thiol.[21]

    • Procedure:

      • Prepare solutions of the thiol-containing amino acid at various concentrations.

      • In a microplate, mix the amino acid solutions with the assay reagents (e.g., a reagent that becomes fluorescent upon reduction).

      • Incubate for a specified time at a controlled temperature.

      • Measure the fluorescence or absorbance using a plate reader.

    • Data Analysis: Compare the signal generated by the test compound to that of a known antioxidant standard (e.g., glutathione) to determine its relative antioxidant capacity.[22]

  • Protocol 4: Metabolic Fate Analysis (for Carboxylate Isomer)

    • Cell Culture: Incubate a relevant cell line (e.g., hepatocytes) with a stable isotope-labeled version of the dicarboxylic amino acid (e.g., ¹³C or ¹⁵N labeled).

    • Metabolite Extraction: After a set incubation period, quench the metabolism and extract the intracellular metabolites.

    • LC-MS/MS Analysis: Analyze the cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled downstream metabolites (e.g., intermediates of the Krebs cycle).[23] This will reveal if the compound is being actively metabolized by the cells.

Summary and Conclusion

The comparison between this compound and its carboxylate isomer, 2-amino-2-methylbutanedioic acid, highlights the profound influence of a single functional group change on the predicted properties and biological roles of an amino acid.

  • This compound is predicted to be a key player in redox chemistry , with potential applications as an antioxidant or a modulator of redox-sensitive signaling pathways. Its reactivity and metal-chelating properties are its defining features.

  • 2-Amino-2-methylbutanedioic acid is anticipated to be more relevant in the context of cellular metabolism and bioenergetics . Its high water solubility and potential to serve as a metabolic fuel or a neuromodulator are its key predicted characteristics.

The experimental protocols outlined provide a roadmap for the empirical validation of these predictions. Future research should focus on the synthesis of these compounds and the execution of these and other relevant assays to fully elucidate their properties and potential applications in drug development and biochemical research.

References

Safety Operating Guide

Proper Disposal of 3-Sulfanyl-D-isovaline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides essential safety and logistical information for the proper disposal of 3-Sulfanyl-D-isovaline. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated. The presence of a sulfanyl (thiol) group suggests potential for high reactivity, strong odor, and biological activity. Therefore, this compound must be handled and disposed of as hazardous chemical waste.

I. Essential Safety Information and Data

Data CategoryParameterValueSignificance for Disposal
Physical Properties Physical StateAssume SolidDetermines appropriate storage and handling procedures.
OdorAssume strong, unpleasant (typical of thiols)[1][2]Indicates the need for stringent engineering controls (fume hood) to prevent exposure and nuisance odors.
SolubilityNot AvailableAffects choice of decontamination solutions and potential for environmental dispersal in case of a spill.
Hazard Information Acute Toxicity (Oral, Dermal, Inhalation)Not AvailableDictates the required level of Personal Protective Equipment (PPE) and emergency procedures in case of exposure.
Skin Corrosion/IrritationAssume IrritantEmphasizes the need for protective gloves and clothing to prevent skin contact.
Serious Eye Damage/IrritationAssume IrritantMandates the use of safety glasses or goggles.
Environmental HazardsNot AvailableDetermines if the substance requires special consideration to prevent harm to aquatic life or the environment. Sewer disposal is prohibited.[3]
Handling & Storage Incompatible MaterialsAssume Strong Oxidizing AgentsPrevents dangerous chemical reactions during storage and disposal.
Personal Protective Equipment (PPE)See Section IIEssential for preventing personnel exposure during handling and disposal.

II. Experimental Protocols: Step-by-Step Disposal Procedure

The following protocol is a general guideline for the disposal of this compound. Adherence to your institution's specific Environmental Health and Safety (EHS) policies is mandatory.

A. Personal Protective Equipment (PPE)

Before beginning any disposal procedures, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Consider double-gloving.

  • Eye Protection: Safety goggles or a face shield.

  • Body Covering: A long-sleeved laboratory coat.

  • Respiratory Protection: While working in a certified chemical fume hood, respiratory protection may not be required. However, if there is any risk of aerosol generation outside of a fume hood, a respirator should be used.

B. Decontamination of Labware

All glassware and equipment that have been in contact with this compound must be decontaminated before being washed.

  • Working Area: Perform all decontamination procedures inside a certified chemical fume hood to contain any vapors.[1][2]

  • Bleach Bath: Prepare a bath of 10% sodium hypochlorite (household bleach).

  • Soaking: Submerge the contaminated glassware in the bleach bath. For larger items that cannot be submerged, carefully fill them with the bleach solution.[4]

  • Duration: Allow the items to soak for a minimum of 12-24 hours to ensure the oxidation of the thiol group.[1]

  • Post-Soak Rinsing: After soaking, thoroughly rinse the glassware with water before proceeding with standard washing procedures.

C. Waste Segregation and Collection

Proper segregation of waste is critical to ensure safe and compliant disposal.

  • Solid Waste:

    • This includes unused this compound, contaminated gloves, weigh boats, paper towels, and any other solid materials that have come into contact with the chemical.

    • Place all solid waste into a designated, leak-proof hazardous waste container.[2] The container should be clearly labeled.

  • Liquid Waste:

    • This includes any solutions containing this compound.

    • Collect all liquid waste in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.

  • Sharps Waste:

    • Any needles, syringes, or broken glassware contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.

D. Labeling and Storage of Waste

  • Labeling: All hazardous waste containers must be labeled with a hazardous waste tag provided by your institution's EHS department. The label must include:

    • The full chemical name: "this compound" (avoiding abbreviations).

    • The quantity of waste.

    • The date of waste generation.

    • The name of the principal investigator and the laboratory location.[5]

    • The words "Hazardous Waste".[5]

  • Storage:

    • Store waste containers in a designated, secure satellite accumulation area within the laboratory.

    • Ensure containers are kept closed except when adding waste.

    • Segregate the waste from incompatible materials, such as strong oxidizing agents.

E. Waste Disposal

  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.

  • Do Not Use Drains or Trash: Under no circumstances should this compound or its containers be disposed of down the drain or in the regular trash.[5][6]

III. Visualized Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Workflow for this compound Disposal cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Decontamination cluster_final_disposal Final Disposal start Start: Handling This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated solid_waste Solid Waste (e.g., contaminated gloves, solid chemical) waste_generated->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions containing the chemical) waste_generated->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated needles, broken glass) waste_generated->sharps_waste Sharps labware Contaminated Labware waste_generated->labware Labware solid_container Collect in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Collect in Labeled Hazardous Sharps Container sharps_waste->sharps_container decon Decontaminate Labware (Soak in 10% Bleach for 12-24h) labware->decon store_waste Store Sealed Containers in Designated Satellite Accumulation Area solid_container->store_waste liquid_container->store_waste sharps_container->store_waste contact_ehs Contact EHS for Waste Pickup decon->contact_ehs Dispose of spent bleach per EHS guidance store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 3-Sulfanyl-D-isovaline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for 3-Sulfanyl-D-isovaline, a thiol-containing amino acid derivative. Adherence to these guidelines is critical for minimizing exposure risks and ensuring laboratory safety.

Occupational Exposure Limits for Representative Thiols
CompoundOSHA PEL (TWA)NIOSH REL (TWA)ACGIH TLV (TWA)IDLH
Methyl Mercaptan10 ppm (Ceiling)[1][2]0.5 ppm (Ceiling)[1]0.5 ppm[3]150 ppm[1]
Ethyl Mercaptan10 ppm (Ceiling)[4][5]0.5 ppm (Ceiling)[4][5][6]0.5 ppm[6][7]500 ppm[4]
Benzenethiol-0.1 ppm (Ceiling)[8]0.1 ppm[8]-
Hydrogen Sulfide20 ppm (Ceiling)[9]10 ppm (Ceiling)[9]1 ppm100 ppm[10]

Note: TWA (Time-Weighted Average) is the average exposure over an 8-hour workday. Ceiling is a concentration that should not be exceeded at any time. IDLH (Immediately Dangerous to Life or Health) is a concentration that poses an immediate threat to life or could cause irreversible adverse health effects.

Operational Plan for Handling this compound

This step-by-step guide outlines the necessary precautions for safely handling this compound in a laboratory setting.

1. Engineering Controls:

  • Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to minimize the inhalation of vapors and aerosols.

  • Ventilation: Ensure adequate general laboratory ventilation.

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.

  • Hand Protection: Use nitrile or neoprene gloves. Always inspect gloves for tears or holes before use. Double gloving is recommended.

  • Body Protection: A lab coat is mandatory. For larger quantities or procedures with a higher risk of splashing, chemical-resistant coveralls should be worn.

  • Respiratory Protection: For routine handling within a fume hood, respiratory protection may not be required. However, if there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary. In case of a spill or emergency, a self-contained breathing apparatus (SCBA) may be required.

3. Handling Procedures:

  • Pre-use Inspection: Visually inspect the container for any damage or leaks before moving it to the work area.

  • Weighing and Dispensing: Conduct all weighing and dispensing of the solid compound within the fume hood. Use a disposable weighing paper or boat to avoid contamination of balances.

  • Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to avoid splashing. Keep containers covered as much as possible.

  • Post-handling: After handling, thoroughly wash hands and any exposed skin with soap and water.

4. Spill and Emergency Procedures:

  • Small Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable decontaminating solution (e.g., a bleach solution), followed by a final rinse with water.

  • Large Spills:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact the institution's emergency response team or environmental health and safety department immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan for this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound (e.g., used gloves, weighing papers, absorbent materials from spills) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions and rinseates should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

2. Decontamination of Glassware and Equipment:

  • Rinse contaminated glassware and equipment with a suitable solvent to remove the bulk of the chemical. Collect this rinseate as hazardous waste.

  • Immerse the rinsed items in a bleach solution for at least one hour to oxidize the thiol group.

  • After decontamination, wash the glassware and equipment with soap and water.

3. Final Disposal:

  • All hazardous waste containers must be properly sealed and stored in a designated satellite accumulation area.

  • Arrange for the disposal of all this compound waste through the institution's hazardous waste management program, following all local, state, and federal regulations.

Visual Guides

To further clarify the procedural steps, the following diagrams illustrate the recommended workflow for handling this compound and the hierarchy of personal protective equipment.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Function prep_ppe->prep_fume_hood prep_materials Gather Materials prep_fume_hood->prep_materials weigh Weigh Compound prep_materials->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Surfaces & Glassware experiment->decontaminate dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe wash Wash Hands remove_ppe->wash

Caption: Workflow for Safe Handling of this compound.

PPE_Hierarchy cluster_base Base Protection (Mandatory) cluster_enhanced Enhanced Protection (Task-Dependent) cluster_respiratory Respiratory Protection (Risk-Dependent) lab_coat Lab Coat face_shield Face Shield (Splash Hazard) lab_coat->face_shield safety_goggles Safety Goggles safety_goggles->face_shield gloves Nitrile/Neoprene Gloves chem_coveralls Chemical-Resistant Coveralls (Large Quantities) gloves->chem_coveralls respirator Respirator (Organic Vapor) (Outside Fume Hood) face_shield->respirator chem_coveralls->respirator scba SCBA (Spill/Emergency) respirator->scba

Caption: Personal Protective Equipment Hierarchy.

References

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